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1,1-Diethoxy-2-(2-methoxyethoxy)ethane Documentation Hub

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  • Product: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane
  • CAS: 62005-54-3

Core Science & Biosynthesis

Foundational

Molecular structure and IUPAC naming of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

This guide provides an in-depth technical analysis of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane , a specialized polyether acetal used as a masked aldehyde intermediate in complex organic synthesis and as a high-boiling solv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane , a specialized polyether acetal used as a masked aldehyde intermediate in complex organic synthesis and as a high-boiling solvent in electrolyte research.

Part 1: Molecular Architecture & IUPAC Nomenclature

Structural Identity

The molecule is an acetal derivative of a glycol ether . It combines the chemical stability of the acetal functionality with the solvation properties of the "glyme" (glycol diether) family.

  • CAS Number: 62005-54-3[1][2]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 192.25 g/mol

  • SMILES: CCOCC(OCC)OCCOCCOC

IUPAC Nomenclature Breakdown

The systematic name is derived via substitutive nomenclature rules, prioritizing the carbon chain containing the acetal functionality.

ComponentAssignment Logic
Parent Chain Ethane (

backbone).[4] Selected because the acetal carbons (

) form the functional core.
Position 1 1,1-Diethoxy : Two ethoxy groups (

) attached to

.[2][3][4] This defines the acetal moiety.[5][6][7]
Position 2 2-(2-methoxyethoxy) : A polyether side chain attached to

. The group is named as a substituent: an ethoxy group where the terminal hydrogen is replaced by a methoxy group.

Stereochemistry: The molecule is achiral (possesses a plane of symmetry if the ethoxy groups are conformationally aligned, but generally lacks a chiral center).

Structural Visualization

MolecularStructure cluster_backbone Ethane Backbone cluster_acetal Acetal Group cluster_sidechain 2-Methoxyethoxy Substituent C1 C1 (Acetal Carbon) C2 C2 (Methylene) C1->C2 O1 O C1->O1 O2 O C1->O2 O3 O (Ether) C2->O3 Et1 Ethyl Group (-CH2CH3) O1->Et1 Et2 Ethyl Group (-CH2CH3) O2->Et2 Ethylene Ethylene Bridge (-CH2CH2-) O3->Ethylene O4 O (Methoxy) Ethylene->O4 Me Methyl (-CH3) O4->Me

Figure 1: Connectivity diagram illustrating the acetal core (red) and the glycol ether tail (green).

Part 2: Physicochemical Properties

The molecule exhibits properties hybridizing those of acetals (acid sensitivity) and glymes (chelation capability, high boiling point).

PropertyValue (Experimental/Predicted)Implications for Research
Boiling Point ~225°C @ 760 mmHgHigh thermal stability; suitable as a high-boiling solvent.
Density 0.947 g/cm³Slightly less dense than water; phase separates in aqueous extraction.
LogP ~0.8 - 1.2Moderately lipophilic; crosses cell membranes readily.
Solubility Miscible in EtOH, THF, DCM.Excellent carrier solvent for organic synthesis.
Flash Point ~85°CClass IIIA Combustible Liquid. Handle with standard precautions.

Part 3: Synthesis & Reactivity

Primary Synthesis Route: Williamson Ether Synthesis

The most robust synthesis avoids the instability of the aldehyde precursor by utilizing 2,2-diethoxyethanol (hydroxyacetaldehyde diethyl acetal) as the nucleophile.

Protocol:

  • Deprotonation: React 2,2-diethoxyethanol with Sodium Hydride (NaH) in dry THF at 0°C to form the alkoxide.

  • Alkylation: Add 1-bromo-2-methoxyethane (or 2-methoxyethyl tosylate) dropwise.

  • Reflux: Heat to 60°C for 12 hours to drive the substitution.

  • Workup: Quench with saturated

    
    , extract with ethyl acetate, and distill under reduced pressure.
    
Alternative Route: Acetalization

Direct acetalization of (2-methoxyethoxy)acetaldehyde with ethanol and an acid catalyst (


-TsOH).
  • Note: This route is less preferred due to the difficulty in isolating the pure aldehyde precursor, which is prone to polymerization.

Reactivity Profile: The Acid Switch

This molecule functions as a masked aldehyde . It is stable to bases, nucleophiles, and reducing agents (e.g.,


), making it an ideal protecting group. However, it hydrolyzes rapidly in acidic media.

Hydrolysis Start 1,1-Diethoxy-2- (2-methoxyethoxy)ethane Inter Hemiacetal Intermediate Start->Inter Protonation & Loss of EtOH H_Ion H+ / H2O H_Ion->Start Catalyst Prod1 (2-Methoxyethoxy) acetaldehyde Inter->Prod1 Hydrolysis Prod2 2 x Ethanol Inter->Prod2

Figure 2: Acid-catalyzed hydrolysis pathway regenerating the parent aldehyde.

Part 4: Spectroscopic Characterization

For validation of the synthesized compound, look for these diagnostic signals.

Proton NMR ( NMR, 400 MHz, )
  • 
     4.65 ppm (t, 1H):  The acetal methine proton (
    
    
    
    ). This is the most distinct signal, appearing downfield due to the two oxygen atoms.
  • 
     3.50–3.75 ppm (m, 10H):  Overlapping multiplets corresponding to the methylene protons of the ethoxy groups and the glycol ether side chain.
    
  • 
     3.38 ppm (s, 3H):  The terminal methoxy singlet (
    
    
    
    ).
  • 
     1.21 ppm (t, 6H):  The methyl protons of the two ethoxy groups.
    
Carbon NMR ( NMR)
  • ~100-102 ppm: The acetal carbon (

    
    ).
    
  • ~70-72 ppm: Ether methylene carbons (

    
    ).
    
  • ~59 ppm: Methoxy carbon (

    
    ).
    
  • ~15 ppm: Ethoxy methyl carbons.

Part 5: Applications in Drug Development & Materials

Aldehyde Protection Strategy

In total synthesis, the (2-methoxyethoxy) tail provides increased solubility in polar organic solvents compared to a simple diethyl acetal. This is critical when synthesizing highly polar API (Active Pharmaceutical Ingredient) intermediates where solubility is a limiting factor.

Electrolyte Additives

Due to its structure resembling diglyme but with an acetal cap, this molecule is investigated as a high-voltage electrolyte solvent for Lithium-ion batteries. The acetal group can form a solid electrolyte interphase (SEI) layer upon decomposition at high potentials, potentially stabilizing the anode.

Cross-linking Agents

Under acidic conditions, the molecule releases (2-methoxyethoxy)acetaldehyde, which can react with amines (reductive amination) to attach hydrophilic polyethylene glycol (PEG)-like linkers to proteins or surfaces.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56738, 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (Analogous Structure). Retrieved from [Link]

  • ChemSrc. 1,1-diethoxy-2-(2-methoxyethoxy)ethane - CAS#: 62005-54-3.[1][2] Retrieved from [Link]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. Retrieved from [Link]

Sources

Exploratory

Thermodynamic and Kinetic Stability of Acetal-Based Ether Compounds: Mechanisms, Profiling, and Applications in Advanced Drug Delivery

Executive Summary The precise spatiotemporal release of therapeutic payloads remains a critical bottleneck in modern pharmacology, particularly for Antibody-Drug Conjugates (ADCs) and Lipid Nanoparticles (LNPs). Acetal-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise spatiotemporal release of therapeutic payloads remains a critical bottleneck in modern pharmacology, particularly for Antibody-Drug Conjugates (ADCs) and Lipid Nanoparticles (LNPs). Acetal-based ether compounds have emerged as highly tunable, pH-responsive linkers that address this challenge. Acetals are characterized by their unique stability profile: they maintain robust thermodynamic stability at physiological pH (7.4) but exhibit rapid kinetic lability in mildly acidic environments, such as the tumor microenvironment (pH 6.5–6.9) or late endosomes/lysosomes (pH 4.5–5.5).

This whitepaper provides an in-depth technical analysis of the thermodynamic and kinetic properties of acetal linkers. By examining structural tuning, substituent effects, and rigorous experimental profiling methodologies, this guide equips researchers with the mechanistic insights required to engineer next-generation, stimuli-responsive drug delivery systems.

Mechanistic Foundations of Acetal Stability

Thermodynamic vs. Kinetic Stability

The utility of acetals in drug delivery relies on the fundamental distinction between their thermodynamic and kinetic states. At neutral or basic pH, acetals are thermodynamically stable and kinetically inert because the alkoxide leaving group is exceptionally poor. However, under acidic conditions, the mechanism shifts.

The structural topology of the acetal heavily dictates its baseline thermodynamic stability. Cyclic acetals (e.g., 1,3-dioxolanes or 1,3-dioxanes) are significantly more thermodynamically stable than acyclic acetals [1][2]. The formation of a cyclic acetal is an entropically favored intramolecular ring-closing process (the chelate effect). Conversely, acyclic acetal formation involves the condensation of three molecules (one carbonyl, two alcohols) into two, resulting in an entropic penalty. Consequently, acyclic acetals are generally more reactive and exhibit faster hydrolysis rates, making them preferable when rapid payload release is required[2].

The Hydrolysis Mechanism and the Oxocarbenium Ion

Acetal hydrolysis is a specific acid-catalyzed process. The reaction proceeds via a unimolecular nucleophilic substitution (


) mechanism, where the rate-determining step is the formation of a resonance-stabilized oxocarbenium (carboxonium) ion[3][4].
  • Protonation: The acetal oxygen is protonated, converting a poor alkoxide leaving group into an excellent alcohol leaving group.

  • Cleavage (Rate-Determining Step): The carbon-oxygen bond breaks, expelling the alcohol and forming the highly reactive oxocarbenium ion.

  • Nucleophilic Attack: Water attacks the oxocarbenium ion to form a hemiacetal.

  • Decomposition: The unstable hemiacetal rapidly collapses into the parent aldehyde/ketone and a second alcohol molecule (the payload).

Hydrolysis A Acetal (Stable at pH 7.4) B Protonated Acetal (H+ Attack) A->B + H+ (pH < 6.0) C Oxocarbenium Ion (Rate-Determining) B->C - R-OH D Hemiacetal (Unstable Intermediate) C->D + H2O E Aldehyde/Ketone (+ Payload Release) D->E Fast Cleavage

Fig 1: Acid-catalyzed acetal hydrolysis pathway via the oxocarbenium intermediate.

Structural Tuning and Substituent Effects

The kinetic lability of an acetal can be precisely tuned by modifying the substituents on the central carbon or the aromatic ring (in the case of benzaldehyde acetals). Because the transition state resembles the oxocarbenium ion, any structural feature that stabilizes this positive charge will lower the activation energy and accelerate hydrolysis.

Electronic Effects (Hammett Constants)
  • Electron-Donating Groups (EDGs): Substituents like methoxy (

    
    ) or amino (
    
    
    
    ) groups stabilize the oxocarbenium ion via resonance or inductive effects, drastically increasing the hydrolysis rate. Wagner et al. demonstrated that ethoxybenzyl acetal derivatives provide an optimal balance of stability at pH 7.4 and rapid cleavage at pH 5.0, making them highly effective for pH-sensitive ADCs[5][6].
  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (

    
    ) or azido (
    
    
    
    ) groups destabilize the intermediate, severely retarding hydrolysis.
Case Study: The "Azido-Acetal" Switch in Lipid Nanoparticles

A persistent challenge in LNP-mediated mRNA delivery is balancing extracellular stability with rapid endosomal escape. Zhao et al. (2024) engineered a highly innovative "azido-acetal" linker to solve this[7][8][9].

The linker utilizes a benzaldehyde acetal with an azido group in the para position. The weakly electron-withdrawing azido group (Hammett


) renders the acetal highly stable during storage and systemic circulation (hydrolysis 

days at pH 7.4). Prior to administration, the azido group is reduced (e.g., via dithiothreitol, DTT) to an amine. The amine is strongly electron-donating (Hammett

), which accelerates the hydrolysis rate by a factor of 255 in the acidic endosome (

min at pH 6.0)[8][10].

AzidoAcetal A Azido-Acetal LNP (Stable: t1/2 = 21 days at pH 7.4) B DTT Reduction (Pre-Administration) A->B Converts -N3 to -NH2 C Amino-Acetal LNP (Activated State) B->C Increases Electron Donation D Endosomal Uptake (pH 6.0 Environment) C->D Systemic Circulation E Rapid Hydrolysis (t1/2 = 14.8 min at pH 6.0) D->E Acidic Trigger F Endosomal Escape & mRNA Release E->F LNP Disassembly

Fig 2: Switchable azido-acetal LNP activation and endosomal mRNA release workflow.

Quantitative Data: Acetal Hydrolysis Kinetics

The following table summarizes the kinetic profiles of various acetal linkers, highlighting the profound impact of substituent electronics on half-lives across physiological and endosomal pH ranges.

Acetal Linker TypeSubstituent NatureHammett


at pH 7.4

at pH 5.0 / 6.0
Primary Application
Simple Benzaldehyde Neutral (

)
0.00> 10 days~ 24 hours (pH 5.0)Baseline Reference
Ethoxybenzyl Acetal EDG (

)
-0.24~ 48 hours< 1 hour (pH 5.0)ADC Linkers[5]
Azido-Acetal EWG (

)
+0.1021 days > 24 hours (pH 6.0)Stable LNP Storage[8]
Amino-Acetal (Reduced)Strong EDG (

)
-0.66< 2 hours14.8 min (pH 6.0)Rapid LNP Release[10]

Experimental Methodologies for Stability Profiling

To ensure scientific integrity and reproducibility, the evaluation of acetal stability must follow rigorous, self-validating protocols. Below are the field-standard methodologies for determining thermodynamic and kinetic stability.

Protocol 1: In Situ H-NMR Kinetic Profiling of Acetal Linkers

This protocol provides real-time, non-destructive monitoring of acetal hydrolysis, allowing for the precise calculation of pseudo-first-order rate constants[3].

Causality & Rationale:


H-NMR is chosen over UV-Vis because it allows direct observation of the structural transition from the acetal methine proton to the aldehyde proton. Deuterated solvents are strictly required to prevent the solvent from overwhelming the solute signals.
  • Sample Preparation: Dissolve 5.0 mg of the acetal compound in 0.5 mL of

    
    . Reasoning:
    
    
    
    ensures the solubility of hydrophobic linkers while remaining inert to the hydrolysis mechanism.
  • Buffer Addition: Add 0.1 mL of deuterated phosphate buffer (

    
    , adjusted to pD 5.0 or pD 7.4 using 
    
    
    
    or
    
    
    ). Reasoning: Phosphate buffers do not contain nucleophilic species that might compete with water, ensuring true hydrolytic kinetics.
  • Data Acquisition: Transfer the mixture to an NMR tube and incubate in the spectrometer at exactly 37°C. Acquire

    
    H-NMR spectra at predetermined intervals (e.g., every 5 minutes for fast linkers, every 2 hours for slow linkers).
    
  • Kinetic Analysis: Integrate the peak corresponding to the acetal methine proton (typically

    
     5.5–6.0 ppm) and the emerging aldehyde proton (typically 
    
    
    
    9.5–10.0 ppm). Plot
    
    
    versus time. The negative slope yields the pseudo-first-order rate constant (
    
    
    ).
Protocol 2: HPLC-MS Stability Assay for Acetal-Polymer Conjugates

For macromolecular systems (like PEG-acetal-lipids), NMR is often insufficient due to signal broadening. HPLC-MS provides high-resolution separation and quantification of degradation products[11].

Causality & Rationale: Immediate quenching of aliquots is critical. Because hydrolysis is acid-catalyzed, failing to neutralize the sample immediately upon extraction will result in continued degradation during the HPLC autosampler queue, skewing the kinetic data.

  • Conjugate Incubation: Dissolve the acetal-polymer conjugate (1 mg/mL) in 10 mM PBS at pH 7.4 and 10 mM acetate buffer at pH 5.0. Incubate in a thermoshaker at 37°C.

  • Aliquot Quenching: At specific time points (0, 0.5, 1, 2, 4, 8, 24 hours), extract a 50

    
     aliquot. For the pH 5.0 samples, immediately add 5 
    
    
    
    of 0.1 M
    
    
    to shift the pH to ~7.4. Reasoning: This halts the acid-catalyzed hydrolysis, "freezing" the kinetic state of the sample.
  • Chromatographic Separation: Inject 10

    
     onto a C18 reverse-phase HPLC column using a water/acetonitrile gradient containing 0.1% formic acid.
    
  • Mass Spectrometry Quantification: Monitor the mass transitions of the intact conjugate and the cleaved payload. Calculate the area under the curve (AUC) to determine the percentage of intact conjugate remaining over time.

Conclusion

The thermodynamic stability and kinetic lability of acetal-based ether compounds make them indispensable tools in modern drug delivery. By understanding the entropic differences between cyclic and acyclic acetals, and by masterfully applying electronic substituent effects to manipulate the oxocarbenium ion intermediate, researchers can design linkers with exquisite pH sensitivity. Innovations such as the switchable azido-acetal highlight the ongoing evolution of this chemistry, enabling the development of targeted therapies that are highly stable in circulation yet rapidly deployable at the intracellular target site.

References

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry / ACS Publications. Available at:[Link]

  • Advances in acid-degradable and enzyme-cleavable linkers for drug delivery. eScholarship.org. Available at:[Link]

  • Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. White Rose University Consortium. Available at:[Link]

  • Acid-degradable lipid nanoparticles enhance the delivery of mRNA. Nature Nanotechnology / PubMed - NIH. Available at:[Link]

  • Stimuli-Responsive Supramolecular Assemblies of Linear-Dendritic Copolymers. Journal of the American Chemical Society / ACS Publications. Available at:[Link]

  • Institutional Repository - Research Portal Dépôt Institutionnel. University of Namur. Available at:[Link]

Sources

Foundational

Solubility Profile of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane in Polar Solvents

This guide outlines the solubility profile, physicochemical behavior, and handling protocols for 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS 62005-54-3). It is written for researchers requiring precise solvation data for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profile, physicochemical behavior, and handling protocols for 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS 62005-54-3). It is written for researchers requiring precise solvation data for synthesis, extraction, or formulation processes.

Technical Guide & Application Note

Executive Summary & Compound Identity

1,1-Diethoxy-2-(2-methoxyethoxy)ethane is a specialized polyether acetal. Structurally, it combines a lipophilic diethyl acetal "head" with a hydrophilic methoxy-ethoxy (PEG-like) "tail." This amphiphilic architecture grants it a unique solubility profile: it acts as a "universal solvent" bridge, exhibiting high miscibility in both polar aprotic and protic solvents while retaining solubility in many non-polar hydrocarbons.

For drug development professionals, this compound is primarily of interest as a masked aldehyde intermediate (protected 2-(2-methoxyethoxy)acetaldehyde) or a specialized reaction medium that mimics the solvation power of diglyme but with acid-switchable polarity.

Physicochemical Snapshot
PropertyValueNote
CAS Number 62005-54-3 Unique Identifier
Formula

MW 192.25 g/mol
Structure

Diethyl acetal of (2-methoxyethoxy)acetaldehyde
Boiling Point ~225 °CHigh-boiling solvent characteristic
Density 0.947 g/cm³Slightly lighter than water
LogP (Calc) ~0.8 - 1.2Moderate lipophilicity

Theoretical Solubility Framework (Hansen Parameters)

To understand why this compound dissolves where it does, we must analyze its Hansen Solubility Parameters (HSP). The molecule lacks hydrogen bond donors (Proton donors = 0) but is rich in hydrogen bond acceptors (4 ether/acetal oxygens).

  • Dispersion (

    
    ):  Moderate. Derived from the ethyl and ethylene alkyl chains.
    
  • Polarity (

    
    ):  Moderate-High. The C-O-C dipoles create a significant polar field.
    
  • H-Bonding (

    
    ):  Moderate. While it cannot donate protons, its high acceptor count makes it interact strongly with protic solvents (Water, Alcohols).
    

Prediction: The compound will exhibit miscibility with water and alcohols (due to H-bond acceptance) and high solubility in polar aprotic solvents (due to dipolar compatibility).

Solubility Profile Data

The following data summarizes the saturation limits of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane in standard laboratory solvents at 25°C.

Table 1: Solubility in Polar & Non-Polar Systems
Solvent ClassSolventSolubility RatingSaturation Limit (Est.)Mechanistic Insight
Polar Protic Water (pH 7) Miscible > 100 g/LThe PEG-like tail (

) drives water miscibility, overcoming the acetal's lipophilicity.
Methanol Miscible

Perfect H-bond donor/acceptor match.
Ethanol Miscible

Structural homology (ethyl groups) aids interaction.
Polar Aprotic DMSO Miscible

High dipole interaction stabilizes the ether oxygens.
Acetonitrile Miscible

Excellent compatibility with the polyether backbone.
DMF Miscible

Similar solvation mechanics to glymes.
Non-Polar Hexane Soluble High (>50 g/L)The ethyl/ethylene chains provide sufficient van der Waals contact.
Toluene Miscible


-electron interaction with ether oxygens enhances solubility.

Critical Stability Warning: While soluble in water, this compound is an acetal . In acidic aqueous conditions (pH < 5), it will undergo hydrolysis to form 2-(2-methoxyethoxy)acetaldehyde and ethanol. Always buffer aqueous solutions to pH ≥ 7.5.

Experimental Protocols: Self-Validating Systems

As a Senior Scientist, I do not rely on visual inspection alone. The following protocols ensure that what you measure is the solubility of the intact molecule, not its degradation products.

Protocol A: The "Buffer-Lock" Solubility Screen

Objective: Determine aqueous solubility without hydrolysis artifacts.

  • Preparation: Prepare a 50 mM Phosphate Buffer at pH 8.0 . (Acidic water will degrade the sample).

  • Addition: Add 1.0 mL of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane to 1.0 mL of buffer in a glass vial.

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Compound is miscible/soluble at 50% v/v.

    • Phase Separation: Saturation reached. Proceed to HPLC.

  • Validation (The "Self-Check"):

    • Take a 10 µL aliquot of the mixture.

    • Dilute into neutral acetonitrile.

    • Inject into GC-MS or HPLC-RI.

    • Pass Criteria: Single peak matching the parent acetal.

    • Fail Criteria: Appearance of aldehyde peak (hydrolysis product).

Protocol B: Gravimetric Determination in Volatile Solvents

Objective: Exact g/L quantification in organic solvents (e.g., Hexane).

  • Saturate solvent with compound at 25°C for 2 hours.

  • Filter supernatant through a 0.22 µm PTFE filter (hydrophobic).

  • Pipette 1.0 mL of filtrate into a pre-weighed aluminum pan.

  • Evaporate solvent under gentle

    
     stream (Do not use high heat; BP is high, but acetals can be volatile or degrade).
    
  • Causality Check: Ensure the residue weight corresponds to the compound's BP properties. Since the compound boils at ~225°C, it will remain after hexane evaporation.

Visualization: Workflows & Pathways

Figure 1: Solubility Assessment Decision Tree

This workflow ensures stability is maintained during solubility testing.

SolubilityWorkflow Start Start: Solubility Test CheckSolvent Identify Solvent Type Start->CheckSolvent IsAqueous Is Solvent Aqueous? CheckSolvent->IsAqueous CheckPH Check pH IsAqueous->CheckPH Yes Proceed Proceed to Saturation IsAqueous->Proceed No (Organic) AdjustPH Adjust to pH 7.5 - 9.0 (Prevent Hydrolysis) CheckPH->AdjustPH pH < 7 CheckPH->Proceed pH >= 7 AdjustPH->Proceed Measure Measure Solubility (Visual/Gravimetric) Proceed->Measure Validate Validation: Check Purity (GC/HPLC) for Aldehyde Measure->Validate

Caption: Figure 1. Decision logic for solubility testing, emphasizing pH control to prevent acetal hydrolysis.

Figure 2: Acid-Catalyzed Hydrolysis Pathway (Stability Risk)

Understanding this pathway is crucial for formulation. In acidic media, solubility appears to "increase" because the molecule breaks down into smaller, more soluble fragments.

Hydrolysis Acetal 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (Target Compound) Intermed Hemiacetal Intermediate Acetal->Intermed Hydrolysis Step 1 Acid H+ / H2O Aldehyde 2-(2-methoxyethoxy)acetaldehyde Intermed->Aldehyde Hydrolysis Step 2 Ethanol 2 x Ethanol Intermed->Ethanol

Caption: Figure 2. Degradation pathway in acidic solvents. The formation of Aldehyde and Ethanol alters the apparent solubility profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56738, 1,1-dimethoxy-2-(2-methoxyethoxy)ethane (Analog Reference). Retrieved from [Link]

  • NIST Chemistry WebBook. Ethane, 1,1-diethoxy- (General Acetal Properties). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-ethoxy-2-(2-methoxyethoxy)ethane (Structural Analog for Toxicity/Solubility).[1] Retrieved from [Link]

Sources

Exploratory

Literature review of 2-(2-methoxyethoxy)acetaldehyde derivatives

Executive Summary: The Short-Chain PEG Linker 2-(2-Methoxyethoxy)acetaldehyde (CAS: 160695-77-4 / 111964-99-9), often referred to in linker chemistry as mPEG2-aldehyde , represents a critical intersection between classic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Short-Chain PEG Linker

2-(2-Methoxyethoxy)acetaldehyde (CAS: 160695-77-4 / 111964-99-9), often referred to in linker chemistry as mPEG2-aldehyde , represents a critical intersection between classical organic synthesis and bioconjugation. Unlike high-molecular-weight polyethylene glycols (PEGs) used for extending circulation half-life via hydrodynamic volume expansion, this short-chain derivative (


) serves primarily as a solubility modulator  and a discrete spacer .

Its aldehyde functionality is the "warhead" of choice for site-specific conjugation to N-terminal amines of proteins or peptides via reductive amination, offering a distinct advantage over N-hydroxysuccinimide (NHS) esters by operating in a wider pH window and creating secondary amine linkages that preserve charge.

This guide reviews the synthesis, reactivity, and derivative landscape of this molecule, providing actionable protocols for researchers in medicinal chemistry and drug delivery.[1]

Molecular Architecture & Synthesis[2]

The synthesis of 2-(2-methoxyethoxy)acetaldehyde is non-trivial due to its tendency to polymerize and its volatility. It is rarely isolated in high purity for long-term storage; rather, it is generated in situ or stored as a stable acetal derivative.

Synthetic Pathways

The primary precursor is 2-(2-methoxyethoxy)ethanol (Diethylene Glycol Monomethyl Ether - DEGME). Three primary routes exist to access the aldehyde:

  • Swern Oxidation (DMSO/Oxalyl Chloride): The gold standard for laboratory scale. It avoids over-oxidation to the carboxylic acid but requires cryogenic conditions (

    
    C) and generates dimethyl sulfide (stench).
    
  • TEMPO-Mediated Oxidation: A "greener" alternative using catalytic TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with bleach (NaOCl) or PhI(OAc)2. This is preferred for scale-up but requires careful pH control to prevent acid formation.

  • Acetal Hydrolysis: The most reliable commercial route involves purchasing 2-(2-methoxyethoxy)acetaldehyde dimethyl acetal and hydrolyzing it with dilute HCl immediately prior to use.

Visualization: Synthetic Flow

SynthesisFlow DEGME Precursor: 2-(2-methoxyethoxy)ethanol Aldehyde Active Species: 2-(2-methoxyethoxy)acetaldehyde DEGME->Aldehyde Swern or TEMPO Oxidation Acetal Storage Form: Dimethyl Acetal Acetal->Aldehyde Hydrolysis (HCl, H2O) Aldehyde->Aldehyde Polymerization (Side Rxn) Derivatives Target Derivatives: (Amines, Acids, Heterocycles) Aldehyde->Derivatives Functionalization

Figure 1: Synthetic pathways to the active aldehyde and its downstream derivatives.

The Derivative Landscape

The "derivatives" of 2-(2-methoxyethoxy)acetaldehyde are categorized by the reaction of the aldehyde handle. These derivatives are the actual functional molecules in drug development.

Reductive Amination Derivatives (The Bioconjugates)

This is the most dominant application. The aldehyde reacts with primary amines (Lysine residues, N-termini, or small molecule amines) to form a Schiff base (imine), which is subsequently reduced.[1]

  • Reagent Choice:

    • Sodium Cyanoborohydride (

      
      ):  Classic, selective at pH 6-7. Toxic (cyanide risk).
      
    • Sodium Triacetoxyborohydride (

      
      ):  Modern standard. Non-toxic, excellent selectivity for aldehydes over ketones, but moisture sensitive.
      
    • Picoline-Borane Complex: An emerging green alternative.

Oxidation Derivatives (The Linker Acids)

Oxidation of the aldehyde yields [2-(2-methoxyethoxy)ethoxy]acetic acid . This derivative is often converted to an NHS-ester, allowing for amide bond formation. While less chemoselective than the aldehyde (which targets amines specifically), the acid derivative is more stable.

Heterocyclic Derivatives

The aldehyde serves as a C2 building block for heterocycles.

  • Imidazoles: Via reaction with glyoxal and ammonia.

  • Thiazolidinones: Via Knoevenagel condensation, often utilized in fragment-based drug discovery (FBDD) to increase the solubility of hydrophobic cores.

Technical Data Summary

Table 1: Comparative Oxidation Methods for Synthesis

MethodReagent SystemYieldSelectivityScalabilityToxicity Note
Swern

, DMSO,

85-95%High (No acid)Low (Cryogenic)High (DMS stench, CO)
TEMPO TEMPO, NaOCl, KBr70-85%Moderate (Risk of acid)HighLow (Aq. waste)
PCC/PDC Pyridinium chromates60-75%HighLowHigh (Cr(VI) waste)
Acetal Hydrolysis

>98%PerfectHighLow

Experimental Protocols

Protocol A: Generation from Dimethyl Acetal (Recommended)

Use this method for highest reliability in bioconjugation.

Reagents:

  • 2-(2-methoxyethoxy)acetaldehyde dimethyl acetal (Commercial)

  • 1N Hydrochloric Acid (HCl)

  • Saturated

    
    
    

Procedure:

  • Dissolve 1.0 mmol of the acetal in 2 mL of THF/Water (1:1).

  • Add 0.5 mL of 1N HCl. Stir at ambient temperature for 1-2 hours.

    • Checkpoint: Monitor via TLC (disappearance of acetal spot).

  • Neutralize carefully with saturated

    
     to pH 7.0.
    
  • Do not isolate. Use this aqueous/THF solution directly for the subsequent coupling reaction to prevent polymerization.

Protocol B: Reductive Amination (Bioconjugation)

Standard protocol for attaching the linker to a peptide amine.

Reagents:

  • Target Peptide (1.0 eq)

  • Freshly prepared 2-(2-methoxyethoxy)acetaldehyde (1.5 - 2.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (3.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DMF (if peptide is hydrophobic) with 1% Acetic Acid.

Workflow:

  • Imine Formation: Dissolve peptide and aldehyde in solvent. Add acetic acid (critical for catalyzing imine formation). Stir for 30 mins under

    
    .
    
  • Reduction: Add STAB in one portion.

  • Incubation: Stir at Room Temperature for 4–16 hours.

  • Quench: Add aqueous

    
    .
    
  • Purification: Extract with DCM or purify via HPLC (C18 column) if water-soluble.

Visualization: Reductive Amination Mechanism

ReductiveAmination Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Addition Amine Primary Amine (Nucleophile) Amine->Hemiaminal Addition Imine Imine / Schiff Base (C=N) Hemiaminal->Imine -H2O ProtonatedImine Iminium Ion (Activated) Imine->ProtonatedImine +H (Acid Cat.) Product Secondary Amine (Stable Linkage) ProtonatedImine->Product Reduction (NaBH(OAc)3)

Figure 2: Mechanistic pathway for the attachment of mPEG2-aldehyde to an amine.

Safety & Stability (Critical)

Peroxide Formation

As a glycol ether derivative, this molecule is susceptible to autoxidation, forming unstable peroxides upon exposure to air and light.

  • Detection: Test with starch-iodide paper before heating or concentrating.

  • Prevention: Store under Argon/Nitrogen. Use BHT (butylated hydroxytoluene) as a stabilizer if storing the aldehyde form.

Polymerization

The aldehyde is an electrophile capable of self-aldol condensation.

  • Observation: The clear liquid turns viscous and yellow.

  • Mitigation: Store as the dimethyl acetal (stable indefinitely at

    
    C). Only hydrolyze to the aldehyde immediately before use.
    

References

  • Swern Oxidation of EGE Aldehydes

    • Title: Human aldehyde dehydrogenase-catalyzed oxidation of ethylene glycol ether aldehydes.[2]

    • Source: Chemico-Biological Interactions (PubMed).
    • URL:[Link]

    • Context: Describes the synthesis of alkoxy acetaldehydes via Swern oxid
  • Reductive Amination Methodology

    • Title: Reductive Amination: A General Method for the Synthesis of Amines.[3]

    • Source: Organic Reactions (Wiley).
    • URL:[Link]

    • Context: Foundational text on the mechanism and reagent selection (NaBH3CN vs STAB).
  • PEG-Aldehyde Chemistry

    • Title: Poly(ethylene glycol) Chemistry: Biotechnical and Biomedical Applications.[1][4]

    • Source: Plenum Press (via Springer).
    • URL:[Link]

    • Context: Detailed review of PEG-aldehyde reactivity and stability in bioconjug
  • Safety of Glycol Ethers

    • Title: OECD SIDS Initial Assessment Profile: 2-(2-(2-Methoxyethoxy)ethoxy)ethanol.[5]

    • Source: OECD.[5]

    • URL:[Link][1][6]

    • Context: Toxicology and stability d

Sources

Foundational

Physicochemical Profiling and Synthesis of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane: A Technical Guide for Advanced Drug Development

Executive Summary In modern pharmacokinetics and bioconjugation, the strategic design of linker technologies and protected intermediates is paramount. 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 62005-54-3) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmacokinetics and bioconjugation, the strategic design of linker technologies and protected intermediates is paramount. 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 62005-54-3) serves as a highly versatile, PEG-like acetal intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides researchers and drug development professionals with an authoritative breakdown of its physicochemical properties—specifically boiling point and density—alongside field-validated synthesis workflows and analytical protocols.

Thermodynamic & Physicochemical Profiling

Understanding the macroscopic properties of a linker intermediate is critical for downstream purification (e.g., fractional distillation) and formulation stability.

Core Physicochemical Properties

The following table summarizes the foundational quantitative data for the target compound[1]:

PropertyValueUnit / Condition
Chemical Name 1,1-Diethoxy-2-(2-methoxyethoxy)ethane-
CAS Registry Number 62005-54-3-
Molecular Formula C9H20O4-
Molecular Weight 192.25 g/mol
Density 0.947g/cm³ (at standard ambient temp)
Boiling Point 225.1°C (at 760 mmHg)
Causality of Boiling Point (225.1 °C)

The boiling point of 225.1 °C is relatively high for an aliphatic molecule of this molecular weight[1]. This elevated phase-transition temperature is driven by the dense accumulation of dipole-dipole interactions originating from the four highly electronegative oxygen atoms. Unlike alcohols, this compound lacks hydrogen bond donors; thus, its thermal stability is governed entirely by London dispersion forces along the flexible ethoxy/methoxy chains and the multidirectional dipole moments of the acetal and ether linkages.

Causality of Density (0.947 g/cm³)

The density of 0.947 g/cm³ approaches that of water, which is atypical for standard aliphatic hydrocarbons that usually hover around 0.7–0.8 g/cm³[1]. This elevated density is a direct consequence of the heteroatom mass contribution. Oxygen has a higher atomic mass relative to its van der Waals volume compared to a standard -CH2- group. Furthermore, the flexible ether linkages allow the molecule to adopt compact conformers in the liquid state, minimizing free volume and thereby increasing the bulk density.

Synthesis Workflow & Mechanistic Pathway

The synthesis of 1,1-diethoxy-2-(2-methoxyethoxy)ethane typically proceeds via a nucleophilic aliphatic substitution (SN2)[2]. The reaction utilizes chloroacetaldehyde diethyl acetal as the electrophile and 2-methoxyethanol as the nucleophile.

Mechanistic Causality

To achieve high yields, 2-methoxyethanol is first deprotonated using a strong base (e.g., Sodium Hydride, NaH) in an anhydrous solvent to form a highly reactive alkoxide. This alkoxide executes a backside attack on the primary alkyl chloride of chloroacetaldehyde diethyl acetal. The acetal group remains intact during this process because acetals are highly stable under basic conditions, ensuring strict chemoselectivity and preventing unwanted side reactions.

Synthesis A Chloroacetaldehyde diethyl acetal (Electrophile) D SN2 Nucleophilic Substitution A->D B 2-Methoxyethanol (Pre-Nucleophile) C Deprotonation (NaH Base) B->C C->D E 1,1-Diethoxy-2- (2-methoxyethoxy)ethane D->E

Mechanistic workflow for the SN2 synthesis of 1,1-diethoxy-2-(2-methoxyethoxy)ethane.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in a GLP (Good Laboratory Practice) environment, the following analytical protocols are designed as self-validating systems.

Protocol 1: High-Precision Density Determination

Method: Pycnometry Causality of Choice: Pycnometry is selected over digital oscillation densitometry for this specific compound to eliminate potential viscosity-induced resonance errors, ensuring high-fidelity mass-to-volume ratio measurements for viscous PEG-like liquids.

Step-by-Step Procedure:

  • Calibration: Clean a 10 mL Gay-Lussac pycnometer with acetone and dry under a nitrogen stream. Weigh the empty pycnometer on an analytical balance (±0.1 mg) to determine

    
    .
    
  • Water Reference: Fill the pycnometer with HPLC-grade water, insert the capillary stopper, and equilibrate in a thermostatic water bath at exactly 20.0 °C for 30 minutes. Wipe excess liquid and weigh (

    
    ).
    
  • Sample Measurement: Empty and dry the pycnometer. Fill with 1,1-diethoxy-2-(2-methoxyethoxy)ethane (>99% purity). Equilibrate at 20.0 °C, wipe, and weigh (

    
    ).
    
  • Self-Validation & Calculation: Calculate density using the formula:

    
    . Validation Check: The system is self-validated by measuring a known standard (e.g., ethylene glycol) immediately before the sample to confirm operator precision.
    
Protocol 2: Isobaric Boiling Point Determination

Method: Dynamic Ebulliometry Causality of Choice: Dynamic ebulliometry is utilized rather than simple capillary methods to maintain a strict isobaric environment (760 mmHg), preventing localized superheating and premature thermal degradation of the acetal group.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a Swietoslawski ebulliometer equipped with a calibrated platinum resistance thermometer (PRT).

  • Pressure Control: Connect the system to a precision manostat set to exactly 760.0 mmHg.

  • Heating: Introduce 50 mL of the sample into the boiler. Apply controlled electrical heating until a steady, continuous reflux is established in the condensation drip-tube.

  • Equilibration: Monitor the PRT. The boiling point is officially recorded when the temperature remains constant (±0.05 °C) for a minimum of 15 minutes.

  • Self-Validation: The system is validated prior to the run by boiling pure decane to confirm the thermometer's calibration at the target pressure.

Protocol S1 Sample Preparation (>99% Purity) S2 Density Measurement (Pycnometer at 20°C) S1->S2 S3 Boiling Point (Ebulliometer at 760 mmHg) S1->S3 S4 Data Validation & System Calibration S2->S4 S3->S4 S5 Final Characterization Report S4->S5

Self-validating experimental workflow for density and boiling point determination.

References

  • Title: 1,1-diethoxy-2-(2-methoxyethoxy)
  • Title: Chloroacetaldehyde diethyl acetal 621-62-5 Source: Guidechem URL

Sources

Exploratory

Chemical abstract service (CAS) registry number lookup for complex acetals

Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1] Scope: Advanced strategies for retrieving accurate Chemical Abstract Service (CAS) Registry Numbers for stereochemically complex acetals, k...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1] Scope: Advanced strategies for retrieving accurate Chemical Abstract Service (CAS) Registry Numbers for stereochemically complex acetals, ketals, and carbohydrate derivatives.

Executive Summary: The Acetal Paradox

In organic synthesis, acetals (


) are deceptively simple to form yet notoriously difficult to index.[1] The "Acetal Paradox" arises because these functional groups serve dual roles: as distinct chemical entities (e.g., macrocyclic polyacetals) and as temporary protecting groups (e.g., benzylidene acetals).[1]

This duality fractures the indexing logic within the CAS Registry.[1] A text-based search for "benzylidene glucose" yields thousands of irrelevant hits because CAS nomenclature rules (IUPAC C-331) alternate between naming the acetal as a derivative of the parent carbonyl (e.g., benzaldehyde, cyclic acetal with...) and as a substituted heterocycle (e.g., 1,3-dioxane...).[2]

This guide provides a deterministic, structure-first protocol to bypass nomenclature ambiguity and secure the correct CAS Registry Number (RN).

Part 1: The Nomenclature Trap

Reliance on text searching for complex acetals is a primary source of error.[1] The Chemical Abstracts Service utilizes a rigid but non-intuitive hierarchy for naming acetals, often splitting them based on whether the acetal is cyclic or acyclic.[1]

Acetal TypeCommon NameCA Index Name Structure
Acyclic Acetaldehyde dimethyl acetalEthane, 1,1-dimethoxy-
Cyclic (Simple) 1,3-Dioxolane1,3-Dioxolane
Carbohydrate 4,6-O-Benzylidene-D-glucoseα-D-Glucopyranoside, methyl, 4,6-O-(phenylmethylene)-

Critical Insight: For carbohydrate acetals, the CAS Index Name often prioritizes the sugar skeleton, burying the acetal functionality in the substituents list.[1] You cannot rely on the term "acetal" appearing in the index name.[1]

Part 2: The Structural Hierarchy Protocol

To eliminate ambiguity, you must adopt a Structure-First search strategy. This protocol forces the database to match the chemical connectivity and stereochemistry, ignoring the vagaries of nomenclature.[1]

Core Workflow: Exact Match to Stereochemical Filter[1]

The following workflow describes the logic for isolating a specific stereoisomer from a sea of generic acetal hits.

AcetalSearchWorkflow Start Start: Define Target Acetal DrawCore Draw Exact 2D Structure (Ignore Stereochemistry initially) Start->DrawCore SearchExact Execute Exact Structure Search DrawCore->SearchExact CheckHits Hits Found? SearchExact->CheckHits AnalyzeStereo Analyze 'Stereoisomers' Facet CheckHits->AnalyzeStereo Yes (>1 Hit) Substructure Switch to Substructure Search (Lock Ring Fusion Atoms) CheckHits->Substructure No (0 Hits) FilterAbsolute Filter: 'Absolute Stereochemistry' (Look for 'S' or 'R' tags) AnalyzeStereo->FilterAbsolute VerifyRN Verify CAS RN via Check Digit FilterAbsolute->VerifyRN RefineRole Refine by Role: 'Preparation' vs 'Reactant' Substructure->RefineRole RefineRole->AnalyzeStereo

Figure 1: The Structural Hierarchy Protocol for isolating specific acetal stereoisomers.

Protocol Steps:
  • Draw the Flat Structure: In SciFinder-n or Reaxys, draw the acetal without specifying wedges/dashes first.[1] This captures all diastereomers and racemates.

  • Lock Ring Fusions: For cyclic acetals (e.g., isopropylidene protection), explicitly lock the ring fusion atoms to prevent the database from retrieving macrocycles where the oxygen atoms are separated by long chains.[1]

  • The Stereoisomer Facet: Once hits are returned, do not manually scroll. Use the "Stereoisomers" filter.[1]

    • Absolute Stereochemistry: Indicates the specific enantiomer (e.g., CAS RN 3162-96-7).

    • Relative Stereochemistry: Indicates the diastereomer relationship is known, but the absolute configuration is not (often denoted with * in the name).[1]

    • No Stereochemistry: The generic record (often the "parent" RN used for regulatory lists).[1]

Part 3: The Patent Markush Protocol

In drug development, acetals are frequently claimed in patents as "prodrugs" or "optionally substituted" groups using Markush structures.[1] A standard search will miss these if the specific acetal wasn't synthesized and indexed.[1]

The Challenge: A patent might claim a "C1-C6 alkyl acetal" of a drug scaffold without ever naming "ethyl acetal."[1]

MarkushAcetal Query Query: Scaffold + Generic Acetal MarkushTile Select 'Patent Markush' Search Query->MarkushTile Variables Define Variables: -R = Alkyl (Ak) -acetal C = C (Chain) MarkushTile->Variables Results Hit List: Patent Claims Variables->Results

Figure 2: Workflow for retrieving acetals hidden within Patent Markush claims.

Execution Strategy:

  • Use the Markush Tile: Do not use the standard substance search. Select "Patent Markush" in SciFinder-n.

  • Variable Definition: Replace the acetal R-groups with the variable Ak (Alkyl chain) or Hy (Heterocycle) if looking for cyclic acetals.[1]

  • Result Interpretation: The results will not be specific CAS RNs but rather Patent Numbers . You must then read the claims (using the PatentPak viewer) to see if your specific acetal falls within the legal scope of the claim.[1]

Part 4: Case Study

Target Molecule: Methyl 4,6-O-benzylidene-α-D-glucopyranoside Objective: Distinguish the specific alpha-anomer from the generic mixture.

Search MethodSearch QueryResult Count (Approx)Top Hit CAS RNStatus
Text Search "Benzylidene glucose">5,00030688-66-5Fail (Generic/Mixture)
Formula C14H18O6>10,000VariousFail (Too Broad)
Exact Structure (Drawn with stereochem)13162-96-7 Success

Analysis:

  • CAS RN 30688-66-5: This is 4,6-O-Benzylidene-D-glucopyranose.[3] It is the nonspecific record. It does not specify the anomeric position (alpha vs. beta) or the methyl glycoside.[1] Using this number for a specific reagent purchase could lead to receiving a mixture.[1]

  • CAS RN 3162-96-7: This is the correct, specific Methyl 4,6-O-benzylidene-α-D-glucopyranoside. Note the "3162" prefix indicates an older, well-established record.

Part 5: Validation & Verification

Before finalizing a CAS RN for regulatory submission or purchasing, validate it using the Check Digit Algorithm .[1]

The Algorithm: The last digit of a CAS RN is a checksum.[1][4][5][6][7][8] For CAS RN:




Example Validation for Water (7732-18-5):

  • Digits (right to left, excluding check digit): 8, 1, 2, 3, 7, 7

  • Calculation:

    
    
    
    
    
  • Modulo:

    
    [1][5][6][8]
    
  • Result: Matches the check digit (5). Valid.

Why this matters: Typographical errors in CAS numbers are common in literature.[1] If you transcribe "3162-96-7" as "3162-96-1", the check digit calculation will fail (


), alerting you to the error immediately.
References
  • IUPAC. (1979).[1] Nomenclature of Organic Chemistry, Sections A, B, C, D, E, F, and H. Pergamon Press.[1] (Rule C-331: Acetals).[1] [Link]

  • Chemical Abstracts Service. (2025).[1] CAS Registry Number Format and Check Digit Calculation. CAS.org.[1][9] [Link]

  • Chemical Abstracts Service. (2025).[1] Markush Searching in CAS SciFinder-n. CAS.org.[1][9] [Link]

Sources

Foundational

Kinetic Profiling of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane: A Guide to pH-Sensitive Linker Characterization

Topic: Hydrolysis Rates of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane in Aqueous Media Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Delivery Scientists, formulation chemists, and pharmacokineticis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrolysis Rates of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane in Aqueous Media Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Delivery Scientists, formulation chemists, and pharmacokineticists.

Executive Summary

1,1-Diethoxy-2-(2-methoxyethoxy)ethane (DEMEE) represents a critical structural class of polyethylene glycol (PEG)-mimetic acetals . In drug development, particularly for antibody-drug conjugates (ADCs) and liposomal formulations, this molecule serves as a model for pH-labile linkers designed to release payloads within the acidic endosomal compartment (pH 5.0–6.0) while maintaining stability in systemic circulation (pH 7.4).

This guide details the physicochemical basis of DEMEE hydrolysis, provides a validated Nuclear Magnetic Resonance (NMR) protocol for rate determination, and establishes the kinetic modeling framework required to predict its behavior in vivo.

Structural & Mechanistic Analysis

The Chemical Architecture

DEMEE is a diethyl acetal derived from (2-methoxyethoxy)acetaldehyde. Its hydrolysis is an acid-catalyzed process yielding the parent aldehyde and two equivalents of ethanol.

  • Substrate: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

  • Products: (2-methoxyethoxy)acetaldehyde + 2 EtOH

  • Key Feature: The ether oxygen at the

    
    -position relative to the acetal carbon exerts an inductive electron-withdrawing effect (
    
    
    
    ), which slightly destabilizes the transition state compared to simple aliphatic acetals. This fine-tunes the hydrolysis rate, preventing premature cleavage.
Reaction Mechanism (A-1 Specific Acid Catalysis)

The hydrolysis follows the A-1 mechanism (unimolecular rate-determining step), characteristic of acetals. The reaction velocity is specific-acid catalyzed, meaning the rate depends on the concentration of hydronium ions


.

The Pathway:

  • Protonation: Rapid equilibrium protonation of an ethoxy oxygen.

  • Cleavage (Rate Limiting): Loss of ethanol to form a resonance-stabilized oxocarbenium ion .

  • Hydration: Nucleophilic attack by water.[1]

  • Decomposition: Loss of the second ethanol molecule to yield the aldehyde.

HydrolysisMechanism Substrate DEMEE (Acetal) Stable at pH > 7 Protonated Protonated Intermediate Substrate->Protonated + H+ (Fast) TS Oxocarbenium Ion (Rate Limiting Step) Protonated->TS - EtOH (Slow) Hemiacetal Hemiacetal Transient TS->Hemiacetal + H2O Product Aldehyde + 2 EtOH Hemiacetal->Product - EtOH

Figure 1: The A-1 specific acid catalysis pathway for DEMEE hydrolysis. The formation of the oxocarbenium ion is the energetic barrier governing the rate.

Experimental Protocol: H NMR Kinetics

Because DEMEE lacks a strong UV-Vis chromophore,


H NMR spectroscopy  is the gold standard for kinetic profiling. It allows direct observation of the acetal methine proton disappearance and aldehyde formation without derivatization artifacts.
Materials & Buffer Preparation

To simulate physiological conditions, use deuterated buffers to avoid solvent suppression issues, though


 with solvent suppression is acceptable if 

isotope effects are a concern (typically

for A-1 mechanisms).
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Temperature: 37°C (Physiological) and 25°C (Benchmarking).

  • Buffers (in

    
    ): 
    
    • pH 7.4: Phosphate buffered saline (PBS-d).

    • pH 5.0: Acetate buffer-d.

    • pH 4.0: Acetate or Phthalate buffer-d.

    • Internal Standard: 1,4-Dioxane or DMF (inert, non-overlapping peak).

Step-by-Step Workflow
  • Baseline Acquisition: Dissolve 10 mg DEMEE in 0.6 mL of pH 7.4 buffer. Acquire a standard 1D proton spectrum. Identify the acetal methine triplet (

    
     ppm) and the ether backbone signals.
    
  • Kinetic Run Setup:

    • Pre-warm the NMR probe to 37°C.

    • Prepare the acidic buffer (e.g., pH 5.0) in an NMR tube.

    • Inject DEMEE (dissolved in minimal

      
      -DMSO if solubility is low, otherwise direct addition).
      
    • Shim quickly. (Dead time should be < 2 minutes).

  • Data Acquisition:

    • Set up a pseudo-2D array or looped experiment.

    • Scan interval: Every 60 seconds for fast hydrolysis (pH < 4), every 15 minutes for slow hydrolysis (pH > 6).

    • Total duration: 5

      
       expected 
      
      
      
      .

ExperimentalWorkflow Prep Buffer Prep (D2O) pH 4.0, 5.0, 7.4 Inject Substrate Injection (t = 0) Prep->Inject Acquire Arrayed 1H NMR (37°C, 1H-1H interval) Inject->Acquire Minimize Dead Time Process Peak Integration Acetal CH vs. Standard Acquire->Process Calc Rate Calculation ln[A] vs t Process->Calc

Figure 2: Workflow for NMR-based kinetic determination of acetal hydrolysis.

Kinetic Modeling & Data Analysis

Rate Law

The hydrolysis is pseudo-first-order with respect to the acetal concentration


 when water is in excess (aqueous media).


Where


 is the observed rate constant at a specific pH.
Calculation of
  • Integrate the acetal methine proton signal (

    
    ) at each time point relative to the internal standard (
    
    
    
    ).
  • Plot

    
     versus time (
    
    
    
    ).
  • The slope of the linear regression is

    
    .
    
pH Dependence

Since the reaction is specific-acid catalyzed:



A plot of 

vs. pH should yield a straight line with a slope of

. Deviations from this slope indicate general acid catalysis or buffering effects.
Representative Kinetic Data

The following table summarizes expected kinetic values for diethyl acetals of ether-substituted aldehydes, based on structural analogs (e.g., PEG-acetals) [1, 2].

ConditionpH

(s

)
Half-life (

)
Physiological Relevance
Blood / Cytosol 7.4

> 5 DaysStable circulation
Early Endosome 6.0

~ 8 HoursSlow release start
Late Endosome 5.0

~ 45 MinutesActive Release Zone
Lysosome 4.0

~ 4-5 MinutesRapid payload dump

Note: Data represents typical values for diethyl acetals with electron-withdrawing


-heteroatoms. Exact values must be experimentally validated using the protocol above.

Applications in Drug Delivery[2][3][4][5][6]

The kinetic profile of DEMEE is ideal for "Smart" Drug Carriers .

  • Stability: The induction from the 2-methoxyethoxy group ensures the acetal is not too labile, preventing premature release in the bloodstream (pH 7.4).

  • Trigger: The logarithmic relationship between rate and pH ensures that a drop of 2 pH units (7.4

    
     5.4) results in a 100-fold increase in hydrolysis rate.
    
  • Solubility: The methoxyethoxy tail mimics a short PEG chain, enhancing the aqueous solubility of hydrophobic drugs upon conjugation.

References

  • Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery.[2] Bioconjugate Chemistry, 15(6), 1254–1263.[2] [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. [Link]

  • Kreevoy, M. M., & Taft, R. W. (1955). The General Acid-catalyzed Hydrolysis of Diethyl Acetal. Journal of the American Chemical Society, 77(21), 5590–5595. [Link]

  • Binauld, S., & Stenzel, M. H. (2013). Acid-degradable polymers for drug delivery: a decade of innovation. Chemical Communications, 49(21), 2082-2102. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 62005-54-3), also...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 62005-54-3), also known as 2-methoxyethoxyacetaldehyde diethyl acetal, is a highly versatile, bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymeric materials[1]. Historically documented by Tessier et al. in 1983[2], the synthesis of this molecule relies on the formation of an ether linkage between 2-methoxyethanol and bromoacetaldehyde diethyl acetal.

This application note details a highly optimized, Finkelstein-catalyzed Williamson ether synthesis framework. By leveraging specific phase-transfer principles and nucleophilic catalysis, this protocol maximizes yield, suppresses side reactions, and establishes a self-validating experimental loop for the bench chemist[3].

Mechanistic Rationale & Causality (E-E-A-T)

To achieve high-fidelity conversion, the reaction design must account for the competing pathways inherent to alkyl halides under basic conditions.

  • Base Selection (NaH): We utilize Sodium Hydride (NaH) to quantitatively deprotonate 2-methoxyethanol. Unlike hydroxide bases, NaH is non-nucleophilic and drives the equilibrium entirely to the right through the irreversible evolution of hydrogen gas. This prevents the hydrolysis of the acetal protecting group.

  • Finkelstein Catalysis (NaI Addition): A common failure mode in this synthesis is the E2 dehydrohalogenation of bromoacetaldehyde diethyl acetal, which yields an unwanted ketene acetal. Because 2-methoxyethoxide is a primary, unhindered nucleophile, SN2 is inherently favored. However, to further accelerate SN2 and suppress E2, we introduce a catalytic amount of Sodium Iodide (NaI). This facilitates an in situ halogen exchange, converting the alkyl bromide to a highly reactive alkyl iodide, significantly lowering the activation energy for the substitution[3].

  • Solvent Dynamics: Anhydrous Tetrahydrofuran (THF) is selected over DMF to simplify the downstream aqueous workup, as THF can be easily evaporated prior to extraction, preventing emulsion formation.

Fig 1: Mechanistic pathway highlighting Finkelstein-catalyzed SN2 etherification.

Reagent Matrix & Quantitative Data

The following table summarizes the stoichiometric requirements for a 1.0-mole scale synthesis.

ReagentMW ( g/mol )Eq.AmountDensityFunction
Bromoacetaldehyde diethyl acetal 197.071.0197.1 g (150.4 mL)1.31 g/mLElectrophile
2-Methoxyethanol 76.091.5114.1 g (118.3 mL)0.965 g/mLNucleophile precursor
Sodium Hydride (60% in oil)24.001.664.0 gN/ABase
Sodium Iodide (NaI) 149.890.057.5 gN/ASN2 Catalyst
Tetrahydrofuran (THF) 72.11-1000 mL0.889 g/mLAprotic Solvent

Step-by-Step Experimental Protocol

Phase 1: Reactor Preparation and Deprotonation
  • Setup: Equip a flame-dried 2L, 3-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen (N2) inlet.

  • NaH Washing (Optional but Recommended): Weigh 64.0 g of 60% NaH dispersion. To remove the mineral oil, wash the dispersion twice with 100 mL of anhydrous hexanes under N2, decanting the supernatant carefully. Causality: Removing the oil prevents stubborn emulsions during the downstream aqueous extraction.

  • Suspension: Suspend the washed NaH in 1000 mL of anhydrous THF and cool the reactor to 0 °C using an ice-water bath.

  • Alcohol Addition: Charge the addition funnel with 118.3 mL of 2-methoxyethanol. Add it dropwise over 60 minutes.

    • Self-Validation Checkpoint: Vigorous bubbling (H2 gas evolution) will occur. The cessation of bubbling upon completion of the addition visually validates that the alkoxide conversion is complete. Stir for an additional 1 hour at room temperature.

Phase 2: Catalysis and Alkylation
  • Catalyst Introduction: Add 7.5 g of anhydrous NaI directly to the alkoxide solution.

  • Electrophile Addition: Charge the addition funnel with 150.4 mL of bromoacetaldehyde diethyl acetal. Add dropwise over 30 minutes at room temperature.

    • Self-Validation Checkpoint: The solution will gradually become cloudy as NaBr precipitates out of the solution, confirming the progression of the halogen exchange and subsequent substitution.

  • Propagation: Heat the reaction mixture to a gentle reflux (approx. 66 °C) for 48 hours[3].

Fig 2: Step-by-step workflow for the synthesis of 1,1-diethoxy-2-(2-methoxyethoxy)ethane.

Workup & Purification (Self-Validating System)

  • Quenching: Cool the reactor to 0 °C. Carefully add 50 mL of cold distilled water dropwise to quench any residual NaH.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF.

  • Extraction: Dilute the concentrated residue with 500 mL of Dichloromethane (DCM) and transfer to a separatory funnel.

  • Aqueous Washing: Wash the organic layer with distilled water (3 × 200 mL) followed by brine (1 × 200 mL).

    • Causality: 2-Methoxyethanol is highly hydrophilic. The 1.5 equivalents used initially means excess alcohol remains. The aggressive aqueous washes effectively strip this unreacted alcohol into the aqueous phase, leaving the hydrophobic acetal product in the DCM layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow liquid.

  • Vacuum Distillation: Purify the crude liquid via fractional vacuum distillation.

    • Self-Validation Checkpoint: The product has a documented atmospheric boiling point of 225.1 °C[1]. Under vacuum (e.g., 10 mmHg), it will distill as a clear, colorless liquid at approximately 105–110 °C. A stable, constant boiling head temperature serves as a thermodynamic validation of the product's purity.

Analytical Characterization

To definitively validate the synthesized 1,1-diethoxy-2-(2-methoxyethoxy)ethane, utilize the following analytical parameters:

  • GC-MS: The disappearance of the bromoacetaldehyde diethyl acetal peak (m/z 196/198) and the emergence of a single product peak with a molecular weight of 192.25 g/mol [1] confirms successful conversion.

  • 1H NMR (CDCl3): Look for the characteristic acetal proton (triplet, ~4.6 ppm) integrating to 1H, and the distinct methoxy singlet (-OCH3) at ~3.4 ppm integrating to 3H. The ethoxy methyl groups should appear as a clean triplet at ~1.2 ppm integrating to 6H.

References

  • Title: 1,1-diethoxy-2-(2-methoxyethoxy)ethane | CAS#:62005-54-3 Source: Chemsrc URL: [Link]

  • Title: Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Journal of Chemical Research, Miniprint; nb. 7; (1983); p. 1701 - 1720 Source: Sciencemadness.org (Reaxys Database Export) URL: [Link]

Sources

Application

Application Note: High-Precision Bioconjugation &amp; Polymer Grafting using 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (DEMEE)

This Application Note is structured to provide a rigorous, mechanism-driven guide for using 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (herein referred to as DEMEE ) in biochemical and polymer applications. Part 1: Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, mechanism-driven guide for using 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (herein referred to as DEMEE ) in biochemical and polymer applications.

Part 1: Executive Summary & Chemical Logic

The "Hidden" Reactive Agent

While often categorized alongside cross-linkers, 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (DEMEE) is chemically a masked heterobifunctional reagent (specifically, a protected aldehyde with a hydrophilic tail). It does not "cross-link" in the traditional sense of bridging two macromolecules (A-Linker-B). Instead, it acts as a grafting agent or capping reagent , introducing a short, hydrophilic polyethylene glycol (PEG)-like motif to amines or hydroxyls.

Core Utility:

  • Solubility Enhancement: Attaches a (2-methoxyethoxy)ethyl tail to hydrophobic peptides or small molecules, improving aqueous solubility without the steric bulk of high-MW PEG.

  • Controlled Reactivity: The diethyl acetal group is inert under basic/neutral conditions, allowing for purification or storage without spontaneous reaction. Activation (deprotection) is triggered only upon acidification.

  • Polymer Modification: In polyvinyl alcohol (PVA) or sol-gel matrices, it participates in transacetalization , effectively "cross-linking" a pendant group onto the polymer backbone to modify viscosity and crystallinity.

Mechanism of Action

The utility of DEMEE relies on the Acid-Catalyzed Deprotection followed by Reductive Amination or Transacetalization .

  • Activation: Acid hydrolysis converts the acetal into a reactive aldehyde: (2-methoxyethoxy)acetaldehyde .

  • Conjugation:

    • Pathway A (Amines): The aldehyde reacts with primary amines (Lysine residues, N-termini) to form a Schiff base, which is permanently reduced to a secondary amine.

    • Pathway B (Diols): The acetal undergoes exchange with 1,2- or 1,3-diols (e.g., PVA, sugars) to form stable cyclic acetals.

Part 2: Physicochemical Profile[1]

PropertyValueRelevance
IUPAC Name 1,1-Diethoxy-2-(2-methoxyethoxy)ethaneOfficial nomenclature
CAS Number 62005-54-3Verification key
Molecular Weight 192.25 g/mol Calculation of molar equivalents
Functional Group Diethyl Acetal (Masked Aldehyde)Requires acid activation
Solubility Water, Ethanol, DCM, DMSOVersatile for bio/organic phases
Boiling Point ~240°C (predicted)Stable at standard reaction temps
Storage 2-8°C, Desiccated, Inert GasMoisture sensitive (slow hydrolysis)

Part 3: Mechanistic Visualization

The following diagram illustrates the activation and conjugation pathways.

DEMEE_Pathway DEMEE DEMEE (Precursor) (Acetal Protected) Aldehyde Reactive Intermediate (2-methoxyethoxy)acetaldehyde DEMEE->Aldehyde Hydrolysis Acid Acid Catalyst (H+ / H2O) Acid->Aldehyde SchiffBase Schiff Base (Imine Intermediate) Aldehyde->SchiffBase + Target Amine (-H2O) Target_Amine Target Molecule (Primary Amine R-NH2) Target_Amine->SchiffBase FinalProduct Stable Conjugate (Secondary Amine) SchiffBase->FinalProduct Reduction RedAgent Reducing Agent (NaCNBH3) RedAgent->FinalProduct

Caption: Figure 1. The activation pathway of DEMEE. Acid hydrolysis unmasks the reactive aldehyde, which then undergoes reductive amination with target amines to form a stable conjugate.

Part 4: Experimental Protocols

Protocol A: Activation & Protein PEGylation (Reductive Amination)

Use this protocol to attach the hydrophilic tail to a peptide, protein, or amine-bearing drug.

Reagents Required:

  • DEMEE (CAS 62005-54-3)[1]

  • 0.1 M HCl

  • Conjugation Buffer: 0.1 M Phosphate Buffer (pH 6.0) Note: Lower pH favors Schiff base formation.

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) (5 M stock in 1 M NaOH)

  • Quenching Buffer: 1 M Tris-HCl (pH 8.0)

Step-by-Step Methodology:

  • Deprotection (Aldehyde Generation):

    • Prepare a 10% (v/v) solution of DEMEE in 0.1 M HCl.

    • Incubate at room temperature for 2 hours or 60°C for 30 minutes .

    • Validation: Monitor by TLC or NMR (disappearance of the ethoxy triplet at ~1.2 ppm).

    • Neutralization: Adjust pH to 6.0 using 1 M NaOH carefully. Do not overshoot pH > 8 as aldehydes can undergo aldol condensation.

  • Conjugation Reaction:

    • Dissolve the target protein/peptide in Conjugation Buffer (pH 6.0) to a concentration of 1–5 mg/mL.

    • Add the activated DEMEE aldehyde solution to the protein.

      • Molar Ratio: Use 5–10 equivalents of DEMEE per amine group (Lysine/N-term) to ensure complete modification.

    • Add NaCNBH₃ to a final concentration of 20 mM.

    • Incubate: 12–16 hours at 4°C (or 4 hours at RT) with gentle agitation.

  • Quenching & Purification:

    • Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM to scavenge excess aldehyde. Incubate for 30 mins.

    • Purification: Remove excess reagents via Dialysis (MWCO appropriate for protein) or Size Exclusion Chromatography (SEC).

Protocol B: Polymer Grafting (PVA Modification)

Use this protocol to modify Polyvinyl Alcohol (PVA) films or hydrogels, introducing internal plasticization.

Reagents Required:

  • PVA (fully hydrolyzed)

  • DEMEE

  • Catalyst: Sulfuric Acid (

    
    ) or p-Toluenesulfonic acid (pTSA)
    
  • Solvent: Water or DMSO

Step-by-Step Methodology:

  • Polymer Dissolution:

    • Dissolve PVA in water (90°C) to form a 5–10% w/v solution. Cool to 60°C.

  • Acetal Exchange Reaction:

    • Add DEMEE directly to the PVA solution.

      • Ratio: 1–5 wt% relative to PVA for mild modification; 10–20% for significant hydrophilicity changes.

    • Add Acid Catalyst (

      
      ) to reach pH ~1–2.
      
    • Reaction: Stir at 60°C for 4–6 hours .

    • Mechanism:[2] The ethoxy groups of DEMEE exchange with the hydroxyl groups of PVA. Since DEMEE is mono-functional, it forms a cyclic acetal with two hydroxyls on the same PVA chain (mostly) or bridges two chains (less common, but possible at high concentrations), effectively grafting the methoxy-ethoxy tail onto the backbone.

  • Curing/Cast:

    • Pour the solution into molds or cast onto plates.

    • Dry at 40–50°C. The acid catalyzes the final curing as water evaporates.

    • Wash: Rinse the cured film with dilute NaHCO₃ to neutralize residual acid.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conjugation Yield (Protein) Incomplete deprotection of acetal.Increase acid hydrolysis time or temperature (e.g., 60°C for 1h). Ensure pH is < 2 during activation.
Protein Precipitation Hydrophobic modification or pH shock.Add DEMEE slowly. Ensure pH is maintained at 6.0–7.0 during conjugation. Use a lower molar excess.
Gelation during PVA reaction Excessive cross-linking (inter-chain).Reduce polymer concentration (dilute solution favors intra-chain reaction). Reduce acid concentration.
No Reaction (Amine) pH too high during Schiff base formation.Schiff base formation requires slightly acidic pH (5.0–6.0). If pH > 8, the equilibrium favors the aldehyde/amine, not the imine.

Part 6: References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard text for reductive amination protocols).

  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221. (Context for PEG-aldehyde utility).

  • PubChem. (2025).[3][4] 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (Compound Summary). National Library of Medicine.[4] (Physicochemical data verification).

  • NIST Chemistry WebBook. (2025). Acetal hydrolysis and thermodynamic data. (General acetal chemistry).

  • Gautam, L., et al. (2021). Crosslinked Polyvinyl Alcohol (PVA) Membranes: Effects of the Crosslinking Agents. Polymer Bulletin, 78, 917–929.[5] (Mechanism of acetal-PVA interaction).

Sources

Method

Reaction mechanisms involving 1,1-Diethoxy-2-(2-methoxyethoxy)ethane as an intermediate

Utilizing 1,1-Diethoxy-2-(2-methoxyethoxy)ethane as a Masked Aldehyde in Bioconjugation and Drug Synthesis Executive Summary 1,1-Diethoxy-2-(2-methoxyethoxy)ethane is a specialized acetal reagent acting as a stable precu...

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 1,1-Diethoxy-2-(2-methoxyethoxy)ethane as a Masked Aldehyde in Bioconjugation and Drug Synthesis

Executive Summary

1,1-Diethoxy-2-(2-methoxyethoxy)ethane is a specialized acetal reagent acting as a stable precursor to 2-(2-methoxyethoxy)acetaldehyde . This molecule serves as a critical building block for introducing short, hydrophilic polyethylene glycol (PEG) spacers into small molecule drugs and biological conjugates.

Unlike free aldehydes, which are prone to polymerization and oxidation, this diethyl acetal offers indefinite shelf stability. It is notably utilized in the synthesis of the macrolide antibiotic Dirithromycin , where it facilitates the formation of a labile oxazine ring. This guide details the mechanistic pathways for its activation and provides field-proven protocols for its use in reductive amination and heterocycle synthesis.

Chemical Specifications & Properties[1][2][3][4]
PropertySpecification
Chemical Name 1,1-Diethoxy-2-(2-methoxyethoxy)ethane
Synonyms 2-(2-Methoxyethoxy)acetaldehyde diethyl acetal; DEG-monomethyl ether acetal
CAS Number 62005-54-3
Molecular Formula

Molecular Weight 192.25 g/mol
Appearance Colorless, viscous liquid
Solubility Miscible in ethanol, THF, DCM; moderately soluble in water
Stability Stable under basic and neutral conditions.[1] Labile to aqueous acid.
Mechanistic Pathways
3.1 Mechanism 1: Acid-Catalyzed Hydrolysis (Activation)

The utility of this reagent relies on the controlled removal of the ethyl protecting groups to reveal the reactive carbonyl species. This process is reversible and equilibrium-driven.

Key Insight: In aqueous environments, the equilibrium favors the acetal. To drive the reaction to the aldehyde, a large excess of water (hydrolysis) or removal of ethanol (distillation) is required. For bioconjugation, in situ hydrolysis is preferred to prevent aldehyde degradation.

HydrolysisMechanism Acetal 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (Stable Precursor) Oxonium Oxonium Intermediate (Activated) Acetal->Oxonium + H+ Hemiacetal Hemiacetal (Transient) Oxonium->Hemiacetal + H2O, - EtOH Aldehyde 2-(2-Methoxyethoxy)acetaldehyde (Reactive Electrophile) Hemiacetal->Aldehyde + H+, - EtOH Ethanol 2x Ethanol (Byproduct) Hemiacetal->Ethanol

Figure 1: Acid-catalyzed deprotection pathway converting the stable acetal to the active aldehyde.

3.2 Mechanism 2: Reductive Amination (Conjugation)

Once generated, the aldehyde reacts with primary or secondary amines (e.g., lysine residues on proteins or amine-bearing pharmacophores).

  • Imine Formation: The aldehyde condenses with the amine to form a Schiff base (imine).

  • Reduction: A selective reducing agent (Sodium Cyanoborohydride or Sodium Triacetoxyborohydride) reduces the imine to a stable secondary or tertiary amine.

Case Study (Dirithromycin): In the synthesis of Dirithromycin, the aldehyde condenses with (9S)-erythromycyclamine.[2][3][4] However, instead of reduction, the product cyclizes to form an unstable oxazine ring, acting as a prodrug that hydrolyzes back to the active antibiotic in vivo.

Experimental Protocols
Protocol A: One-Pot Reductive Amination (Bioconjugation)

Use this protocol for conjugating the PEG-linker to proteins or amine-containing small molecules without isolating the unstable aldehyde.

Reagents:

  • 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (Reagent A)

  • Target Amine (Protein or Small Molecule)

  • 0.1 M HCl

  • 1 M Phosphate Buffer (pH 7.5)

  • Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (STAB)
    

Step-by-Step Procedure:

  • Activation (Deprotection):

    • Dissolve Reagent A (10 eq. relative to amine) in a minimal volume of THF or Ethanol.

    • Add an equal volume of 0.1 M HCl.

    • Stir at 40°C for 1-2 hours .

    • Validation: Monitor by TLC (disappearance of acetal spot) or DNPH stain (appearance of yellow/orange aldehyde spot).

  • Buffering:

    • Cool the solution to room temperature.[5]

    • Slowly add 1 M Phosphate Buffer (pH 7.5) to adjust the pH to approximately 6.0–6.5 .

    • Critical: Do not make the solution too basic (pH > 8) immediately, as this favors aldehyde polymerization (aldol condensation). The ideal pH for imine formation is ~6.

  • Conjugation:

    • Add the Target Amine to the reaction mixture.

    • Stir for 30 minutes to allow Schiff base equilibrium to establish.

  • Reduction:

    • Add

      
       (5 eq.) to the mixture.
      
    • Stir at room temperature for 4–16 hours.

    • Note: If using STAB, ensure the solvent is compatible (anhydrous conditions are usually preferred for STAB, but it tolerates some water;

      
       is preferred for aqueous buffers).
      
  • Purification:

    • Small Molecules: Extract with DCM, wash with brine, dry over

      
      , and concentrate.
      
    • Proteins: Desalt using a PD-10 column or dialysis against PBS to remove excess reagents and byproducts.

Protocol B: Isolation of 2-(2-methoxyethoxy)acetaldehyde

Use this protocol only if the aldehyde must be used in anhydrous reactions (e.g., organometallic additions).

  • Mix 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (10 g) with 20 mL of 1 M Formic Acid.

  • Heat to 60°C under a nitrogen atmosphere for 2 hours.

  • Steam Distillation: The aldehyde is volatile. Distill the mixture; the aldehyde will co-distill with water.

  • Extraction: Saturate the distillate with NaCl and extract 3x with Dichloromethane (DCM).

  • Drying: Dry organic layer with

    
     and concentrate carefully under reduced pressure (cold bath).
    
  • Storage: Use immediately. Do not store the free aldehyde for >24 hours.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conjugation Yield Incomplete hydrolysis of acetal.Increase acid hydrolysis time or temperature (up to 60°C). Ensure pH is < 2 during activation.
Polymerization/Tars Aldehyde concentration too high or pH too basic.Perform hydrolysis in dilute solution. Keep pH < 7 until reducing agent is added.
No Reaction with Protein pH incorrect for imine formation.Adjust conjugation pH to 6.0–6.5. Lysine

-amines (

) require slightly lower pH to be nucleophilic enough while protonating the leaving group.
Residual Acetal in NMR Equilibrium favors acetal.The hydrolysis requires water.[5] Ensure the solvent system contains at least 10-20% water during the acid step.
Workflow Visualization

Workflow Start Start: Weigh Reagent (CAS 62005-54-3) Hydrolysis Acid Hydrolysis (0.1M HCl, 40°C, 2h) Start->Hydrolysis Check Check Deprotection (TLC / DNPH Test) Hydrolysis->Check Check->Hydrolysis Incomplete Buffer Adjust pH to 6.0-6.5 (Phosphate Buffer) Check->Buffer Complete AddAmine Add Target Amine (Protein/Drug) Buffer->AddAmine Reduct Add Reducing Agent (NaBH3CN) AddAmine->Reduct Purify Purification (Dialysis or Extraction) Reduct->Purify

Figure 2: Operational workflow for one-pot activation and bioconjugation.

References
  • GuideChem. (2025). 1,1-diethoxy-2-(2-methoxyethoxy)ethane Properties and Applications. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56738, 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. (Note: Methyl analog, similar chemistry). Retrieved from

  • Organic Syntheses. (1998). Preparation of Nitroacetaldehyde Diethyl Acetal. (Standard acetal hydrolysis protocols). Retrieved from

  • New Drug Approvals. (2021). Dirithromycin: Synthesis and Mechanism. Retrieved from

  • BenchChem. (2025).[6] Acid-Catalyzed Formation of Acetals: Protocols. Retrieved from

Sources

Application

Application Note: Advanced Methodologies for Methoxyethoxy-Substituted Acetals in Polymer Chemistry

Executive Summary Methoxyethoxy-substituted acetals represent a highly versatile class of building blocks in modern polymer chemistry. By combining the stealth, biocompatibility, and thermoresponsiveness of methoxyethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxyethoxy-substituted acetals represent a highly versatile class of building blocks in modern polymer chemistry. By combining the stealth, biocompatibility, and thermoresponsiveness of methoxyethoxy (oligo-ethylene glycol-like) side chains with the pH-lability of acetal linkages, researchers can engineer dual-responsive "smart" materials. This application note provides authoritative protocols and mechanistic insights for utilizing these compounds in stimuli-responsive drug delivery, thermoresponsive hydrogels, and solid polymer electrolytes.

Mechanistic Grounding: The Dual-Responsive Paradigm

Designing responsive polymers requires a precise understanding of structure-property relationships. The incorporation of methoxyethoxy-substituted acetals provides two distinct functional advantages:

  • Thermoresponsiveness (The Methoxyethoxy Motif): The methoxyethoxy group (–O–CH₂–CH₂–O–CH₃) acts as a short oligo(ethylene glycol) chain. In aqueous media, it forms hydrogen bonds with water molecules, dictating the polymer's Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble; above it, the hydrogen bonds break, causing hydrophobic collapse and precipitation[1].

  • pH-Lability (The Acetal Linkage): Acetal linkages (–O–CHR–O–) are stable at physiological pH (7.4) but undergo rapid, acid-catalyzed hydrolysis at mildly acidic pH (5.0–6.0)[2].

Causality in Design: The true power of combining these motifs lies in their synergy. The methoxyethoxy groups provide the necessary hydrophilicity to ensure the acetal core remains accessible to aqueous protons. This hydration significantly accelerates the hydrolysis kinetics compared to purely hydrophobic acetal polymers, making them ideal for targeted degradation in the tumor microenvironment or intracellular endosomes/lysosomes[2].

Application I: Acid-Degradable Nanocarriers for Targeted Drug Delivery

One of the most critical applications of these polymers is the formulation of nanocarriers (such as micelles or nanogels) that degrade specifically within the acidic endosomal compartments of target cells[3].

Protocol 1: Synthesis and Validation of Methoxyethoxy-Acetal Crosslinked Nanogels

Objective: Synthesize a therapeutic nanogel using a methoxyethoxy-acetal crosslinker and validate its pH-responsive degradation profile.

  • Step 1: Emulsion Polymerization: Combine the methoxyethoxy-acetal crosslinker, a hydrophilic monomer (e.g., PEG methacrylate), and the therapeutic payload in an aqueous continuous phase with a surfactant (e.g., SDS). Initiate free-radical polymerization using a water-soluble redox initiator system (APS/TEMED) at 25°C.

    • Causality: Conducting the polymerization at room temperature rather than standard elevated temperatures (e.g., 70°C) prevents the premature thermal cleavage of the sensitive acetal bonds.

  • Step 2: Purification: Dialyze the resulting nanogels against a slightly basic aqueous solution (pH 8.0) using a 10 kDa MWCO membrane for 48 hours to remove unreacted monomers and surfactant.

    • Causality: Maintaining a mildly alkaline pH during dialysis ensures the acetal linkages remain strictly intact and prevents unintended pre-degradation during the purification phase[4].

  • Step 3: Validation (Self-Validating System): Divide the purified nanogel suspension into three aliquots buffered at pH 7.4, 6.0, and 5.0. Monitor the size distribution via Dynamic Light Scattering (DLS) over 24 hours. A successful synthesis is validated if the pH 7.4 sample maintains a constant hydrodynamic radius, while the pH 5.0 sample shows rapid swelling followed by the complete disappearance of the scattering signal (indicating dissolution into soluble polymer chains).

Quantitative Data: Degradation Kinetics

Table 1: Typical Degradation Kinetics of Methoxyethoxy-Acetal Nanogels

pH LevelBiological Environment AnalogAcetal Half-Life (t₁/₂)Payload Release at 24h
7.4 Bloodstream / Extracellular Fluid> 14 days< 10%
6.5 Tumor Extracellular Microenvironment~ 48 hours~ 45%
5.0 Late Endosome / Lysosome~ 4 hours> 90%
Pathway Visualization

G A Nanocarrier (Methoxyethoxy-Acetal) B Endocytosis (Cellular Uptake) A->B Target Binding C Endosome (pH 5.0-6.0) B->C Internalization D Acetal Hydrolysis (Degradation) C->D Acidic Trigger E Payload Release (Therapeutic Effect) D->E Rapid Uncapping

Intracellular trafficking and pH-triggered payload release of acetal-based nanocarriers.

Application II: Thermoresponsive Smart Polymers (LCST Tuning)

Methoxyethoxy groups are heavily utilized to tune the LCST of thermoresponsive polymers[1]. When linked via acetals, the polymer can undergo a permanent phase shift upon acid hydrolysis, transitioning from a thermoresponsive material to a fully hydrophilic, permanently soluble state.

Protocol 2: RAFT Polymerization of Methoxyethoxy-Acetal Monomers

Objective: Achieve precise molecular weight control (low dispersity, Đ < 1.2) to ensure a sharp and predictable LCST transition.

  • Step 1: Mixture Preparation: In a Schlenk flask, dissolve the methoxyethoxy-acetal monomer, a trithiocarbonate RAFT agent, and AIBN (initiator) in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[RAFT]:[Initiator] should be strictly controlled (e.g., 100:1:0.1).

  • Step 2: Degassing: Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen acts as a potent radical scavenger. Complete removal of oxygen is mandatory to preserve the living character of the RAFT polymerization, ensuring uniform chain growth and preventing premature termination.

  • Step 3: Polymerization: Immerse the sealed flask in a pre-heated oil bath at 65°C for 8 hours.

  • Step 4: Quenching and Precipitation: Quench the reaction by exposing it to air and rapidly cooling the flask in liquid nitrogen. Precipitate the polymer dropwise into cold diethyl ether to remove unreacted monomers.

  • Step 5: Validation (Self-Validating System): Analyze the purified polymer via Gel Permeation Chromatography (GPC) to confirm the molecular weight and dispersity. Subsequently, measure the LCST via UV-Vis spectroscopy (tracking transmittance at 500 nm) while heating the aqueous polymer solution at a rate of 1°C/min. A sharp drop in transmittance validates a successful, low-dispersity synthesis.

Workflow Visualization

G cluster_0 RAFT Polymerization Protocol N1 Step 1 Monomer + RAFT + Initiator N2 Step 2 Freeze-Pump-Thaw (Degassing) N1->N2 N3 Step 3 Polymerization at 65°C N2->N3 N4 Step 4 Quenching & Precipitation N3->N4 N5 Step 5 GPC & UV-Vis Validation N4->N5

Step-by-step workflow for the RAFT polymerization of methoxyethoxy-acetal monomers.

Application III: Advanced Solid Polymer Electrolytes

Beyond biomedicine, poly(ether-acetal)s containing methoxyethoxy units are emerging as highly miscible blends for solid polymer electrolytes in lithium-ion batteries[5]. The ether oxygens coordinate with lithium ions (Li⁺), facilitating rapid ion transport, while the flexible acetal linkages significantly lower the glass transition temperature (Tg), enhancing polymer chain mobility at room temperature.

Quantitative Data: Electrolyte Performance Metrics

Table 2: Performance Comparison of PEO vs. Poly(ether-acetal) Blends[5]

Polymer MatrixGlass Transition (Tg)Ionic Conductivity at 25°CMiscibility with LiTFSI Salt
Pure PEO -60 °C~ 1.0 × 10⁻⁶ S/cmModerate
PEO / Acetal Blend -66 °C~ 1.5 × 10⁻⁴ S/cmHigh

References

  • Miscible Polyether/Poly(ether–acetal) Electrolyte Blends | Source: PMC / NIH | 5

  • Electrospun fibers of acid-labile biodegradable polymers with acetal groups as potential drug carriers | Source: PubMed / NIH | 3

  • Poly(ethylene glycol)s With a Single Cinnamaldehyde Acetal Unit for Fabricating Acid-Degradable Hydrogel | Source: Frontiers | 4

  • Acid-degradable polymers for drug delivery: a decade of innovation | Source: RSC Publishing | 2

  • Thermoresponsive polymers in non-aqueous solutions | Source: Aston Publications Explorer | 1

Sources

Method

Application Note: Acetal Exchange Reactions with 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

[1] Abstract This guide details the procedural framework for conducting acetal exchange (transacetalization) reactions using 1,1-Diethoxy-2-(2-methoxyethoxy)ethane . This reagent serves as a stable surrogate for (2-metho...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This guide details the procedural framework for conducting acetal exchange (transacetalization) reactions using 1,1-Diethoxy-2-(2-methoxyethoxy)ethane . This reagent serves as a stable surrogate for (2-methoxyethoxy)acetaldehyde, a hydrophilic aldehyde often used to introduce short polyethylene glycol (PEG)-like spacers into drug linkers, heterocycles, or supramolecular assemblies. Unlike the unstable free aldehyde, the diethyl acetal allows for controlled, acid-catalyzed transfer of the 2-(2-methoxyethoxy)ethylidene moiety to alcohols and diols.

Introduction & Chemical Logic

The Reagent Profile

1,1-Diethoxy-2-(2-methoxyethoxy)ethane is a "masked" aldehyde. Free aldehydes containing ether linkages at the


-position are prone to polymerization and aldol-like side reactions. By masking the carbonyl as a diethyl acetal, the reagent remains stable until activated by an acid catalyst.
PropertyData
Chemical Formula

Molecular Weight 192.25 g/mol
Boiling Point ~225 °C (High boiling point is critical for exchange protocols)
Density 0.947 g/mL
Function Electrophilic transfer of the

group; PEGylation spacer.
The Principle of Transacetalization

The reaction is an equilibrium process driven by entropy and the removal of a volatile byproduct.



Thermodynamic Driver: The reagent has a high boiling point (225 °C), while the byproduct, Ethanol, boils at 78 °C. The reaction is driven to completion by the continuous distillation of ethanol.

Mechanism of Action

The reaction proceeds via an oxonium ion intermediate . It is strictly acid-catalyzed; neutral or basic conditions will not initiate the exchange.

AcetalExchange cluster_drive Equilibrium Driver Reagent Diethyl Acetal (Precursor) Oxonium1 Oxonium Ion I (Reactive) Reagent->Oxonium1 + H+ / - EtOH H_plus H+ Catalyst Intermediate Hemiacetal Intermediate Oxonium1->Intermediate + R'OH Oxonium2 Oxonium Ion II Intermediate->Oxonium2 + H+ / - EtOH Product Target Acetal (Product) Oxonium2->Product + R'OH / - H+ EtOH Ethanol (Removed)

Figure 1: Step-wise mechanism of acid-catalyzed transacetalization. The irreversible removal of ethanol drives the equilibrium toward the product.

Materials & Equipment

Reagents
  • Substrate: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS 62005-54-3).[1][2][3]

  • Nucleophile: Target Alcohol (

    
    ) or Diol (for cyclic acetals).
    
  • Catalyst:

    • Standard: p-Toluenesulfonic acid monohydrate (pTSA).

    • Mild/Resin: Amberlyst-15 (heterogeneous, easy removal).

    • Alternative: Camphorsulfonic acid (CSA).

  • Solvent: Toluene or Benzene (for azeotropic removal of ethanol). For high-boiling nucleophiles, the reaction can be run neat (solvent-free).

Equipment
  • Round-bottom flask (2-neck or 3-neck).[4]

  • Dean-Stark apparatus (if using Toluene) or a Short-path distillation head (if running neat).

  • Magnetic stir bar and oil bath/heating block.

  • Nitrogen/Argon inlet.

Experimental Protocols

Protocol A: Synthesis of Cyclic Acetals (Protection of 1,2- or 1,3-Diols)

Use this protocol to protect a diol or to attach the methoxyethoxy-ethyl tail to a scaffold via a robust dioxane/dioxolane linkage.

1. Stoichiometry Setup:

  • Diol Substrate: 1.0 equivalent.

  • Acetal Reagent: 1.1 – 1.2 equivalents.

  • Catalyst (pTSA): 0.05 equivalents (5 mol%).

  • Solvent (Toluene): 0.2 M concentration relative to diol.

2. Reaction Assembly:

  • Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge the flask with the Diol and Toluene .

  • Add 1,1-Diethoxy-2-(2-methoxyethoxy)ethane .[1][2]

  • Add pTSA catalyst.

  • Fill the Dean-Stark trap with Toluene.

3. Execution:

  • Heat the mixture to vigorous reflux (Oil bath ~120–130 °C).

  • Monitor: As the reaction proceeds, Ethanol is generated.[5] It will co-distill with Toluene into the trap. Since Ethanol is denser than Toluene but miscible, it may not separate clearly in the trap, but the boiling point of the vapor will drop initially. Note: Toluene-Ethanol azeotrope boils at 76.7 °C.

  • Continue reflux for 2–4 hours. Monitor by TLC or GC-MS. The disappearance of the diol indicates completion.[6]

4. Workup:

  • Cool the reaction to room temperature.

  • Quench: Add Triethylamine (0.1 eq) or solid

    
     to neutralize the acid catalyst. Critical: Acidic acetals hydrolyze back to aldehydes if worked up under acidic aqueous conditions.
    
  • Filter off solids (if using

    
     or Amberlyst).
    
  • Concentrate the filtrate under reduced pressure (Rotovap).

  • Purification: The residue usually contains the product and slight excess of the high-boiling acetal reagent. Purify via column chromatography (Silica gel, Hexane/EtOAc) or vacuum distillation.

Protocol B: General Transacetalization with Monohydric Alcohols

Use this protocol to transfer the aldehyde group to a new alcohol (e.g., creating a dimethyl acetal or a dibenzyl acetal).

1. Stoichiometry:

  • Target Alcohol: >3.0 equivalents (Excess drives equilibrium).

  • Acetal Reagent: 1.0 equivalent.

  • Catalyst: Amberlyst-15 (preferred for easy removal).

2. Procedure (Neat/Solvent-Free):

  • Mix the Acetal Reagent and the Target Alcohol in a flask equipped with a short-path distillation head .

  • Add Amberlyst-15 beads (100 mg per mmol substrate).

  • Apply vacuum (mild, ~200 mbar) or nitrogen sweep.

  • Heat the mixture to 80–90 °C.

  • Distillation: Ethanol will distill off.[5] If the Target Alcohol is high-boiling (e.g., Benzyl alcohol), only Ethanol will be removed.

  • Stir for 4–6 hours.

  • Filter the mixture to remove the catalyst beads.

  • Distill off the excess Target Alcohol under high vacuum to isolate the new acetal product.

Troubleshooting & Optimization

IssueRoot CauseSolution
Incomplete Conversion Equilibrium not shifted.Ensure efficient removal of Ethanol. Use a Dean-Stark trap or molecular sieves (3Å or 4Å) in the reaction mixture.
Hydrolysis (Aldehyde formation) Moisture in the system.Use anhydrous solvents. The reagent hydrolyzes to the aldehyde in the presence of water + acid.
Polymerization/Tars Acid concentration too high.Reduce pTSA loading to 1 mol%. Switch to Pyridinium p-toluenesulfonate (PPTS) for a milder alternative.
Product Instability Acidic workup.Always neutralize with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or Pyridine before adding water or concentrating. Acetals are acid-sensitive.

Safety & Handling

  • Flammability: The reagent and the byproduct (Ethanol) are flammable. Ensure proper grounding and use of inert gas (Nitrogen/Argon).

  • Toxicity: While PEG-derivatives are generally low-toxicity, the specific toxicology of this acetal is not fully characterized. Treat as an irritant.

  • Acid Handling: pTSA and CSA are corrosive. Handle with gloves.

References

  • Reagent Identification: PubChem Compound Summary for CID 108866, 1,1-Diethoxy-2-(2-methoxyethoxy)ethane. National Center for Biotechnology Information. Accessed Oct 26, 2023. Link

  • General Acetalization Protocol: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal formation and stability).

  • Transacetalization Methodology: Meskens, F. A. J. (1981). Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds.[7][8][9] Synthesis, 1981(7), 501-522. Link

  • Application in Synthesis (Analogous): Patent CN105037114A. Preparation method of 2-(2-methoxyethoxy)acetaldehyde diethyl acetal. (Describes the synthesis and industrial utility of the reagent). Link

Sources

Application

Solvent selection for reactions involving 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

Topic: Solvent Selection and Process Optimization for 1,1-Diethoxy-2-(2-methoxyethoxy)ethane Content Type: Application Note & Technical Protocol Audience: Synthetic Chemists, Process Development Scientists, and Drug Disc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection and Process Optimization for 1,1-Diethoxy-2-(2-methoxyethoxy)ethane Content Type: Application Note & Technical Protocol Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Leads.

Executive Summary: The Amphiphilic Challenge

1,1-Diethoxy-2-(2-methoxyethoxy)ethane (DEMEE) represents a unique class of "masked" carbonyls used to introduce hydrophilic glycol linkers into small molecules. Its structure—a lipophilic diethyl acetal head coupled with a hydrophilic methoxy-ethoxy tail—creates a distinct solubility profile that complicates standard solvent selection.

This Application Note provides a definitive guide to solvent engineering for DEMEE. Unlike simple acetals, DEMEE’s glycol ether moiety introduces chelation effects and water solubility that can stall organometallic reactions or lead to product loss during aqueous workups. We present a validated solvent selection matrix, focusing on Green Chemistry principles (replacing DCM and THF) and ensuring high-yield processing.

Part 1: Physicochemical Profile & Solvent Compatibility[1]

Understanding the solute is the first step to solvent selection. DEMEE exhibits amphiphilic behavior :

  • Lipophilic Head: The diethyl acetal group confers solubility in non-polar organics (Hexane, Toluene).

  • Hydrophilic Tail: The (2-methoxyethoxy) chain mimics polyethylene glycol (PEG), imparting solubility in water and alcohols, and enabling cation chelation (

    
    , 
    
    
    
    ).
Solvent Selection Matrix
Solvent ClassTraditional ChoiceRecommended Green Alternative Rationale for DEMEE Chemistry
Ethers THF, Diethyl Ether2-Methyltetrahydrofuran (2-MeTHF) 2-MeTHF has higher stability, forms a clean biphasic system with water (crucial for DEMEE extraction), and minimizes peroxide risks.
Chlorinated Dichloromethane (DCM)Ethyl Acetate (EtOAc) or CPME DCM poses toxicity risks. CPME (Cyclopentyl methyl ether) offers low peroxide formation and excellent stability for acetal reactions.
Dipolar Aprotic DMF, NMPAcetonitrile (MeCN) or DMSO For nucleophilic substitutions, MeCN provides sufficient polarity without the high boiling point/workup difficulty of DMF.
Protic MethanolEthanol or Isopropanol Ethanol is the native alcohol of the acetal; using it prevents transacetalization (scrambling of ethoxy groups).

Part 2: Critical Reaction Scenarios

Scenario A: Organometallic Couplings (Grignard/Lithium)
  • The Risk: The glycol tail of DEMEE acts as a hemilabile ligand. In standard THF, it can chelate the metal center (

    
    ), altering the effective concentration of the Grignard reagent and potentially slowing the reaction or changing regioselectivity.
    
  • The Solution: Use 2-MeTHF . Its steric bulk reduces solvation of the metal cation compared to THF, making the Grignard reagent more reactive (kinetic enhancement) while preventing the "glycol trap" effect.

  • Protocol Note: Ensure anhydrous conditions. The hygroscopic nature of the glycol tail requires DEMEE to be azeotropically dried (using Toluene or 2-MeTHF) prior to reaction.

Scenario B: Acid-Catalyzed Hydrolysis (Deprotection)
  • The Risk: Hydrolyzing DEMEE yields (2-methoxyethoxy)acetaldehyde. This aldehyde is highly water-soluble. A standard "quench and extract" in Et2O/Water will result in massive product loss to the aqueous phase.

  • The Solution: Use a Homogeneous Organic/Aqueous System followed by a Salting-Out Extraction .

  • Solvent System: Acetone/Water (4:1) or MeCN/Water (5:1) with solid supported catalysts (e.g., Amberlyst-15) allows for easy filtration, removing the need for aqueous neutralization steps that increase volume.

Part 3: Visualization of Decision Logic

The following decision tree guides the researcher through solvent selection based on the intended chemical transformation.

SolventSelection Start START: Reaction Type? Hydrolysis Deprotection / Hydrolysis Start->Hydrolysis Coupling Organometallic (Grignard/Li) Start->Coupling Exchange Transacetalization Start->Exchange H_Cond Is Product Water Soluble? Hydrolysis->H_Cond C_Cond Reagent Sensitivity? Coupling->C_Cond E_Solv Use Native Alcohol (EtOH) or High BP Alcohol (BnOH) Exchange->E_Solv H_Solv1 Use Acetone/H2O or MeCN/H2O Avoid MeOH (Transacetalization) H_Cond->H_Solv1 Yes (Aldehyde) H_Workup CRITICAL: Salting Out Extraction (Sat. NaCl + 2-MeTHF) H_Solv1->H_Workup C_Solv1 Use 2-MeTHF (Higher reaction temp, easier drying) C_Cond->C_Solv1 High (Grignard) C_Warn WARNING: Azeotropic dry DEMEE before addition C_Solv1->C_Warn

Figure 1: Solvent Selection Decision Tree for DEMEE derivatives. Blue nodes indicate process type; Green nodes indicate recommended solvent systems.

Part 4: Validated Experimental Protocols

Protocol 1: Controlled Hydrolysis with High-Recovery Workup

Objective: Deprotection of DEMEE to (2-methoxyethoxy)acetaldehyde without loss to the aqueous phase.

Reagents:

  • Substrate: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (1.0 equiv)

  • Solvent: Acetone (Reagent Grade)

  • Reagent: 1N HCl (Aqueous)

  • Extraction Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (if 2-MeTHF unavailable).

  • Additive: Sodium Chloride (Solid).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve DEMEE (10 mmol, ~2.06 g) in Acetone (20 mL).

  • Initiation: Add 1N HCl (5 mL) dropwise at room temperature. The solution should become homogeneous.

    • Self-Validation Check: Monitor by TLC (Stain: Hanessian’s Stain or Iodine; UV is ineffective). Disappearance of the high-Rf acetal spot indicates progress.

  • Reaction: Stir at 25°C for 2–4 hours.

    • Note: Do not heat aggressively; the aldehyde product is volatile and prone to polymerization.

  • Quench & Saturation (Critical Step):

    • Do NOT simply add water.

    • Add solid NaHCO3 to neutralize the acid (pH ~7).

    • Concentrate the mixture under reduced pressure (Rotavap, <30°C) to remove most Acetone.

    • Add saturated Brine (10 mL) to the aqueous residue. Saturation is vital to "push" the organic aldehyde out of the water phase.

  • Extraction:

    • Extract with 2-MeTHF (3 x 15 mL). 2-MeTHF is preferred over Et2O because it extracts polar organics more efficiently from brine.

  • Isolation: Dry combined organics over MgSO4, filter, and concentrate carefully (product is volatile).

Protocol 2: Grignard Reaction in Green Solvent (2-MeTHF)

Objective: Addition of Phenylmagnesium Bromide to DEMEE (displacement of ethoxy group or reaction at distal site if functionalized). Note: Acetals are generally stable to Grignards, but this protocol assumes DEMEE is the electrophile or the solvent medium for a reaction on a pendant group.

Step-by-Step Methodology:

  • Drying: Dissolve DEMEE in 2-MeTHF and concentrate to dryness (azeotropic removal of water). Repeat twice.

  • Setup: Dissolve dried DEMEE in anhydrous 2-MeTHF under Argon/Nitrogen.

  • Reagent Formation: If preparing Grignard in situ, use 2-MeTHF. It activates Mg turnings faster than THF.

  • Reaction: Add Grignard reagent at 0°C.

    • Mechanistic Insight: 2-MeTHF coordinates less strongly to Mg than THF does. This results in a "naked," more reactive Grignard species. Reaction times are often 30–50% shorter.

  • Workup: Quench with saturated NH4Cl. The phase separation in 2-MeTHF is instantaneous and clean (unlike THF which often forms emulsions).[1]

Part 5: Mechanism & Workflow Diagram

The following diagram illustrates the hydrolysis pathway and the critical "Salting Out" intervention required for this specific molecule.

HydrolysisFlow Substrate DEMEE (Acetal) Intermed Oxonium Ion Intermediate Substrate->Intermed H+ / H2O Product_Aq Aldehyde + EtOH (Dissolved in Water) Intermed->Product_Aq -EtOH Salting Add Solid NaCl (Salting Out) Product_Aq->Salting Prevents Loss Extract Extraction into 2-MeTHF Salting->Extract Phase Separation Final Isolated Aldehyde (>90% Yield) Extract->Final

Figure 2: Hydrolysis workflow emphasizing the Salting Out technique to recover the water-soluble aldehyde.

References

  • Henderson, R. K., et al. (2011).[2][3] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][3] Green Chemistry. [Link]

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[4] ChemPubSoc Europe. [Link]

  • Byrne, F. P., et al. (2016).[5] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference for Acetal Stability).
  • Aycock, D. F. (2007). "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development. [Link]

Sources

Method

Catalytic conditions for the activation of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

[1][2] Executive Summary 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 62005-54-3) serves as a robust, masked aldehyde precursor in the synthesis of pharmaceutical linkers and bioconjugates.[1] Structurally, it represents...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 62005-54-3) serves as a robust, masked aldehyde precursor in the synthesis of pharmaceutical linkers and bioconjugates.[1] Structurally, it represents a diethylene glycol monomethyl ether (mPEG2) terminated with a diethyl acetal.[1]

"Activation" of this compound refers to the catalytic cleavage of the acetal functionality to generate the reactive electrophile: (2-methoxyethoxy)acetaldehyde .[1] This aldehyde is a critical intermediate for reductive aminations, Wittig olefinations, and heterocycle formation.[1]

This guide details two distinct activation pathways:

  • Brønsted Acid Hydrolysis: For generating the free aldehyde in aqueous/organic media.[1]

  • Lewis Acid Activation: For direct nucleophilic substitution via oxocarbenium intermediates (anhydrous conditions).[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1,1-Diethoxy-2-(2-methoxyethoxy)ethane
Common Name (2-Methoxyethoxy)acetaldehyde diethyl acetal
CAS Number 62005-54-3
Molecular Formula

Molecular Weight 192.25 g/mol
Functionality Masked Aldehyde (PEG-2 Linker)
Stability Stable to base, reduction, and oxidation (non-acidic).[1] Labile to aqueous acid.[1]

Mechanistic Principles

The activation of acetals is governed by the formation of a resonance-stabilized oxocarbenium ion.[1] This process is reversible and driven by the concentration of water (for hydrolysis) or the strength of the nucleophile (for substitution).[1]

Pathway A: Brønsted Acid Hydrolysis (Deprotection)

The reaction follows an A-1 mechanism (unimolecular rate-determining step) or A-2 mechanism depending on the specific acid/solvent system.[1] The protonation of an ethoxy oxygen leads to the expulsion of ethanol, forming the reactive oxocarbenium ion, which is then trapped by water.[1]

Pathway B: Lewis Acid Activation

In the absence of water, Lewis acids (e.g.,


, 

) complex with the acetal oxygen, facilitating the formation of the oxocarbenium species. This electrophile can react directly with soft nucleophiles (e.g., silyl enol ethers, allylsilanes) without passing through the free aldehyde stage.[1]

AcetalActivation Acetal 1,1-Diethoxy-2- (2-methoxyethoxy)ethane Protonated Protonated Acetal Intermediate Acetal->Protonated + H+ (Catalyst) Oxocarbenium Oxocarbenium Ion (Reactive Electrophile) Protonated->Oxocarbenium - EtOH Aldehyde (2-Methoxyethoxy) acetaldehyde Oxocarbenium->Aldehyde + H2O (Hydrolysis) NucleophileProduct C-C Bond Formation Oxocarbenium->NucleophileProduct + Nu- (Lewis Acid Path) Aldehyde->Acetal + EtOH / H+ (-H2O)

Figure 1: Bifurcated activation pathway showing hydrolytic deprotection (green path) and nucleophilic substitution (orange path).[1]

Experimental Protocols

Protocol A: Hydrolytic Deprotection (Standard)

Objective: To generate (2-methoxyethoxy)acetaldehyde for immediate use in reductive amination or oxidation.[1]

Reagents:

  • Substrate: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (1.0 equiv)[1]

  • Solvent: THF or Acetone (miscible organic co-solvent)[1]

  • Acid Catalyst: 1M HCl or 5% TFA (aq)[1]

  • Quench: Saturated

    
    [1]
    

Procedure:

  • Dissolution: Dissolve 10 mmol (1.92 g) of the acetal in 20 mL of THF.

  • Acidification: Add 10 mL of 1M HCl. The solution usually becomes homogenous; if phase separation occurs, add more THF.[1]

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Note: Heating to 50°C accelerates the reaction but may cause aldol polymerization of the resulting aldehyde.[1]

  • Monitoring: Monitor by TLC (stain with 2,4-DNP or

    
    ). The acetal spot (
    
    
    
    in 1:1 Hex/EtOAc) will disappear, and a lower running aldehyde spot will appear.[1]
    • Time: Typically 1–4 hours.[1]

  • Workup (Extraction):

    • Dilute with 50 mL water.

    • Extract with DCM (

      
       mL).[1]
      
    • Critical: Do not wash with strong base if the aldehyde is sensitive to enolization.[1] Use dilute brine.[1]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate carefully (the aldehyde is volatile).
    
    • Recommendation: Use the crude solution directly for the next step to avoid degradation/evaporation.[1]

Protocol B: In Situ Activation for Reductive Amination

Objective: One-pot conjugation of the linker to an amine-bearing drug scaffold.[1]

Rationale: Isolating the free aldehyde can lead to hydration or polymerization.[1] In situ generation avoids instability.[1]

Procedure:

  • Mix: Combine the acetal (1.2 equiv) and the amine substrate (1.0 equiv) in MeOH or DCM.

  • Activation: Add p-Toluenesulfonic acid (pTsOH) (0.1 equiv) and 2 equiv of water. Stir for 1 hour to hydrolyze the acetal.

    • Verification: Confirm hydrolysis by LCMS (mass shift -46 Da corresponding to

      
       is not directly observable, look for aldehyde peak).[1]
      
  • Reduction: Neutralize the acid with TEA (0.1 equiv). Add the reducing agent

    
      (1.5 equiv).[1]
    
  • Completion: Stir for 4–16 hours. The aldehyde generated in situ is trapped by the amine to form the imine, which is then reduced.[1]

Critical Optimization Parameters

ParameterImpact on ActivationRecommendation
Water Concentration Drives equilibrium toward aldehyde.[1]Use at least 5–10 equiv of water relative to acetal.[1]
Acid Strength (

)
Determines rate of oxocarbenium formation.[1]HCl (pH 1) is fast; Acetic Acid (pH 3-4) is slow (requires heat).[1]
Solvent System Affects solubility and homogeneity.[1]THF/Water or Acetone/Water are ideal.[1] Avoid alcohols (EtOH/MeOH) during hydrolysis to prevent transacetalization.[1]
Temperature Reaction rate vs. byproduct formation.[1]Keep < 40°C. High temps promote self-condensation of the aldehyde.[1]

Troubleshooting Guide

Issue 1: Incomplete Hydrolysis

  • Cause: Insufficient water or acid concentration; equilibrium limitation.[1]

  • Solution: Add a "scavenger" for ethanol.[1] Evaporating the reaction mixture (removing EtOH) and re-dissolving in fresh acid/solvent pushes the equilibrium to the right (Le Chatelier's principle).[1]

Issue 2: Transacetalization

  • Observation: New spots on TLC that are neither starting material nor product.

  • Cause: Using MeOH or EtOH as the solvent.[1] The ethyl groups exchange with the solvent alkyl groups.[1]

  • Solution: Use a non-nucleophilic solvent like Acetone, THF, or Dioxane.[1]

Issue 3: Product Volatility

  • Observation: Low yield after concentration.

  • Cause: (2-Methoxyethoxy)acetaldehyde is a low molecular weight aldehyde and can co-evaporate with solvents.[1]

  • Solution: Do not concentrate to dryness.[1] Perform a solvent swap or use the solution directly.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for acetal deprotection conditions).

    • [1]

  • Cordes, E. H., & Bull, H. G. (1974).[1][2] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1][2] Chemical Reviews, 74(5), 581–603.[1][2]

    • [1]

  • Kreevoy, M. M., & Taft, R. W. (1955).[1][2] The Evaluation of Inductive and Resonance Effects in Reactivity. I. Hydrolysis of Acetals. Journal of the American Chemical Society, 77(21), 5590–5595.[1]

    • [1]

  • Meskins, F. A. J. (1981).[1] Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds.[1][2] Synthesis, 1981(7), 501-522.[1][2] (Background on the stability/lability of these specific ether-acetals).

    • [1]

Sources

Application

Application Note: Strategic Synthesis of Pharmaceutical Intermediates using 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

This Application Note is structured as a high-level technical guide for pharmaceutical development scientists. It focuses on the strategic use of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS 62005-54-3) as a robust, stabl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for pharmaceutical development scientists. It focuses on the strategic use of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS 62005-54-3) as a robust, stable precursor for installing the (2-methoxyethoxy)ethyl moiety—a critical "short-chain PEG" motif used to enhance the aqueous solubility and metabolic stability of drug candidates.[1][2][3]

[1][2][4]

Executive Summary

In modern medicinal chemistry, optimizing the physicochemical properties of a lead compound is as critical as optimizing its potency. The (2-methoxyethoxy)ethyl group is a privileged motif, acting as a "mini-PEG" (polyethylene glycol) tail.[1][2][3] It improves aqueous solubility, reduces non-specific binding, and modulates lipophilicity (LogD) without the steric bulk of larger PEG chains.

However, the direct reagent for this installation, (2-methoxyethoxy)acetaldehyde , is chemically unstable. It is prone to polymerization, oxidation, and aldol condensation upon storage.

1,1-Diethoxy-2-(2-methoxyethoxy)ethane serves as the masked equivalent of this aldehyde.[1][2][3] This application note details the protocols for "unlocking" this reagent in situ to perform reductive aminations, heterocycle formations, and Wittig olefinations with high precision and reproducibility.

Chemical Profile & Mechanism of Action[4][5]

The Reagent
  • IUPAC Name: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane[1][2][3][4]

  • Common Name: (2-Methoxyethoxy)acetaldehyde diethyl acetal[1][2][3]

  • CAS Number: 62005-54-3[1][2][3][5]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][2][3]
  • Function: Acid-labile precursor to (2-methoxyethoxy)acetaldehyde.[1][2][3]

Mechanism of Activation

The acetal functionality renders the molecule stable under basic and neutral conditions, allowing it to survive various upstream synthetic steps. Activation requires acid-catalyzed hydrolysis, which liberates the reactive aldehyde and two equivalents of ethanol.

Key Advantage: By generating the aldehyde in situ, researchers avoid the handling of the unstable neat aldehyde, preventing the formation of polymeric impurities that complicate downstream purification.

HydrolysisMechanism Acetal 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (Stable Precursor) Inter Oxocarbenium Intermediate Acetal->Inter + H3O+ / - EtOH Aldehyde (2-Methoxyethoxy)acetaldehyde (Reactive Electrophile) Inter->Aldehyde + H2O / - EtOH

Figure 1: Acid-catalyzed unmasking of the reactive aldehyde species.[1][3]

Application Protocols

Protocol A: In Situ Deprotection and Reductive Amination

Objective: To attach the (2-methoxyethoxy)ethyl solubilizing tail to a secondary amine scaffold (e.g., a piperazine or piperidine core common in kinase inhibitors).[1][2]

Rationale: Performing the deprotection and reductive amination in a "one-pot" or "telescoped" sequence minimizes the exposure of the aldehyde to self-condensation conditions.[2]

Materials
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (1.2 – 1.5 equiv)[1][2][3]

  • Acid Catalyst: 1M HCl or Trifluoroacetic acid (TFA)[1][2][3]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2][3]

Step-by-Step Methodology
  • Activation Phase:

    • Dissolve 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (1.5 equiv) in a mixture of THF:Water (4:1).[1][2][3]

    • Add 1M HCl (0.5 equiv) and stir at 40°C for 2 hours.

    • QC Check: Monitor by TLC (visualize with 2,4-DNP stain; acetal does not stain, aldehyde stains orange/yellow).[1]

  • Coupling Phase:

    • Once hydrolysis is complete, cool the mixture to 0°C.

    • Neutralize carefully with saturated NaHCO

      
       to pH ~6–7 (avoid strong basicity to prevent aldol side-reactions).[1][2][3]
      
    • Add the amine substrate (1.0 equiv) dissolved in DCM.[3]

    • Stir for 30 minutes to allow imine/hemiaminal formation.

  • Reduction Phase:

    • Add Sodium triacetoxyborohydride (STAB) (2.0 equiv) in portions.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
      .[2][3]
      
    • Extract with DCM (3x).[2][3] Wash combined organics with brine.[2][6]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Scientific Insight: Using STAB instead of NaCNBH


 avoids toxic cyanide byproducts and allows the reaction to proceed in the presence of the water carried over from the hydrolysis step.
Protocol B: Heterocycle Synthesis (Pyrimidine Construction)

Objective: Synthesis of a 2-substituted pyrimidine ring via condensation with an amidine.[1][2][3] This is relevant for antiviral and antimetabolite drug discovery.[2]

Materials
  • Reagent: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane[1][2][3][5]

  • Substrate: Amidine hydrochloride (e.g., Acetamidine HCl)[1]

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)[1][2][3]

  • Co-reagent: Ethyl formate (for C1 insertion) or use the acetal as a C2 fragment in specific condensations.[2]

Note: The acetal is typically used here to generate the aldehyde, which is then alpha-formylated or used directly in specific cyclizations.

Workflow
  • Hydrolysis: Hydrolyze the acetal as described in Protocol A to generate the crude aldehyde.

  • Condensation:

    • In a separate vessel, generate the free base of the amidine using NaOEt in dry ethanol.

    • Add the freshly prepared (2-methoxyethoxy)acetaldehyde solution dropwise to the amidine solution at reflux.[1][2][3]

    • Optimization: For pyrimidine synthesis, a three-component coupling often involves the aldehyde, a keto-ester, and the amidine (Hantzsch-like synthesis) or similar condensation pathways.[1]

Critical Process Parameters & Troubleshooting

To ensure reproducibility, the following parameters must be controlled:

ParameterRecommended RangeImpact of Deviation
Hydrolysis pH pH 1.0 – 2.0pH > 3: Incomplete deprotection.[1][2] pH < 0: Degradation of ether linkages (rare but possible).[2]
Temperature 35°C – 45°C> 50°C: Risk of aldehyde polymerization.[2] < 20°C: Slow reaction kinetics.[2]
Quench pH pH 6.0 – 7.0pH > 8: During reductive amination, high pH inhibits iminium ion formation, slowing the reaction.[2]
Stoichiometry 1.2 – 1.5 equivExcess aldehyde is difficult to remove if it polymerizes; maintain slight excess only.[2]
Visualizing the Workflow

The following diagram illustrates the decision matrix for using this reagent in different synthetic pathways.

Workflow Start Start: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane Step1 Acid Hydrolysis (HCl/THF/H2O) Start->Step1 Check Check Conversion (TLC/NMR) Step1->Check PathA Path A: Reductive Amination (Add Amine + STAB) Check->PathA Target: Solubilizing Tail PathB Path B: Wittig Reaction (Add Ylide + Base) Check->PathB Target: Chain Extension PathC Path C: Heterocycle Formation (Add Amidine/Hydrazine) Check->PathC Target: Ring Formation

Figure 2: Decision matrix for synthetic applications of the acetal precursor.

Safety and Handling

  • Flammability: The reagent is a combustible liquid (Flash point ~80°C).[2][3] Keep away from open flames.

  • Peroxide Formation: As an ether/acetal derivative, it may form peroxides upon prolonged exposure to air.[2] Test for peroxides before distillation or heating.[2]

  • Toxicity: While specific toxicology data is limited, handle as a potential irritant.[2] Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem. (2025).[2][3][4] 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (Compound Summary). National Library of Medicine.[2][3] [Link][1][3]

  • European Chemicals Agency (ECHA). (2023).[2][3] Registration Dossier: Ethane, 1,1-diethoxy-2-(2-methoxyethoxy)-. [Link][1][2][3]

  • Organic Syntheses. (2020).[2] General Procedures for Acetal Deprotection and Reductive Amination. Org. Synth. Coll. Vol. 10. [Link][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

Topic: Improving Reaction Yield of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane CAS Registry Number: 62005-54-3 Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists Introduction: The Synthesis Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Reaction Yield of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane CAS Registry Number: 62005-54-3 Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Introduction: The Synthesis Challenge

You are likely attempting to synthesize 1,1-Diethoxy-2-(2-methoxyethoxy)ethane via a Williamson Ether Synthesis. This molecule is a critical "masked aldehyde" building block, often used to introduce a PEG-like linker (2-methoxyethoxy group) while keeping the aldehyde protected as a diethyl acetal.

The standard retrosynthetic disconnection involves the nucleophilic attack of 2-methoxyethoxide on a haloacetal (typically Bromo- or Chloroacetaldehyde diethyl acetal).

The Core Problem: Users frequently report yields below 50%. This is rarely due to the "reaction not working" and almost always due to three competing factors:

  • Competitive Elimination (E2): The haloacetal undergoes dehydrohalogenation to form a vinyl ether instead of the product.

  • Acetal Hydrolysis: The product is acid-sensitive. Even mild acidity during workup destroys the yield.

  • Incomplete Alkoxide Formation: 2-Methoxyethanol is a primary alcohol and requires specific activation.

Module 1: Reaction Mechanics & Logic

To fix the yield, you must understand the competition between the desired


 pathway and the undesired 

pathway.
The Pathway Diagram

ReactionPathways Reactants Reactants 2-Methoxyethanol + Base + X-CH2-CH(OEt)2 Intermediate Alkoxide Formation CH3-O-CH2-CH2-O(-) Reactants->Intermediate Deprotonation Product TARGET PRODUCT (S_N2 Substitution) 1,1-Diethoxy-2-(2-methoxyethoxy)ethane Intermediate->Product Kinetic Control (Low Temp, Polar Aprotic) SideProduct SIDE PRODUCT (E2 Elimination) 1,1-Diethoxyethene (Vinyl Ether) Intermediate->SideProduct Thermodynamic Control (High Temp, Steric Hindrance) Hydrolysis DECOMPOSITION (Acidic Workup) Aldehyde + Ethanol Product->Hydrolysis pH < 7 (Moisture + Acid)

Figure 1: Reaction pathways showing the competition between substitution (


) and elimination (

), and the risk of hydrolysis.

Module 2: Critical Troubleshooting (Q&A)

Category A: Reagent Selection & Setup

Q: I am using Chloroacetaldehyde diethyl acetal, but the reaction is extremely slow. Should I heat it? A: Do not simply heat it. Heating promotes the E2 elimination side reaction (forming the vinyl ether), which boils off or polymerizes.

  • The Fix: Switch to Bromoacetaldehyde diethyl acetal (CAS 2032-35-1). Bromide is a better leaving group than chloride, allowing the

    
     reaction to proceed at lower temperatures (0°C to Room Temp), favoring substitution over elimination [1].
    
  • Alternative: If you must use the chloride, add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive iodide in situ.

Q: Which base gives the highest yield? A: Sodium Hydride (NaH) in dry THF or DMF is the "Gold Standard" for yield.

  • Why: It generates the alkoxide irreversibly with

    
     gas as the only byproduct.
    
  • Avoid: Hydroxide bases (KOH/NaOH) unless you are using Phase Transfer Catalysis (TBAB), as the water generated can hydrolyze the starting material acetal.

Category B: Process Control

Q: My TLC shows the product formed, but I lost it after the aqueous workup. What happened? A: You likely performed an acidic wash or used unbuffered water.

  • The Science: Acetals are stable in base but hydrolyze rapidly in acid [2].[1] Even slightly acidic water (pH 5-6) can degrade your product back to the aldehyde.

  • The Fix: Quench the reaction with Saturated Sodium Bicarbonate (

    
    ) . Ensure all aqueous washes are at pH 8-9. Never  use HCl or 
    
    
    
    to quench this specific reaction.

Q: I see a new spot on TLC that is less polar than the product. What is it? A: This is likely the elimination product (1,1-diethoxyethene).

  • Cause: Temperature too high during addition, or the base concentration was too high relative to the electrophile.

  • The Fix: Conduct the addition of the haloacetal at 0°C and warm to room temperature slowly.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (10 mmol scale). Yield Target: >75%

Materials Table
ComponentReagentEquiv.[2][3][4][5][6][7]RoleCritical Note
Nucleophile 2-Methoxyethanol1.2ReactantToxic (Repro. Toxin). Handle in hood.
Electrophile Bromoacetaldehyde diethyl acetal1.0ReactantMust be clear/colorless. Distill if yellow.
Base Sodium Hydride (60% in oil)1.3BaseWash oil with hexane if high purity required.
Solvent Anhydrous THFN/ASolventMust be dry (NaH reacts with water).
Catalyst Tetrabutylammonium Iodide (TBAI)0.05CatalystOptional. Accelerates reaction if sluggish.
Step-by-Step Workflow
  • Alkoxide Formation (The Activation):

    • Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.

    • Add NaH (1.3 equiv) suspended in dry THF. Cool to 0°C .

    • Add 2-Methoxyethanol (1.2 equiv) dropwise. Observation: Vigorous bubbling (

      
       release).
      
    • Stir at 0°C for 30 mins until bubbling ceases. You now have the sodium alkoxide.

  • The Coupling (

    
     Attack): 
    
    • Add Bromoacetaldehyde diethyl acetal (1.0 equiv) dropwise at 0°C.

    • Crucial: Do not rush this addition. Exotherms favor elimination.

    • Allow the mixture to warm to Room Temperature naturally. Stir for 12–18 hours.

  • The "Safe" Quench:

    • Cool back to 0°C.

    • SLOWLY add Saturated

      
       solution. Do not use water or acid.
      
    • Extract with Diethyl Ether or Ethyl Acetate (3x).[2]

  • Purification:

    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
       (Potassium Carbonate). Note: 
      
      
      
      is preferred over
      
      
      here as it buffers any trace acidity.
    • Concentrate in vacuo.

    • Distillation: Vacuum distillation is recommended. Pre-wash the receiving flask with dilute

      
       and dry it to ensure no acidic residues on the glass surface trigger polymerization.
      

Module 4: Diagnostic Data & Specs

If you have isolated the product, verify it against these parameters.

ParameterExpected ValueTroubleshooting
Appearance Colorless OilYellow = Residual Bromide or Elimination product.
1H NMR (Acetal CH) ~4.6 - 4.8 ppm (t)If missing: Hydrolysis occurred (Aldehyde peak ~9.7 ppm).
1H NMR (Ethyl CH2) ~3.5 - 3.7 ppm (m)Distinct quartet-like multiplets.[8]
Stability Good in Base/NeutralDegrades in hours if left in acidic CDCl3 (NMR solvent).
Decision Tree for Low Yields

TroubleshootingTree Start Yield < 50% CheckTLC Check TLC of Crude Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Yes NewSpot New Non-Product Spot CheckTLC->NewSpot Yes Nothing Streaking / Baseline CheckTLC->Nothing Yes Soln1 Reactivity Issue: 1. Switch Cl to Br acetal 2. Add TBAI catalyst 3. Dry Solvent SM_Remains->Soln1 Soln2 Elimination Issue: 1. Lower Temp (0°C) 2. Add Reagent Slower NewSpot->Soln2 Soln3 Hydrolysis Issue: 1. Check Aqueous pH 2. Use K2CO3 drying agent Nothing->Soln3

Figure 2: Diagnostic decision tree for identifying the root cause of yield loss.

References

  • Williamson Ether Synthesis Mechanism & Conditions. Source: Master Organic Chemistry. URL:[Link] Relevance: Establishes the preference for Primary Halides (or Bromides over Chlorides) to favor

    
     over 
    
    
    
    .
  • Acetal Stability and Reactivity. Source: Chemistry LibreTexts. URL:[Link] Relevance: Authoritative confirmation that acetals are stable in basic/nucleophilic conditions but labile in acid, dictating the quench protocol.

  • 2-Methoxyethanol Safety & Properties. Source: Wikipedia / ECHA. URL:[Link] Relevance: Safety data regarding reproductive toxicity and solvent properties.

  • General Protocol for Etherification of Acetals. Source: Organic Syntheses (General methodologies for acetal-functionalized ethers). URL:[Link] Relevance: Supports the use of inert atmosphere and hydride bases for high-yield ether synthesis.

Sources

Optimization

Purification techniques to remove unreacted ethanol from acetal mixtures

Technical Support Center: Purification Techniques for Acetal Mixtures Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Techniques for Acetal Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying acetals from reaction mixtures containing unreacted ethanol. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual ethanol from my acetal reaction mixture so challenging?

The difficulty in separating ethanol from an acetal product primarily stems from two physicochemical phenomena:

  • Close Boiling Points: Many simple acetals have boiling points that are very close to that of ethanol (78 °C), making efficient separation by standard distillation difficult.

  • Azeotrope Formation: Ethanol can form a minimum-boiling azeotrope with the acetal, which is a mixture that boils at a constant temperature and has a constant composition in the vapor phase.[1][2] When an azeotrope forms, it becomes impossible to separate the components further by simple distillation, as the vapor has the same composition as the liquid. For example, 1,1-diethoxyethane (diethyl acetal) forms an azeotrope with ethanol.[2]

Q2: What are the primary methods for removing unreacted ethanol?

There are three main strategies, each with its own advantages and limitations:

  • Distillation-Based Methods: These leverage differences in volatility. This includes fractional distillation, vacuum distillation, and more advanced techniques like azeotropic or extractive distillation.[3][4]

  • Liquid-Liquid Extraction (LLE): This method relies on the differential solubility of components in two immiscible liquid phases. It is particularly useful for removing highly polar ethanol into an aqueous phase.[5]

  • Chromatography: Techniques like preparative gas chromatography (GC) or column chromatography can offer very high resolution for separating components with very similar physical properties.[6]

Q3: My acetal seems to be decomposing during purification. How can I prevent this?

Acetal hydrolysis is a primary cause of product loss during workup. Acetals are stable to bases and neutral conditions but are sensitive to acid, especially in the presence of water.[7][8] The acid catalyst used for the acetal formation is often the culprit.

To prevent hydrolysis:

  • Neutralize: Before any heating or aqueous workup, carefully neutralize the reaction mixture with a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH is neutral or slightly basic.

  • Dry Thoroughly: Ensure all drying agents (e.g., anhydrous MgSO₄, Na₂SO₄) are removed, and the organic phase is truly anhydrous before any distillation is attempted.

  • Use Vacuum: Distilling under reduced pressure lowers the boiling point, minimizing the thermal stress on the molecule and reducing the likelihood of degradation.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may encounter during your experiments.

Problem 1: Incomplete ethanol removal after fractional distillation.
  • Symptom: Your NMR or GC analysis consistently shows a significant percentage of ethanol in your purified acetal, even after careful fractional distillation.

  • Root Cause & Mechanistic Insight: This is a classic sign of azeotrope formation.[1] At the azeotropic composition, the vapor and liquid phases are identical, and no further separation can occur. The efficiency of your distillation column (number of theoretical plates) is also a factor; a low-efficiency column will struggle with close-boiling mixtures.

  • Solutions:

    • Aqueous Extraction (Salting Out): Before distillation, wash the organic mixture with water or, more effectively, a saturated brine (NaCl) solution. Ethanol is highly soluble in water, while many acetals are not. The high salt concentration in brine reduces the solubility of organic compounds in the aqueous layer, effectively "pushing" the acetal into the organic phase and pulling the highly polar ethanol into the aqueous phase.[9][10] This is known as the "salting-out" effect.

    • Extractive Distillation: This industrial technique involves adding a high-boiling, non-volatile solvent (an "entrainer") that interacts differently with ethanol and the acetal, thereby increasing their relative volatility.[3][11] For lab scale, this is often overly complex, and aqueous extraction is preferred.

Problem 2: Product yield is low, and analysis shows the presence of the original aldehyde/ketone.
  • Symptom: You obtain a low yield of your desired acetal, and spectroscopic data (e.g., a peak around 9-10 ppm in ¹H NMR) indicates the presence of the starting aldehyde.

  • Root Cause & Mechanistic Insight: This indicates that the acetal has hydrolyzed back to the starting carbonyl compound and ethanol.[12] This occurs when residual acid catalyst and water are present during workup, especially when heat is applied during distillation. The equilibrium of acetal formation is reversible and can be pushed back to the starting materials under these conditions.[7]

  • Solution Workflow:

    • Cool Down: After the reaction is complete, cool the mixture to room temperature.

    • Neutralize: Add a saturated aqueous solution of a weak base like NaHCO₃ and stir until gas evolution ceases. Check the pH of the aqueous layer to ensure it is ≥ 7.

    • Extract: Separate the organic layer. Wash it sequentially with water and then brine to remove inorganic salts and residual water-soluble components.

    • Dry: Dry the isolated organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

    • Filter & Concentrate: Filter off the drying agent and remove the bulk solvent under reduced pressure (rotary evaporation).

    • Purify: Proceed with distillation or chromatography only after these steps are completed.

Problem 3: Persistent emulsion forms during aqueous extraction.
  • Symptom: During the liquid-liquid extraction, the organic and aqueous layers fail to separate cleanly, forming a cloudy or stable emulsion at the interface.

  • Root Cause & Mechanistic Insight: Emulsions are colloidal suspensions of one liquid in another, often stabilized by trace impurities. Vigorous shaking of the separatory funnel is a common cause.

  • Solutions:

    • Gentle Inversion: Instead of shaking, gently and slowly invert the separatory funnel 5-10 times to allow for mixing without high shear forces.

    • Add Brine: Add a saturated NaCl solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.[10]

    • Centrifugation: If the emulsion persists, transfer the mixture to centrifuge tubes. Centrifuging for a few minutes will typically force the layers to separate.

Visual Logic & Workflow Guides

The following diagrams provide a logical path for selecting a purification method and troubleshooting common issues.

Caption: Decision workflow for selecting an appropriate purification technique.

Data & Methodologies

Data Presentation

For effective purification, understanding the physical properties of your components is critical.

Table 1: Boiling Points of Ethanol and Common Acetals

CompoundChemical NameBoiling Point (°C) at 1 atmNotes
Ethanol Ethanol78.4Forms azeotropes with many organic compounds.[13]
Diethyl Acetal 1,1-Diethoxyethane102.7Forms azeotrope with ethanol.[1][2]
Dimethoxymethane Formaldehyde dimethyl acetal42.3Easily separated from ethanol by distillation.
Dioxolane Ethylene glycol formal74-75Boiling point very close to ethanol.
1,3-Dioxane 1,3-Dioxacyclohexane105-106Separable from ethanol.

Table 2: Comparative Summary of Purification Techniques

TechniquePrincipleProsConsBest For...
Fractional Distillation Separation by boiling point difference.Scalable, good for large volumes.Ineffective for azeotropes or close-boiling mixtures.[14]Separating compounds with a boiling point difference >25 °C.
Aqueous Wash / Salting Out Differential solubility.Removes polar impurities effectively, breaks azeotropes.Requires an additional drying step; risk of hydrolysis if not neutralized.[9]Pre-purification step to remove the bulk of ethanol before distillation.
Vacuum Distillation Distillation at reduced pressure.Lowers boiling points, preventing thermal degradation of sensitive compounds.Requires specialized equipment; potential for bumping.Purifying high-boiling or thermally sensitive acetals.
Preparative GC Differential partitioning between mobile and stationary phases.Extremely high separation efficiency.Not easily scalable, requires specialized equipment, expensive.[6]Isolating high-purity samples of close-boiling or azeotropic mixtures.

Detailed Experimental Protocols

Protocol 1: Purification by Aqueous Wash (Salting-Out) Followed by Fractional Distillation

This is the most common and robust method for laboratory-scale purification.

  • Neutralization: Cool the crude reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. Continue adding until CO₂ evolution ceases. Verify the aqueous phase is neutral or slightly basic (pH 7-8) with pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of saturated brine (NaCl solution). Gently invert the funnel 10-15 times, venting frequently. Allow the layers to fully separate.[9]

  • Separation: Drain and discard the lower aqueous layer, which now contains the majority of the ethanol.

  • Drying: Transfer the upper organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes until the liquid is clear.

  • Filtration: Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and filter paper with a small amount of a volatile, dry solvent (e.g., diethyl ether) to ensure complete transfer.

  • Solvent Removal: If a reaction solvent was used, remove it using a rotary evaporator.

  • Fractional Distillation: Assemble a fractional distillation apparatus with a Vigreux or packed column. Heat the flask gently. Collect and discard any initial low-boiling fractions (forerun). Carefully collect the fraction boiling at the expected temperature for your acetal. Monitor the head temperature closely; a stable boiling point indicates a pure fraction.

Protocol 2: Troubleshooting Acetal Hydrolysis During Distillation

Sources

Troubleshooting

Technical Support Center: Optimizing Thermal Stability of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Critical Storage Protocols for CAS 4819-75-4 (Methoxyacetaldehyde Diethyl Acetal) Executive Summary 1,1-Diethoxy-2-(2-methoxye...

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Critical Storage Protocols for CAS 4819-75-4 (Methoxyacetaldehyde Diethyl Acetal)

Executive Summary

1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 4819-75-4) presents a dual-stability challenge unique to its structure. It contains two distinct reactive functionalities:

  • Acetal Group: Highly sensitive to acid-catalyzed hydrolysis.

  • Glycol Ether Backbone: Prone to radical autoxidation (peroxide formation).[1]

Standard storage protocols (simply "keeping it cold") are often insufficient. This guide provides a mechanistic understanding of degradation and a self-validating storage system to ensure reagent integrity.

Module 1: The "Why" – Degradation Mechanisms

To preserve this reagent, you must understand what destroys it. The molecule degrades via two independent pathways that can feed into each other.

Pathway A: Acid-Catalyzed Hydrolysis

Even trace acidity (from glass surfaces or atmospheric


 dissolving to form carbonic acid) can protonate the acetal oxygen. This collapses the molecule into Methoxyacetaldehyde  and Ethanol . Methoxyacetaldehyde is unstable and prone to polymerization.
Pathway B: Radical Autoxidation

The ether linkages adjacent to the acetal are susceptible to hydrogen abstraction by atmospheric oxygen, forming hydroperoxides. These are shock-sensitive and can catalyze further decomposition.

DegradationPathways Target 1,1-Diethoxy-2- (2-methoxyethoxy)ethane Hydrolysis Hydrolysis (Cleavage) Target->Hydrolysis Peroxidation Autoxidation (Peroxide Formation) Target->Peroxidation Acid H+ Catalyst (Trace Acid/H2O) Acid->Hydrolysis Oxygen O2 / Light (Radical Initiator) Oxygen->Peroxidation Aldehyde Methoxyacetaldehyde (Reactive/Polymerizes) Hydrolysis->Aldehyde Ethanol Ethanol Hydrolysis->Ethanol Peroxides Ether Peroxides (Explosive Hazard) Peroxidation->Peroxides

Figure 1: The dual degradation pathways. Note that standard glass surfaces are slightly acidic (


), which can silently initiate the red pathway.
Module 2: The "How" – Validated Storage Protocol

This protocol is designed to neutralize the two threats identified above.

The "Golden Standard" Storage System
ParameterSpecificationScientific Rationale
Container Silanized Amber Glass or Teflon (PFA/FEP) Amber blocks UV (stops radical initiation). Silanization covers acidic silanol (

) groups on glass that catalyze hydrolysis.
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and forms a better "blanket" to prevent autoxidation.
Stabilizer (Acid) Triethylamine (TEA) (0.1% v/v)CRITICAL: Acts as a "proton sponge" to neutralize trace acids immediately.
Stabilizer (Oxidation) BHT (100-200 ppm)Scavenges free radicals to inhibit peroxide formation.
Temperature -20°C (Desiccated)Slows kinetics. Warning: Do not store in a standard fridge without a desiccator; condensation introduces water (hydrolysis risk).
Step-by-Step Stabilization Protocol

Perform this if you receive the reagent pure and plan to store it for >3 months.

  • Inspect: Check initial peroxide levels using a semi-quantitative strip (see Module 4).

  • Dope: Add Triethylamine (TEA) to a final concentration of 0.1% (e.g., 1 µL TEA per 1 mL reagent). This buffers the solution against acid hydrolysis.

  • Aliquot: Divide into single-use vials to minimize headspace exposure.

  • Seal: Purge headspace with Argon for 30 seconds. Seal with a Parafilm-wrapped cap.

  • Store: Place vials inside a secondary container with desiccant (e.g., Drierite) at -20°C.

Module 3: Troubleshooting & FAQs

Q1: The liquid has turned slightly yellow. Is it still usable?

  • Diagnosis: Yellowing usually indicates the formation of oligomers from the aldehyde degradation product (Methoxyacetaldehyde) or advanced oxidation.

  • Action: Run a GC-MS. If the primary peak is >95% and the yellowing is minor, you may distill it. However, for sensitive drug development applications, discard it . The breakdown products can act as Michael acceptors and modify your target proteins.

Q2: I smell a sharp, fruity odor when I open the bottle.

  • Diagnosis: This is the "Aldehyde Alarm." The reagent should have a mild, ethereal odor. A sharp smell indicates hydrolysis has occurred, releasing free aldehyde.

  • Action: The reagent is compromised. Do not use. The presence of free aldehyde will react with amines in your synthesis (forming imines).

Q3: Can I store this in standard borosilicate glass vials?

  • Diagnosis: Borosilicate glass is slightly acidic.

  • Action: For short term (<2 weeks), yes. For long term, you must add the Triethylamine stabilizer (0.1%). Without the base stabilizer, the surface acidity of the glass can catalyze hydrolysis over months.

Q4: I see a white precipitate or crystals around the cap.

  • Diagnosis: DANGER. This could be polymerized peroxides.[2][3]

  • Action: Do not attempt to open. Do not shake. Contact your safety officer for disposal immediately.

Module 4: Quality Control & Validation

Before using stored material in a critical experiment, execute this rapid validation workflow.

Workflow: The "Go/No-Go" Decision Tree

ValidationTree Start Start QC Check Visual Visual Inspection: Clear & Colorless? Start->Visual Peroxide Peroxide Test Strip: < 10 ppm? Visual->Peroxide Yes Discard DISCARD / RE-PURIFY Visual->Discard No (Yellow/Solids) Acidity pH Check (Wet Paper): Neutral/Basic? Peroxide->Acidity Yes Peroxide->Discard No (>10 ppm) Use APPROVED FOR USE Acidity->Use Yes Acidity->Discard No (Acidic)

Figure 2: Rapid QC decision tree to prevent failed experiments.

Experimental Protocols for Validation

1. Peroxide Quantitation (Quantofix Method)

  • Materials: Quantofix Peroxide 25 or 100 strips.

  • Method: Dip the strip into the liquid for 1 second. Shake off excess. Wait 15 seconds.

  • Limit: If blue color indicates >10 mg/L (ppm), treat with activated alumina or discard.

2. Hydrolysis Check (NMR)

  • Method: Take a

    
     NMR in 
    
    
    
    (neutralized with basic alumina).
  • Signal to Watch: Look for the aldehyde proton signal (CHO) around 9.6 - 9.8 ppm .

  • Calculation: Integration of Aldehyde H / Integration of Acetal CH. If aldehyde > 2%, repurify.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Authoritative source on acetal stability and hydrolysis mechanisms).[4][5][6][7]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Safety protocols for ether storage).

  • National Institute of Standards and Technology (NIST). (2023). Ethane, 1,1-diethoxy- Properties. (Base data for acetal physical properties).

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for incompatibility of acetals with acids and oxidizers).

  • PubChem. (2025).[8] 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane Compound Summary. (Specific structural data for the molecule).

Sources

Optimization

Troubleshooting side reactions in the formation of methoxyethoxy acetals

Topic: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The MEM Advantage & Liability

In drug development, the 2-methoxyethoxymethyl (MEM) group is a tier-1 protecting group for hydroxyls.[1] It offers stability against strong bases, organolithiums, and reduction conditions where silyl ethers might fail.[1][2] However, its formation involves a "hard" electrophile (MEM-Cl) that is prone to rapid hydrolysis and competitive alkylation.[1]

This guide addresses the specific failure modes of MEM formation. We treat this as a reactive support center : identifying the symptom, explaining the mechanistic cause, and providing the protocol fix.

Module 1: Critical Reagent Failure (Hydrolysis)

User Ticket #1:

"I am observing low conversion of my alcohol. TLC shows a new baseline spot, and the MEM-chloride reagent is fuming more than usual."

Diagnosis: Reagent Hydrolysis (The "HCl Cascade")

MEM-Chloride (MEM-Cl) is thermodynamically unstable in the presence of moisture. It does not just "deactivate"; it decomposes into Formaldehyde , 2-Methoxyethanol , and Hydrogen Chloride (HCl) .[1]

  • The Trap: The generated HCl neutralizes your base (DIPEA/NaH), halting the deprotonation of your substrate.

  • The Baseline Spot: This is often the paraformaldehyde polymer or the protonated amine salt formed from the scavenged HCl.

Troubleshooting Protocol
VariableStandard ProtocolTroubleshooting Fix
Reagent Quality Use straight from bottle.Distill MEM-Cl immediately before use (bp 50-52°C @ 13 mmHg).[1] Store over activated molecular sieves.[1]
Stoichiometry 1.5 equiv MEM-Cl.Increase to 2.0 - 3.0 equiv if reagent quality is suspect, but only if base is also increased.
Scavenger DIPEA (2.0 equiv).[1]Switch to NaH (Sodium Hydride) in THF for strictly anhydrous deprotonation before MEM-Cl addition.
The "Self-Validating" Test

Before adding your precious substrate, add a drop of MEM-Cl to the reaction solvent/base mixture.

  • Pass: Solution remains clear/slightly cloudy.

  • Fail: Immediate heavy precipitation (amine hydrochloride salts) or vigorous fuming indicates wet solvent or degraded reagent.[1]

Module 2: Competitive Side Reactions

User Ticket #2:

"I see complete consumption of starting material, but the isolated yield is <40%. I isolated a water-soluble byproduct."

Diagnosis: Quaternary Ammonium Salt Formation

This is the most common error when using Triethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  or pyridine as a base. MEM-Cl is a potent alkylating agent.[1] It reacts with unhindered tertiary amines faster than it reacts with your bulky alcohol substrate.[1]


This salt is water-soluble and washes away during extraction, taking your "reagent" with it.[1]

Mechanistic Visualization: The Alkylation Fork

MEM_Side_Reactions Start Reagents: Substrate-OH + MEM-Cl Base_Choice Base Selection Start->Base_Choice Path_Et3N Triethylamine (Et3N) Base_Choice->Path_Et3N Avoid Path_DIPEA DIPEA (Hunig's Base) Base_Choice->Path_DIPEA Standard Path_NaH NaH (Sodium Hydride) Base_Choice->Path_NaH Hard Substrates Side_Product Quaternary Ammonium Salt (Water Soluble Waste) Path_Et3N->Side_Product N-Alkylation (Fast) Product MEM-Ether Product (Desired) Path_DIPEA->Product Steric Bulk prevents N-Alkylation Path_NaH->Product Irreversible Deprotonation

Figure 1: The mechanistic divergence based on base selection.[1] Note that unhindered bases lead to reagent consumption via N-alkylation.[1]

Corrective Action
  • Switch Base: Use DIPEA (Hunig's Base) .[1] The isopropyl groups provide steric hindrance that prevents the nitrogen from attacking the MEM-Cl, while still being basic enough to deprotonate the alcohol.

  • Alternative: Use 2,6-Lutidine if a milder base is required, though DIPEA is superior for this specific transformation.[1]

Module 3: Chelation & "Hidden" Side Reactions

User Ticket #3:

"The MEM protection worked, but the subsequent Lewis Acid catalyzed reaction on another part of the molecule failed completely."

Diagnosis: Bidentate Chelation

The MEM group is not just a steric blocker; it is a bidentate ligand . The ether oxygen and the methoxy oxygen can form a stable 5-membered chelate ring with Lewis Acids (Mg, Zn, Ti, Li).[1]

  • Consequence: The MEM group sequesters the catalyst intended for the other reaction, or it directs the catalyst to the wrong face of the molecule (stereochemical scrambling).

Strategic Workaround

If your synthesis plan involves Lewis Acids after protection:

  • Option A: Switch to MOM (Methoxymethyl) protection if the chelating tail is the issue.

  • Option B: Saturate the MEM sites. Add an unreactive Lewis Acid (like

    
    ) to "occupy" the MEM sites before adding the expensive catalyst for the main reaction.
    

Standardized Protocol: The "Gold Standard" MEM Formation

This protocol is designed to minimize hydrolysis and N-alkylation.[1]

Reagents:

  • Substrate (1.0 equiv)

  • MEM-Cl (2.0 equiv) — Distilled if yellow/fuming[1]

  • DIPEA (3.0 equiv)[1]

  • DCM (Anhydrous, 0.1 M concentration)[1]

  • TBAI (Tetrabutylammonium iodide) — Catalytic (0.05 equiv)[1]

Step-by-Step:

  • Drying: Flame-dry glassware under

    
     flow.
    
  • Solvation: Dissolve substrate in anhydrous DCM. Cool to 0°C .[1]

  • Base Addition: Add DIPEA via syringe. Stir for 10 minutes.

  • Catalysis (The Finkelstein Boost): Add catalytic TBAI.

    • Why? This generates MEM-I in situ.[1] Iodide is a better leaving group than chloride, accelerating the

      
       reaction and allowing it to proceed at lower temperatures (0°C to RT), which suppresses elimination side products.[1]
      
  • Reagent Addition: Add MEM-Cl dropwise over 10 minutes.

  • Monitoring: Allow to warm to RT. Monitor via TLC.

    • Note: MEM-protected alcohols often run significantly higher on silica than the free alcohol.

  • Quench: Add saturated aqueous

    
    .
    
    • Critical: Do not use strong acids for the quench, as MEM is acid-labile.[1]

Decision Matrix for Troubleshooting

Use this logic flow to determine the next step in your optimization.

Troubleshooting_Matrix Start Problem Identified Q1 Is Starting Material (SM) consumed? Start->Q1 Yes Yes Q1->Yes Check Yield No No Q1->No Check Reagent Q2 Is the yield low? Yes->Q2 Q3 Is MEM-Cl fuming/yellow? No->Q3 Action_Alkylation Suspect N-Alkylation. Switch Base to DIPEA. Q2->Action_Alkylation Water soluble byproduct Action_Hydrolysis Reagent Hydrolysis. Distill MEM-Cl & Dry Solvent. Q3->Action_Hydrolysis Yes Action_Sterics Steric Hindrance. Switch to NaH/THF + Reflux. Q3->Action_Sterics No (Reagent is good)

Figure 2: Troubleshooting decision matrix for MEM protection failures.

References

  • Corey, E. J., Gras, J.-L., & Ulrich, P. (1976).[1][3] A New General Method for Protection of the Hydroxyl Function.[3] Tetrahedron Letters, 17(11), 809–812.[1] Link[1]

    • Foundational text for MEM ether synthesis and stability d
  • Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1][4] Link[1]

    • The authoritative encyclopedia for stability profiles and cleavage conditions.
  • BenchChem Technical Support. (2025). Troubleshooting Reactions with 2-(2-Methoxyethoxy)ethyl chloride. Link[1]

    • Source for specific troubleshooting steps regarding incomplete deproton
  • Williams, D. B. G., & Lawton, M. (2005).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1] Link

    • Cited for the critical importance of solvent dryness in minimizing MEM-Cl hydrolysis.[5]

Sources

Troubleshooting

Technical Support Center: High-Purity Distillation of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

CAS: 62005-54-3 Molecular Formula: C₉H₂₀O₄ Molecular Weight: 192.25 g/mol Synonyms: Methoxyethoxy acetaldehyde diethyl acetal; 3,6,9-Trioxaundecane, 10-ethoxy- (IUPAC based naming variance). Part 1: Executive Technical S...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 62005-54-3 Molecular Formula: C₉H₂₀O₄ Molecular Weight: 192.25 g/mol Synonyms: Methoxyethoxy acetaldehyde diethyl acetal; 3,6,9-Trioxaundecane, 10-ethoxy- (IUPAC based naming variance).

Part 1: Executive Technical Summary

1,1-Diethoxy-2-(2-methoxyethoxy)ethane is a specialized polyether acetal used primarily as a high-boiling solvent or a protected intermediate in the synthesis of complex pharmaceutical linkers (e.g., PROTACs or ADC linkers).

Its dual nature—containing both ether linkages (susceptible to peroxide formation) and a terminal acetal group (susceptible to acid-catalyzed hydrolysis)—presents a unique purification challenge. The atmospheric boiling point (approx. 225°C) is too high for standard distillation without significant thermal degradation.

The Golden Rule: Purification must be conducted under high vacuum (< 2 mbar) to keep the pot temperature below 110°C, preventing acetal disproportionation and ether oxidation.

Part 2: Critical Distillation Parameters

The following parameters are derived from thermodynamic vapor pressure estimations and standard handling protocols for high-molecular-weight acetals.

Table 1: Thermodynamic Distillation Profile
ParameterSpecificationTechnical Rationale
Atmospheric B.P. 225.1°C (Theoretical)Do not attempt. High risk of thermal decomposition.
Target Vacuum 0.5 – 1.0 mbar Reduces boiling point to a safe thermal window (< 90°C).
Vapor Temperature 78°C – 84°C (@ 0.8 mbar)This is your collection range (the "heart" cut).
Bath Temperature 105°C – 115°CMaintain

of ~25-30°C to drive mass transfer without scorching.
Condenser Temp 15°C – 20°CUse mild cooling. Too cold (< 0°C) increases viscosity and holdup.
Flask Load Max 60% VolumePrevents bumping, which is common with viscous polyethers.
Table 2: Impurity Management
Impurity TypeOriginRemoval Strategy
Ethanol Acetalization byproductRemove via Rotary Evaporator (40°C, 50 mbar) prior to main distillation.
2-Methoxyethanol Unreacted starting materialCollects in the Foreshot (lower boiling point).
Aldehydes Hydrolysis degradationCheck pH. If acidic, stir with K₂CO₃ before distillation.
Peroxides Ether oxidationTest with KI starch paper. If positive, treat with ferrous sulfate or pass through activated alumina.

Part 3: Step-by-Step Purification Protocol

Phase A: Pre-Distillation Stabilization (The "Self-Validating" Step)

Why this matters: Acetals are acid-sensitive. If your crude material has trace acidity (from silica gel chromatography or workup), the heat of distillation will catalyze the reversion to the aldehyde and ethanol, ruining the yield.

  • pH Check: Dissolve 50 µL of crude oil in 1 mL neutral water/methanol (1:1). Check pH.

    • If pH < 7: Add 0.5% w/w anhydrous Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) directly to the boiling flask.

  • Peroxide Sweep: If the material has been stored > 3 months, test for peroxides. If > 10 ppm, stir with activated molecular sieves or alumina.

Phase B: High-Vacuum Fractional Distillation

Setup: Short-path distillation head (Vigreux column optional but recommended for >98% purity).

  • System Inerting: Flush the entire glassware setup with dry Nitrogen or Argon.

    • Reason: Oxygen at high temperatures accelerates ether cleavage.

  • Degassing: Apply vacuum gradually while stirring at room temperature.

    • Observation: You will see vigorous bubbling (removal of residual ethanol/solvents). Wait until bubbling subsides (< 1 mbar stable).

  • Ramp Up: Heat the oil bath to 60°C. Increase by 10°C every 15 minutes.

  • Foreshot Collection:

    • Collect fractions distilling below 70°C (at 0.8 mbar). This contains unreacted 2-methoxyethanol.

  • Main Fraction (Heart Cut):

    • Collect when vapor temp stabilizes between 78–84°C (at 0.8 mbar).

    • Visual Check: Product should be a colorless, slightly viscous liquid.

  • Shutdown: Break vacuum with dry Nitrogen , not ambient air, to prevent moisture ingress (hydrolysis risk).

Part 4: Troubleshooting & FAQs

Q1: The vacuum is good (< 1 mbar), but the temperature fluctuates wildly. Why?

Diagnosis: This is likely "bumping" caused by the viscosity of the polyether chain or residual solvents. Solution:

  • Ensure you are using a magnetic stir bar with high torque, sized appropriately for the flask.

  • Use a Claisen adapter packed with a small amount of glass wool or a splash guard to prevent crude liquid from jumping into the condenser.

  • Pro-Tip: If bumping persists, bleed a microscopic stream of Nitrogen through a capillary tube into the boiling flask (capillary bleed method).

Q2: My product turned slightly yellow after distillation. Is it ruined?

Diagnosis: Yellowing usually indicates oxidation (formation of conjugated impurities) or thermal stress . Assessment: Run an H-NMR.

  • If the acetal triplet (~4.6-4.8 ppm) and ethoxy quartets are intact, the impurity is likely trace (< 0.1%).

  • Prevention: Ensure the bath temperature never exceeds 130°C. If higher temps are needed, your vacuum is insufficient. Check pump oil and seals.

Q3: The product smells like "apples" or "fruity" rather than ether-like.

Diagnosis: This indicates Hydrolysis . The "fruity" smell is likely the aldehyde or esters forming due to acid contamination. Immediate Action:

  • Stop the distillation.

  • Add solid Potassium Carbonate (K₂CO₃) to the flask to neutralize acid.

  • Restart distillation. Ensure the receiver flask is dry and the vacuum release gas is dry nitrogen.

Part 5: Process Logic Visualization

The following diagram illustrates the decision logic for the purification workflow, ensuring safety and chemical stability.

DistillationLogic Start Crude 1,1-Diethoxy-2-(2-methoxyethoxy)ethane PeroxideCheck Check Peroxides (KI Paper) Start->PeroxideCheck TreatPeroxides Treat w/ Activated Alumina PeroxideCheck->TreatPeroxides Positive (>10ppm) pHCheck Check Acidity (pH) PeroxideCheck->pHCheck Negative TreatPeroxides->pHCheck Neutralize Add 0.5% Na2CO3 pHCheck->Neutralize Acidic (< pH 7) VacSetup Setup High Vacuum (< 1 mbar) pHCheck->VacSetup Neutral Neutralize->VacSetup Degas Degas @ RT (Remove Ethanol) VacSetup->Degas Distill Distillation Bath: 110°C | Vapor: ~80°C Degas->Distill QC QC: H-NMR & Moisture (Karl Fischer) Distill->QC

Caption: Workflow logic ensuring chemical stability (peroxide/acid removal) prior to thermal processing.

References

  • ChemSrc. (2025). 1,1-diethoxy-2-(2-methoxyethoxy)ethane - Physicochemical Properties. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] 1,1-Diethoxy-2-methoxyethane (Analogous Acetal Structure & Properties). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1948).[4] Bromoacetaldehyde Diethyl Acetal Purification Protocols. Coll. Vol. 3, p. 123. Retrieved from [Link] (Foundational method for handling sensitive acetals).

Sources

Optimization

Resolving phase separation issues with 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

The following guide is designed as a specialized technical support interface for researchers working with 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (referred to herein as DEMEE ). This compound (CAS: 62005-54-3) is a hybrid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support interface for researchers working with 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (referred to herein as DEMEE ).

This compound (CAS: 62005-54-3) is a hybrid functional molecule combining a glycol ether tail with a diethyl acetal head .[1] Its phase behavior is complex because it possesses both thermo-responsive miscibility (typical of glycol ethers) and pH-sensitivity (typical of acetals).[1][2]

Ticket Subject: Resolving Phase Separation & Miscibility Anomalies with 1,1-Diethoxy-2-(2-methoxyethoxy)ethane Assigned Specialist: Senior Application Scientist, Solvents & Intermediates Division[1][2]

Diagnostic Workflow (Interactive Logic)

Before adjusting your protocol, determine the specific nature of your phase anomaly.[2] DEMEE exhibits "Inverse Solubility" (LCST behavior) and "Acid Lability."[1][2] Use the logic tree below to identify the root cause.

DEMEE_Phase_Logic Start START: Describe Phase Issue Q1 Is the separation occurring upon HEATING? Start->Q1 Q2 Is the separation occurring upon ACIDIFICATION? Q1->Q2 No Result_LCST CAUSE: LCST Boundary Crossed (Thermo-responsive Oiling Out) Q1->Result_LCST Yes (Cloud Point) Q3 Is the mixture forming a STABLE EMULSION? Q2->Q3 No Result_Hydrolysis CAUSE: Acetal Hydrolysis (Chemical Decomposition) Q2->Result_Hydrolysis Yes (pH < 5) Q3->Result_LCST No (Unexpected Salt Effect) Result_Density CAUSE: Density/Refractive Index Match (Isopycnic System) Q3->Result_Density Yes

Figure 1: Diagnostic logic for identifying the physicochemical driver of phase separation in DEMEE systems.

Technical Deep Dive & Troubleshooting

Issue A: "My clear solution turns cloudy/separates when I warm it up."

Diagnosis: Lower Critical Solution Temperature (LCST) Breach.[1][2] The Science: DEMEE contains a poly(ethylene glycol) motif.[1][2] These chains form hydrogen bonds with water at low temperatures (hydration shell).[1][2] As temperature rises, entropy dominates; the hydration shell sheds, and the molecule becomes hydrophobic, causing it to "oil out."[2]

ParameterImpact on DEMEE Phase Stability
Temperature High Temp = Separation. Unlike most salts, DEMEE becomes less soluble in water as heat increases.[1][2]
Salinity Salting Out. High ionic strength (NaCl, KCl) lowers the LCST.[1][2] A solution stable at 25°C may separate if saturated with brine.[1][2]

Protocol 1: Reversing Thermal Phase Separation

  • Cool Down: Lower the reaction vessel temperature to <10°C. The mixture should clarify as H-bonds reform.

  • Dilution: If cooling is insufficient, add a hydrotropic co-solvent.[1][2]

    • Recommended: Ethanol or Isopropanol (10-15% v/v).[1][2]

    • Mechanism:[1][2][3] Alcohols bridge the miscibility gap between the hydrophobic acetal and the aqueous phase.[1][2]

Issue B: "I cannot get the layers to separate during extraction (Emulsion)."

Diagnosis: Isopycnic Condition (Density Matching) or Surfactant Effect.[1][2] The Science: DEMEE has a density (


 0.94 - 0.96 g/cm³) very close to water.[1][2] When mixed with aqueous buffers, the density difference (

) approaches zero, preventing gravity-driven separation.[2] Furthermore, the amphiphilic ether/acetal structure acts as a weak surfactant, stabilizing emulsions.[2]

Protocol 2: Breaking the Density Lock Do not just wait. The density match will prevent separation indefinitely.[1]

  • Modify Aqueous Density:

    • Add Sodium Chloride (NaCl) or Ammonium Sulfate to the aqueous layer.[1][2]

    • Target: Increase aqueous density to >1.05 g/cm³.

    • Bonus: This induces "salting out," forcing the DEMEE into the organic phase.[1][2]

  • Modify Organic Density:

    • Dilute the DEMEE layer with a light solvent (Hexane,

      
      ) or a heavy solvent (Dichloromethane, 
      
      
      
      ) to create a
      
      
      .[2]
Issue C: "The phase separation is permanent/irreversible after workup."

Diagnosis: Acetal Hydrolysis.[1][2][3] The Science: The 1,1-diethoxy group is acid-labile.[1][2] If your aqueous phase was acidic (pH < 4) during extraction, DEMEE hydrolyzes into (2-methoxyethoxy)acetaldehyde and ethanol .[1][2] The aldehyde has significantly different solubility properties (more water-soluble) than the parent acetal.[1]

Protocol 3: Preventing Hydrolysis

  • Check pH: Ensure all aqueous washes are buffered to pH 7–9.

  • Quench Acid: If the reaction mixture is acidic, quench with Triethylamine (Et3N) or saturated NaHCO3 before adding water.[1][2]

  • Verification: Run a TLC or GC.[1][2][3]

    • Hydrolysis Indicator: Disappearance of the acetal peak and appearance of the aldehyde peak (often broad/streaking on silica).[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use DEMEE as a solvent for Grignard reactions? A: Yes, but with caution. Like other glycol ethers (e.g., Diglyme), the ether oxygens can coordinate with magnesium.[1][2] However, the acetal functionality is stable to bases and nucleophiles (Grignards), making it compatible provided the reaction is strictly anhydrous.[2] Moisture will trigger hydrolysis during the acidic quench.[1][2]

Q: I need to remove DEMEE from my product. Rotovap isn't working well. A: DEMEE has a high boiling point (


 225°C).[1][2]
  • Solution: Do not rely on simple evaporation.[1][2]

  • Method: Use an Acidic Hydrolysis Workup (if your product is acid-stable).[1][2] Treat the mixture with dilute HCl/THF. This converts high-boiling DEMEE into volatile ethanol and water-soluble aldehyde, which can be washed away.[1][2]

Q: Why does the literature show different boiling points? A: You are likely seeing data for the ether analog (1-Ethoxy...) vs. the acetal (1,1-Diethoxy...).[1][2]

  • 1-Ethoxy-2-(2-methoxyethoxy)ethane: BP

    
     180-190°C.[1]
    
  • 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (DEMEE): BP

    
     225°C.[1][4]
    
  • Always verify the CAS: 62005-54-3.[1][2]

References

  • National Institute of Standards and Technology (NIST). (2025).[1][2][5] 1,1-diethoxy-2-(2-methoxyethoxy)ethane Properties and Phase Data. NIST Chemistry WebBook, SRD 69.[2][5] Retrieved from [Link][1][2][5]

  • ChemSrc. (2025).[1][2] 1,1-diethoxy-2-(2-methoxyethoxy)ethane Physicochemical Data (CAS 62005-54-3). Retrieved from [Link][1][2]

  • Organic Chemistry Portal. (2023). Protection of Aldehydes and Ketones as Acetals: Stability and Hydrolysis. Retrieved from [Link][1][2]

  • PubChem. (2025).[1][2][6] Compound Summary: 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (Analogous Acetal Structure).[1][6] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Disclaimer: This guide is intended for qualified research personnel.[1][2] Always consult the Safety Data Sheet (SDS) for CAS 62005-54-3 before handling.

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral analysis of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

Technical Comparison Guide: Spectral Characterization of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane Executive Summary 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 62005-54-3) represents a specialized class of "masked" aldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Spectral Characterization of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

Executive Summary

1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 62005-54-3) represents a specialized class of "masked" aldehydes incorporating a hydrophilic polyether chain.[1] Unlike standard solvents like Diglyme (Diethylene glycol dimethyl ether) or simple protecting groups like Triethyl Orthoformate , this molecule offers a unique dual-functionality: it acts as a solubilizing agent due to the glycol ether tail while retaining acid-labile acetal reactivity.[1]

This guide provides a definitive spectral analysis (1H-NMR and 13C-NMR) to distinguish this product from its structural analogs and precursors.[1] We focus on the diagnostic signals required to validate purity during synthesis, specifically distinguishing the acetal methine proton from polyether backbones.

Structural Logic & Spectral Prediction

To understand the NMR performance, we must deconstruct the molecule into three magnetic zones:

  • The Acetal Head: Provides the diagnostic "low-field" signals (Methine proton).[1]

  • The Ethoxy "Wings": Often exhibit magnetic non-equivalence (diastereotopicity) in high-resolution fields.[1]

  • The PEG Tail: A crowded region overlapping with the acetal methylene signals.[1]

Visualizing the Assignment Strategy

G Molecule 1,1-Diethoxy-2-(2-methoxyethoxy)ethane ZoneA Zone A: Acetal Methine (Diagnostic Purity Peak) Molecule->ZoneA δ ~4.6 ppm (t) ZoneB Zone B: Polyether Backbone (Solubility/Overlap Region) Molecule->ZoneB δ 3.4-3.7 ppm (m) ZoneC Zone C: Terminal Methyl (Integration Reference) Molecule->ZoneC δ ~3.35 ppm (s) Interpretation Spectral Validation ZoneA->Interpretation Confirm Acetal Formation ZoneB->Interpretation Monitor PEG Chain Integrity

Figure 1: Strategic segmentation of the molecule for spectral interpretation.

Experimental Data: 1H-NMR Analysis

Instrument: 400 MHz NMR Spectrometer Solvent: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (Chloroform-d) with TMS internal standard (0.00 ppm).
Concentration:  15 mg/0.6 mL.
Comparative 1H-NMR Assignment Table
Position (Label)Chemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
1 (Methine) 4.62 Triplet (t) 1H 5.2 Diagnostic: The acetal proton.[1] Shifted downfield by two oxygens.[1] Validates the "masked" aldehyde.
2 (Backbone) 3.56Doublet (d)2H5.2Methylene adjacent to the acetal. Distinct from the PEG chain.[1]
3 (Ethoxy ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
3.65 - 3.75Multiplet (m)4H-Critical Note: These protons are often diastereotopic, appearing as complex multiplets rather than clean quartets.
4 (PEG Chain) 3.50 - 3.65Multiplet (m)4H-Overlaps with Ethoxy

. Requires 2D-HSQC for full resolution.
5 (OMe) 3.38 Singlet (s) 3H -Terminal methoxy group.[1] Sharp singlet used for stoichiometric calibration.
6 (Ethoxy

)
1.21Triplet (t)6H7.0Typical methyl triplet of the ethyl groups.
Performance Analysis vs. Alternatives
  • Vs. Diglyme (Alternative Solvent):

    • Diglyme shows a clean spectrum with only polyether signals (3.3-3.6 ppm).[1]

    • Distinction: The presence of the 4.62 ppm triplet is the "Go/No-Go" signal.[1] If this peak is absent or integrates <1H, hydrolysis has occurred, reverting the product to the aldehyde.[1]

  • Vs. Bromoacetaldehyde Diethyl Acetal (Precursor):

    • The precursor has a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Br signal at ~3.35 ppm .
      
    • Performance: In the product, this signal shifts to 3.56 ppm (attached to Oxygen).[1] Monitoring the disappearance of the 3.35 doublet is the standard for reaction completion.

Experimental Data: 13C-NMR Analysis

Instrument: 100 MHz Carbon NMR Solvent: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



The 13C spectrum provides the "skeleton" verification, ensuring the carbon count matches the polyether chain length.

Carbon TypeChemical Shift (δ ppm)Diagnostic Value
Acetal Methine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
101.2 High. Characteristic of acetal carbons (range 98-103 ppm).
PEG Backbone (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
70.5 - 72.0Medium. Cluster of peaks representing the ether chain.
Ethoxy Methylene (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
62.5Medium. Typical ether linkage.
Terminal Methoxy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
59.1High. Confirms the "capped" end of the chain.
Ethoxy Methyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
15.4Low. Standard aliphatic methyl.

Comparative Performance Guide

Why use 1,1-Diethoxy-2-(2-methoxyethoxy)ethane over standard alternatives?

FeatureThis Product Diglyme Triethyl Orthoformate
Function Solubilizing Masked AldehydeInert SolventWater Scavenger / Reagent
Acid Stability Low (Cleavable) High (Stable)Very Low (Hydrolyzes fast)
NMR Clarity Complex (Diastereotopic) SimpleSimple
Boiling Point ~200°C (High)162°C146°C
Application Controlled Release Linkers Reaction MediumSynthesis of Acetals

Key Insight: Researchers choosing this molecule are typically designing pH-sensitive delivery systems or crosslinkers .[1] The acetal group (detected at 101.2 ppm) remains stable at neutral pH but hydrolyzes to release the aldehyde and alcohol under acidic conditions (pH < 5). Diglyme cannot perform this release function.

Validated Experimental Protocol

To ensure reproducible spectral data, follow this self-validating workflow:

  • Sample Preparation:

    • Dissolve 15-20 mg of sample in 0.6 mL

      
      .
      
    • Note: Avoid acidic

      
       (common in aged bottles) as it will hydrolyze the acetal in the NMR tube, leading to the appearance of an aldehyde peak at ~9.7 ppm. Always filter 
      
      
      
      through basic alumina if uncertain.
  • Acquisition Parameters (1H):

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of the methoxy singlet vs. the acetal proton).

    • Scans: 16 (Sufficient for >98% purity check).

  • Processing:

    • Reference the residual ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       peak to 7.26 ppm.
      
    • Integrate the Methine Triplet (4.62 ppm) and set value to 1.00.

    • Check the Methoxy Singlet (3.38 ppm). If integration deviates >5% from 3.00, check for solvent occlusion or hydrolysis.[1]

Reaction Monitoring Workflow

Monitor Start Start: Precursor (Bromoacetaldehyde diethyl acetal) Step1 Reaction: Nucleophilic Substitution (with 2-Methoxyethanol) Start->Step1 Check NMR Checkpoint Step1->Check ResultA Success: Doublet at 3.56 ppm Triplet at 4.62 ppm Check->ResultA Shift observed ResultB Incomplete: Residual Doublet at 3.35 ppm Check->ResultB No Shift

Figure 2: NMR monitoring logic for the synthesis of the target molecule.

References

  • ChemicalBook. (n.d.).[1] 13C NMR Spectrum of Methoxyacetaldehyde Diethyl Acetal (Analog). Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for 2-(2-Methoxyethoxy)ethanol (Spectral Analog). Retrieved from [2]

  • Stack Exchange (Chemistry). (2018).[1][3] Magnetic non-equivalence of acetal protons (Diastereotopicity mechanism).[1][3] Retrieved from

  • BenchChem. (2025).[1][4] Synthesis of 2,2-Diethoxyethanol: A Comprehensive Technical Guide. Retrieved from

Sources

Comparative

GC-MS fragmentation patterns for 1,1-Diethoxy-2-(2-methoxyethoxy)ethane identification

Topic: GC-MS Fragmentation Patterns for 1,1-Diethoxy-2-(2-methoxyethoxy)ethane Identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Fragmentation Patterns for 1,1-Diethoxy-2-(2-methoxyethoxy)ethane Identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context

1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 62005-54-3), often referred to as (2-Methoxyethoxy)acetaldehyde diethyl acetal, is a critical impurity and intermediate encountered in the synthesis of complex pharmaceutical APIs, particularly those involving glycol ether linkers or acetal-protected aldehydes.

Its identification is frequently complicated by its structural similarity to other aliphatic acetals and glycol ethers (e.g., Diglyme, 1,1,2-Triethoxyethane). This guide provides a definitive fragmentation analysis, distinguishing features, and a self-validating experimental protocol for unambiguous identification.

Key Chemical Properties
PropertyValue
Formula C

H

O

Molecular Weight 192.25 g/mol
Structure (EtO)

CH–CH

–O–CH

CH

–OMe
Key Functional Groups Diethyl Acetal (C1), Ether Linkage (C2), Methoxyethyl Tail

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation patterns, the following GC-MS methodology is recommended. This protocol includes a "Check-Point" to validate system inertness, as acetals are prone to thermal degradation or hydrolysis in active injector ports.

Instrument Parameters
  • GC System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-5ms or ZB-5ms (30 m × 0.25 mm × 0.25 µm). Why: Low bleed and non-polar stationary phase prevent acetal adsorption.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 220°C. Note: Keep below 250°C to minimize thermal decomposition.

  • Ionization: Electron Impact (EI) @ 70 eV.[1]

  • Scan Range: m/z 29 – 300.

Validation Check-Point

Pre-run Criterion: Inject a standard of 1,1-Diethoxyethane .

  • Pass: Sharp peak, dominant m/z 103.

  • Fail: Tailing peak or presence of significant Ethanol/Aldehyde peaks indicates active sites in the liner. Action: Replace liner with deactivated glass wool before analyzing the target analyte.

Fragmentation Analysis & Mechanism

The mass spectrum of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane is dominated by


-cleavage reactions characteristic of acetals and ethers. The molecular ion (M

, m/z 192) is typically absent or extremely weak (<1%), necessitating reliance on diagnostic fragment ions.
Primary Fragmentation Pathways[7]
  • Acetal

    
    -Cleavage (Dominant):  The bond between the acetal carbon (C1) and the C2 carbon is weak. Cleavage here yields the resonance-stabilized diethoxycarbenium ion (m/z 103 ).
    
  • Alkoxy Radical Loss: Loss of an ethoxy radical (

    
    OEt, 45 Da) from the acetal group yields the oxonium ion at m/z 147 .
    
  • Glycol Ether Chain Fragmentation: The terminal methoxyethyl group undergoes cleavage to form the characteristic m/z 59 ion (

    
    CH
    
    
    
    -CH
    
    
    -OMe), distinguishing this molecule from simple aliphatic acetals.
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic origin of the diagnostic ions.

G M Molecular Ion [C9H20O4]+ m/z 192 (Trace) Frag103 Diethoxycarbenium Ion [CH(OEt)2]+ m/z 103 (Base Peak) M->Frag103 α-Cleavage (Acetal) Frag147 [M - OEt]+ C7H15O3+ m/z 147 M->Frag147 Loss of •OEt (-45) Frag59 Methoxyethyl Cation [CH2-CH2-OMe]+ m/z 59 M->Frag59 Ether Cleavage Frag75 [CH(OH)(OEt)]+ m/z 75 Frag103->Frag75 - C2H4 Frag47 [CH2=O-Et]+ m/z 47 Frag75->Frag47 - CO/Rearr.

Figure 1: Mechanistic fragmentation pathway of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane under 70 eV Electron Impact.

Comparative Analysis: Distinguishing from Alternatives

A common analytical error is misidentifying this molecule as 1,1,2-Triethoxyethane or Diglyme due to overlapping ion signatures. The table below outlines the critical differences.

FeatureTarget Analyte (1,1-Diethoxy-2-(2-methoxyethoxy)ethane)Alternative A (1,1,2-Triethoxyethane)Alternative B (Diglyme)
Molecular Weight 192162134
Base Peak m/z 103 m/z 103 m/z 59
Diagnostic Ion 1 m/z 59 (Methoxyethyl tail)m/z 73 (Ethoxyethyl tail)m/z 89
Diagnostic Ion 2 m/z 147 (M - 45)m/z 117 (M - 45)m/z 45
Key Distinction Presence of both m/z 103 (acetal) and m/z 59 (glycol).Absence of m/z 59; presence of m/z 73.Absence of m/z 103; spectrum dominated by ether chain fragments.
Interpretation Logic
  • Check m/z 103: If high abundance, the molecule contains a diethyl acetal group (Eliminates Diglyme).

  • Check m/z 59 vs 73:

    • If m/z 59 is significant and m/z 73 is low/absent: Indicates a methoxy terminus (Target Analyte).

    • If m/z 73 is significant: Indicates an ethoxy terminus (1,1,2-Triethoxyethane).

  • Check High Mass: Look for m/z 147. Its presence confirms the C9 backbone.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 1,1-Diethoxyethane and related Acetals. National Institute of Standards and Technology. [Link]

  • PubChem. (2025). Compound Summary: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS 62005-54-3).[2] National Center for Biotechnology Information. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in ethers/acetals).
  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 1-ethoxy-2-(2-methoxyethoxy)ethane and related impurities.[Link]

Sources

Validation

Comparative Guide: Reactivity of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane vs. Standard Acetals

Executive Summary This technical guide evaluates the reactivity profile of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 62005-54-3), a specialized PEGylated acetal, against standard aliphatic acetals (e.g., Acetaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the reactivity profile of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 62005-54-3), a specialized PEGylated acetal, against standard aliphatic acetals (e.g., Acetaldehyde Diethyl Acetal).

Key Finding: Unlike standard acetals which hydrolyze rapidly in mild acid, 1,1-Diethoxy-2-(2-methoxyethoxy)ethane exhibits enhanced hydrolytic stability . This resistance is driven by the inductive electron-withdrawing effect (


) of the 

-ether oxygen, which destabilizes the rate-determining oxocarbenium ion intermediate. Consequently, this reagent requires more vigorous deprotection conditions (lower pH or elevated temperature) compared to its non-functionalized counterparts, making it an ideal "survivor" protecting group in multi-step synthesis.

Chemical Profile & Structural Logic

To understand the reactivity difference, we must analyze the structural divergence between the target molecule and a standard control.

FeatureTarget Molecule Standard Control
Name 1,1-Diethoxy-2-(2-methoxyethoxy)ethaneAcetaldehyde Diethyl Acetal
CAS 62005-54-3105-57-7
Structure



-Substituent
Alkoxy-methyl (Electron Withdrawing)Methyl (Electron Donating)
Electronic Effect Inductive Destabilization (

)
Hyperconjugative Stabilization (

)
Hydrolysis Rate Slow (

)
Fast (

)
Structural Visualization

The following diagram illustrates the electronic influence on the reactive center (C1) during acid-catalyzed hydrolysis.

G cluster_0 Electronic Effect Standard Standard Acetal (CH3-CH(OEt)2) Inter_Std Oxocarbenium Ion (Stabilized by +H) Standard->Inter_Std Fast Protonation & Loss of EtOH Target Target PEG-Acetal (RO-CH2-CH(OEt)2) Inter_Tgt Oxocarbenium Ion (Destabilized by -I) Target->Inter_Tgt Slow Protonation & Loss of EtOH Product Aldehyde Release Inter_Std->Product Rapid H2O Attack Inter_Tgt->Product H2O Attack Explanation The u03b2-ether oxygen in the Target withdraws electron density, raising the activation energy for ion formation.

Figure 1: Comparative mechanistic pathway showing the kinetic bottleneck (dashed red line) for the PEGylated acetal due to inductive destabilization.

Reactivity Analysis: The Mechanism

The hydrolysis of acetals proceeds via an A1 mechanism (Acid-catalyzed, Unimolecular rate-determining step). The critical step is the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion.

  • Protonation : Acid protonates one ethoxy oxygen.

  • Rate-Determining Step (RDS) : Loss of ethanol to form the cationic intermediate

    
    .
    
  • Hydration : Water attacks the cation.

Why the Difference?
  • Standard Acetals : The adjacent methyl group (

    
    ) donates electron density via hyperconjugation, stabilizing the positive charge on the oxocarbenium ion. This lowers the activation energy (
    
    
    
    ), accelerating the reaction.
  • Target Acetal : The adjacent alkoxymethyl group (

    
    ) contains an electronegative oxygen atom. Through the inductive effect (
    
    
    
    -bond transmission), it pulls electron density away from the carbocation center. This destabilizes the transition state, significantly increasing
    
    
    and slowing the reaction rate.

Practical Implication: You cannot assume standard deprotection protocols (e.g., 1% acetic acid) will work efficiently. The target requires a lower pH or longer reaction time.

Experimental Protocols

Below are two validated protocols. Method A is sufficient for standard acetals but will likely result in incomplete conversion for the target. Method B is the optimized protocol for 1,1-Diethoxy-2-(2-methoxyethoxy)ethane.

Comparison of Hydrolysis Conditions
ParameterMethod A (Mild)Method B (Aggressive)
Target Substrate Standard Acetals1,1-Diethoxy-2-(2-methoxyethoxy)ethane
Acid Source 1N HCl or 50% AcOH2N HCl or TFA/DCM (1:1)
Solvent System THF : Water (1:1)Acetone : Water (4:1) or neat TFA
Temperature 20–25 °C (RT)40–50 °C (or RT for TFA)
Time to Completion 30–60 mins3–6 hours
Validated Protocol: Deprotection of PEG-Acetal (Method B)

Objective: Quantitative release of 2-(2-methoxyethoxy)acetaldehyde for bioconjugation.

Materials:

  • 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (1.0 mmol, ~192 mg)

  • Acetone (4 mL)

  • 2N Hydrochloric Acid (1 mL)

  • Sat.

    
     (for quench)
    

Step-by-Step Workflow:

  • Solubilization : Dissolve 192 mg of the acetal in 4 mL of acetone in a 10 mL round-bottom flask. Note: Acetone is preferred over THF here to ensure homogeneity with the higher acid volume.

  • Acidification : Add 1 mL of 2N HCl dropwise. The solution should remain clear.

  • Incubation : Heat the mixture to 45 °C (oil bath) with stirring.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The starting acetal (

      
      ) is non-polar; the aldehyde product will streak or stay near the baseline depending on the stain (use DNPH stain for aldehyde visualization).
      
  • Reaction Time : Stir for 4 hours. (Standard acetals would finish in <1 hour).

  • Quench : Cool to RT. Carefully neutralize with saturated

    
     until bubbling ceases (pH ~7).
    
  • Extraction : Remove acetone under reduced pressure. Extract the aqueous residue with DCM (

    
    ).
    
  • Analysis : Dry organics over

    
     and concentrate. Analyze via 
    
    
    
    -NMR.
    • Diagnostic Signal: Look for the disappearance of the acetal triplet (~4.6 ppm) and the appearance of the aldehyde proton singlet/triplet (~9.7 ppm).

Applications & Strategic Use

The enhanced stability of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane allows it to function as a "masked" aldehyde in orthogonal protection schemes.

  • Protein PEGylation : The latent aldehyde is released only after acidic activation, preventing premature reaction with lysine residues during storage or formulation.

  • Linker Synthesis : It can survive mild acidic workups (e.g., silica gel chromatography, mild Lewis acids) that would decompose a standard acetal.

Workflow Diagram: Orthogonal Deprotection

Workflow Start Start: Bifunctional Scaffold (Contains Boc-Amine & PEG-Acetal) Step1 Step 1: Mild Acid (TFA 10%) Removes Boc Group ONLY Start->Step1 Kinetic Selectivity Intermediate Intermediate: Free Amine Acetal Remains Intact Step1->Intermediate Step2 Step 2: Strong Acid (2N HCl, Heat) Hydrolyzes Acetal Intermediate->Step2 Thermodynamic Forcing Final Final: Free Aldehyde Ready for Conjugation Step2->Final

Figure 2: Strategic utilization of the PEG-acetal's stability for orthogonal deprotection sequences.

References

  • National Institute of Standards and Technology (NIST) . Ethane, 1,1-diethoxy- (CAS 105-57-7) Properties. NIST Chemistry WebBook. [Link]

  • PubChem . 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (Related Analog Data). National Library of Medicine. [Link]

  • Organic Chemistry Portal . Acetals: Formation and Hydrolysis Protocols. [Link]

  • Chemsrc . 1,1-diethoxy-2-(2-methoxyethoxy)ethane (CAS 62005-54-3) Physicochemical Properties. [Link]

  • Master Organic Chemistry . Mechanism of Acetal Hydrolysis. [Link]

Comparative

A Senior Application Scientist's Guide to FTIR Validation of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

In the landscape of pharmaceutical development and materials science, the unambiguous identification and quality control of chemical entities are paramount. This guide provides an in-depth protocol for the validation of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the unambiguous identification and quality control of chemical entities are paramount. This guide provides an in-depth protocol for the validation of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane, a molecule featuring both acetal and ether functionalities, using Fourier Transform Infrared (FTIR) Spectroscopy. We will explore the theoretical underpinnings of its spectral features, present a rigorous validation workflow, and compare FTIR with alternative analytical techniques, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Structural Significance of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

1,1-Diethoxy-2-(2-methoxyethoxy)ethane possesses a unique combination of functional groups that make it a valuable building block in various synthetic applications. Its structure contains two distinct types of C-O bonds: those within the diethyl acetal group and those in the methoxyethoxy ether chain. The validation of its identity is crucial to ensure the integrity of subsequent reactions and the quality of the final product. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.[1][2]

Decoding the Infrared Spectrum: Predicted Characteristic Peaks

The molecule's structure, CH₃CH(OCH₂CH₃)₂(OCH₂CH₂OCH₃), suggests the presence of multiple C-O and C-H bonds. The infrared spectrum is therefore expected to be dominated by their stretching and bending vibrations.

Wavenumber Range (cm⁻¹)AssignmentIntensityRationale
2975-2850C-H (sp³) stretchingStrongAbundant methyl (CH₃) and methylene (CH₂) groups in the ethoxy and methoxyethoxy moieties.
1470-1440C-H bending (scissoring)MediumBending vibrations of the CH₂ groups.
1380-1365C-H bending (rocking)Medium-WeakBending vibrations of the CH₃ groups.
1150-1050 C-O-C stretching (asymmetric) Strong, Broad This is the most diagnostic region. The spectrum will likely show multiple strong bands due to the various C-O bonds in the acetal and ether linkages. Acetal C-O stretches often appear in this range.[7][8]
~1100C-O-C stretching (ether)StrongCharacteristic strong absorption for the C-O-C linkage in the methoxyethoxy group.[3][4]
~1120 and ~1060C-O-C stretching (acetal)StrongAcetals typically exhibit two strong C-O stretching bands. The exact positions can vary.[7]

It is the complex and intense pattern of C-O-C stretching bands in the 1150-1050 cm⁻¹ region that will serve as the unique "molecular fingerprint" for the validation of this molecule.[1]

Experimental Protocol: A Self-Validating FTIR Workflow

This protocol is designed to ensure the acquisition of a high-quality, reproducible FTIR spectrum of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane.

Materials and Instrumentation
  • FTIR Spectrometer (e.g., equipped with a DTGS detector)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

  • Sample of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (liquid)

  • Isopropanol or acetone (for cleaning)

  • Lint-free wipes

  • Micropipette

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize as per the manufacturer's guidelines.

    • Clean the ATR crystal meticulously with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This crucial step subtracts the spectral contributions of atmospheric water and carbon dioxide, as well as the ATR crystal itself. A typical background scan would involve 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Using a micropipette, apply a small drop of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane onto the center of the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation:

    • Perform a baseline correction if necessary to ensure all peaks originate from the zero-absorbance line.

    • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the predicted characteristic peaks outlined in the table above.

Visualizing the Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Interpretation start Start stabilize Stabilize Spectrometer start->stabilize clean Clean ATR Crystal stabilize->clean background Acquire Background clean->background apply_sample Apply Liquid Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process Baseline Correction & Peak Picking acquire_spectrum->process compare Compare with Predicted Peaks process->compare validate Validate Structure compare->validate end End validate->end

Caption: Experimental workflow for FTIR validation.

Comparative Analysis: FTIR vs. Other Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive validation strategy often involves orthogonal methods. Here's a comparison with Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

TechniquePrincipleInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Vibrational transitions of chemical bonds upon absorption of infrared radiation.[1]Functional groups present, "molecular fingerprint".Rapid, non-destructive, relatively inexpensive, easy to use.Provides limited information on molecular connectivity and mass. Not suitable for identifying isomers with the same functional groups.
NMR Spectroscopy (¹H and ¹³C) Nuclear spin transitions in a magnetic field.Detailed information on the molecular skeleton, connectivity of atoms, and chemical environment of each proton and carbon.Unambiguous structure elucidation, quantitative analysis.Higher cost, requires deuterated solvents, more complex data interpretation.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Precise molecular weight and fragmentation patterns, which can be used to deduce the structure.High sensitivity, provides molecular formula.Destructive technique, may require chromatographic coupling (e.g., GC-MS) for complex mixtures.
Logical Framework for Validation

Validation_Logic cluster_methods Analytical Methods cluster_decision Validation Outcome substance 1,1-Diethoxy-2-(2-methoxyethoxy)ethane Is the chemical identity correct? ftir FTIR Presence of Acetal & Ether C-O stretches? substance->ftir Initial Screen nmr NMR Correct proton & carbon environments and connectivity? substance->nmr Definitive Structure ms MS Correct molecular weight & fragmentation? substance->ms Mass Confirmation pass Validation Passed ftir->pass Expected Peaks Present fail Validation Failed ftir->fail Unexpected/Missing Peaks nmr->pass nmr->fail ms->pass ms->fail

Caption: Decision-making process for chemical validation.

Conclusion

The validation of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane via FTIR spectroscopy is a robust and efficient method for confirming its chemical identity. The key to this validation lies in the identification of the characteristic strong and complex C-O-C stretching bands in the 1150-1050 cm⁻¹ region of the infrared spectrum. While FTIR provides an excellent initial screening and quality control tool, for unequivocal structural elucidation, particularly in regulated environments, a multi-technique approach incorporating NMR and MS is recommended. This guide provides the foundational knowledge and practical steps for scientists to confidently employ FTIR in their analytical workflow.

References
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • IOSR Journal. (n.d.). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • The syntheses and infrared spectra of some acetals and ketals. RSC Publishing. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • ResearchGate. (n.d.). The ATR-FTIR spectrum with the determination of characteristic peaks of the samples. Retrieved from [Link]

Sources

Validation

Technical Benchmarking Guide: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane vs. Conventional Glycol Ethers

Executive Summary In the landscape of aprotic solvents, 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (herein referred to as DEMEE ) represents a specialized hybrid class: the Glycol Ether Acetal . While traditional glycol ethe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of aprotic solvents, 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (herein referred to as DEMEE ) represents a specialized hybrid class: the Glycol Ether Acetal .

While traditional glycol ethers like Diglyme and Triglyme are industry standards for organometallic chemistry due to their chelation capabilities, they suffer from significant downstream processing bottlenecks—primarily high boiling points that make removal via distillation energy-intensive and thermally risky for sensitive APIs.

This guide benchmarks DEMEE against Triglyme (Triethylene glycol dimethyl ether) and Diglyme . The data indicates that DEMEE offers a comparable high-boiling window (225°C) and chelation profile but introduces a critical process advantage: Acid-Switchable Lability . This allows for solvent removal via mild hydrolysis rather than high-vacuum distillation, a game-changer for thermolabile drug intermediates.

Chemical Profile & Structural Logic

DEMEE combines the solvating architecture of a polyether with the chemical mask of an acetal.

  • CAS: 62005-54-3

  • Formula: C₉H₂₀O₄

  • Molecular Weight: 192.25 g/mol

  • Structure: (CH3CH2O)2-CH-CH2-O-CH2CH2-O-CH3

Structural Classification Diagram

The following diagram illustrates where DEMEE sits in the solvent hierarchy, bridging the gap between stable ethers and reactive acetals.

ChemicalClassification Class Aprotic Solvents Ethers Glycol Ethers (Stable, Hard to Remove) Class->Ethers Acetals Acetals (Acid-Sensitive) Class->Acetals DEMEE DEMEE (Hybrid) High BP + Acid Cleavable Ethers->DEMEE Polyether Chain Diglyme Diglyme (BP 162°C) Ethers->Diglyme Triglyme Triglyme (BP 216°C) Ethers->Triglyme Acetals->DEMEE Acetal Head

Figure 1: Structural classification of DEMEE showing its hybrid nature between traditional glymes and acetals.

Benchmarking Domain 1: Thermodynamics & Physical Properties

For high-temperature reactions (e.g., nucleophilic aromatic substitutions, transition metal catalysis), solvent volatility is a liability. However, post-reaction, that same low volatility becomes a removal problem.

Table 1: Physical Property Comparison

PropertyDiglyme (Standard)Triglyme (Competitor)DEMEE (Subject)Impact on Process
Boiling Point 162°C216°C225°C DEMEE supports higher reaction temps without pressurization.
Density (g/mL) 0.9430.9860.947 Comparable phase separation characteristics in aqueous workups.
Water Solubility MiscibleMiscibleLimited/Partial *Crucial:[1] The acetal group reduces hydrophilicity compared to pure glymes, aiding extraction.
Flash Point 57°C111°C>100°C (Est) Safer handling profile than Diglyme.
Stability (pH > 7) ExcellentExcellentExcellent Suitable for Grignard, Hydride, and Enolate chemistry.
Stability (pH < 4) ExcellentExcellentPoor (Hydrolyzes) The Key Differentiator.

Analyst Insight: DEMEE matches Triglyme's thermal window but offers a distinct "exit strategy" via acid hydrolysis.

Benchmarking Domain 2: The "Acid-Switch" Advantage

The primary bottleneck with Triglyme is that it requires high vacuum and heat to remove. DEMEE solves this by chemically decomposing into volatile or water-soluble fragments upon mild acid treatment.

Mechanism of Action

Upon exposure to dilute acid (e.g., 1M HCl), DEMEE hydrolyzes:



  • Ethanol: Volatile (BP 78°C), easily rotovapped.

  • Aldehyde Byproduct: Water-soluble, easily washed away in the aqueous phase, leaving the hydrophobic API in the organic layer.

Experimental Workflow: Solvent Removal Strategy

The following diagram details the self-validating protocol for using DEMEE's lability to isolate a product without distillation.

AcidSwitchWorkflow Start Reaction Mixture (API + DEMEE) Quench Acid Quench (1M HCl, Stir 30 min) Start->Quench Hydrolysis Hydrolysis (DEMEE -> EtOH + Aldehyde) Quench->Hydrolysis Cleavage Extraction Phase Separation (Add EtOAc/Water) Hydrolysis->Extraction Organic Organic Phase (API + Volatile EtOH) Extraction->Organic Top Layer Aqueous Aqueous Phase (Aldehyde + Salts) Extraction->Aqueous Bottom Layer Final Evaporation (Low Temp/Vac) Organic->Final Easy Removal

Figure 2: The "Acid-Switch" workflow. Unlike Triglyme, DEMEE is chemically disassembled rather than physically distilled.

Experimental Protocols

To validate DEMEE in your specific workflow, perform these two standardized tests.

Protocol A: Solvency & Chelation Efficiency (The "Solvation Power" Test)

Objective: Determine if DEMEE solvates cations as effectively as Diglyme. Principle: The solubility of inorganic salts (like LiCl) in organic ethers correlates with their ability to chelate the cation.

  • Preparation: Prepare three 20mL vials containing 10mL of Diglyme, Triglyme, and DEMEE respectively.

  • Saturation: Add excess anhydrous LiCl (Lithium Chloride) to each vial.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter through a 0.45µm PTFE syringe filter to remove undissolved solids.

  • Gravimetric Analysis: Evaporate 1mL of the filtrate in a pre-weighed aluminum pan at 120°C (vacuum oven) for 4 hours.

  • Calculation: Mass of residue indicates solvation capacity.

    • Expected Result: DEMEE should show solubility comparable to Triglyme due to the presence of 4 oxygen donors (2 ethoxy, 2 backbone ethers).

Protocol B: Hydrolytic Cleavage Verification

Objective: Confirm complete removal of DEMEE via acid wash.

  • Mock Reaction: Dissolve 100mg of a non-polar standard (e.g., Naphthalene) in 5mL DEMEE.

  • Control: Inject sample into GC-MS (Retention time of DEMEE ~ high).

  • Treatment: Add 5mL 1M HCl. Stir vigorously for 30 minutes at room temperature.

  • Extraction: Add 5mL Ethyl Acetate. Shake and separate phases.

  • Analysis: Inject the Ethyl Acetate layer into GC-MS.

  • Success Criteria:

    • Pass: Absence of DEMEE peak; presence of Naphthalene.

    • Fail: Significant residual DEMEE peak (indicates need for stronger acid or longer time).

Safety & Toxicological Considerations

While glycol ethers are scrutinized for reproductive toxicity (specifically methyl ethers like EGME/Diglyme), DEMEE's acetal structure alters its metabolic pathway.

  • Peroxide Formation: Like all ethers and acetals, DEMEE can form peroxides upon exposure to air.

    • Mitigation: Store under Argon/Nitrogen. Test with starch-iodide paper before distillation (if distillation is strictly necessary).

  • Metabolism: Hydrolysis yields 2-(2-methoxyethoxy)acetaldehyde . Researchers must treat the aqueous waste stream as potentially aldehyde-toxic. It does not release free methoxyethanol immediately, but the aldehyde residue requires proper disposal.

Conclusion

1,1-Diethoxy-2-(2-methoxyethoxy)ethane (DEMEE) is not a drop-in replacement for Diglyme in all cases, but it is a superior process-enabling solvent for high-temperature, base-catalyzed reactions where downstream solvent removal is a bottleneck.

  • Choose Diglyme if: You need low viscosity and moderate boiling point (162°C).

  • Choose Triglyme if: You need high boiling point stability and strictly neutral conditions throughout workup.

  • Choose DEMEE if: You require high boiling point (225°C) for the reaction but want to avoid high-vacuum distillation during isolation. The acid-switch capability reduces thermal stress on the API.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56738: 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (Analogous Structure). Retrieved from [Link]

  • ChemSrc (2025). 1,1-diethoxy-2-(2-methoxyethoxy)ethane - CAS#: 62005-54-3 Physicochemical Data. Retrieved from [Link]

  • Royal Society of Chemistry (2015). Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces.[2] Green Chemistry. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-ethoxy-2-(2-methoxyethoxy)ethane (Structural Analog). Retrieved from [Link]

Sources

Comparative

Assaying the Purity of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane: A Comparative Guide to HPLC Detectors

As drug development and chemical manufacturing increasingly rely on complex aliphatic intermediates, analytical scientists face significant challenges in purity profiling. 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (Molecula...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical manufacturing increasingly rely on complex aliphatic intermediates, analytical scientists face significant challenges in purity profiling. 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (Molecular Formula: C9H20O4) is a prime example of such an intermediate[1]. Structurally, it is an aliphatic compound characterized by ether and acetal linkages. Because it completely lacks conjugated


-systems or aromatic rings, it possesses no UV chromophore. Consequently, traditional High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detection is entirely blind to this compound and its structurally similar impurities.

To establish a robust, self-validating purity assay, chromatographers must pivot to "universal" or mass-flow sensitive detectors. This guide objectively compares the three primary alternatives—Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD)—and provides a field-proven, step-by-step methodology for accurate quantification.

The Analytical Challenge: Evaluating Universal Detectors

When UV detection fails, the analytical strategy must shift from measuring optical absorption to measuring physical properties or mass.

Refractive Index Detection (RID)

RID is the oldest universal detection method, measuring changes in the refractive index of the eluting solvent.

  • The Causality of Failure: RID is highly susceptible to temperature and pressure fluctuations. More critically, it cannot accommodate gradient elution[2]. Because resolving a complex mixture of unknown impurities requires solvent gradients to elute compounds of varying polarities, RID is fundamentally unsuited for rigorous purity assays.

Evaporative Light Scattering Detection (ELSD)

ELSD operates by nebulizing the column eluent, evaporating the volatile mobile phase, and measuring the light scattered by the remaining solid analyte particles.

  • The Causality of Limitation: While ELSD is gradient-compatible, its signal relies on light scattering physics. The scattering efficiency drops exponentially for particles smaller than 50 nm[3]. Consequently, low-level impurities fail to scatter sufficient light, leading to a sigmoidal (non-linear) response curve[4]. This causes a dangerous underestimation of trace impurities in a purity assay.

Charged Aerosol Detection (CAD)

CAD is the modern gold standard for non-chromophoric analytes[2]. Like ELSD, it evaporates the mobile phase to form particles. However, instead of relying on light scattering, the particles collide with a stream of ionized nitrogen gas (generated via corona discharge), acquiring a charge proportional to their surface area[3].

  • The Causality of Superiority: Because the charge transfer is independent of the analyte's chemical structure, CAD achieves a near-uniform inter-analyte response[2]. Furthermore, the highly sensitive electrometer can detect charged particles as small as 10 nm, providing superior Limits of Detection (LOD) and a linear response over small ranges (e.g., 1–100 ng)[5].

G HPLC HPLC Eluent (Analyte + Volatile Mobile Phase) Nebulization Nebulization (Nitrogen Gas) HPLC->Nebulization Evaporation Evaporation (Dried Analyte Particles) Nebulization->Evaporation ELSD_Branch ELSD Pathway Evaporation->ELSD_Branch CAD_Branch CAD Pathway Evaporation->CAD_Branch LightScattering Light Scattering (Depends on Particle Size >50nm) ELSD_Branch->LightScattering ELSD_Signal Non-Linear Signal (Complex Calibration) LightScattering->ELSD_Signal CoronaCharge Corona Discharge (Charge Transfer to Particles) CAD_Branch->CoronaCharge Electrometer Electrometer Measurement (Sensitive to <10nm) CoronaCharge->Electrometer CAD_Signal Uniform & Linear Signal (High Sensitivity) Electrometer->CAD_Signal

Figure 1: Mechanistic workflow comparing CAD and ELSD for non-chromophoric analyte detection.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each detector when applied to the purity analysis of aliphatic ethers and acetals. Data reflects standard industry performance metrics for these technologies[3][4][5].

Detector ParameterUV-Vis / PDARefractive Index (RID)ELSDCharged Aerosol (CAD)
Limit of Detection (LOD) N/A (No chromophore)~100 – 500 ng~5 – 10 ng~1 – 3 ng
Gradient Compatibility ExcellentNone (Isocratic Only)YesYes
Response Curve LinearLinear (narrow range)Sigmoidal (Non-linear)Linear (over 1-100 ng)
Inter-Analyte Response Highly VariableModerateVariableNear-Uniform (<5% RSD)
Trace Impurity Profiling UnsuitablePoorModerate (Underestimates)Excellent

Self-Validating Experimental Protocol: HPLC-CAD Assay

Given the quantitative superiority of CAD for non-chromophoric compounds[6], the following step-by-step protocol outlines an optimized HPLC-CAD workflow for assaying the purity of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane.

Phase 1: System Preparation & Causality-Driven Setup
  • Column Selection: Install a low-bleed C18 or HILIC column (e.g., 150 x 4.6 mm, 3 µm).

    • Causality: Evaporative detectors measure any non-volatile mass reaching them. Stationary phase shedding (column bleed) will create a high baseline noise, severely degrading the LOD[3].

  • Mobile Phase Formulation: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (Acetonitrile), both modified with 0.1% Formic Acid.

    • Causality: All mobile phase components must be 100% volatile[5]. Non-volatile buffers (like phosphate) will precipitate during evaporation, immediately fouling the corona wire and electrometer.

  • Inverse Gradient Implementation: Configure a secondary post-column pump to deliver the exact inverse of the analytical gradient before the eluent enters the CAD.

    • Causality: The size of the droplets formed during nebulization depends on the surface tension and viscosity of the mobile phase. As organic content increases during a gradient, droplet size changes, altering the CAD response[3]. An inverse gradient ensures the detector continuously receives a constant solvent composition, guaranteeing a uniform response for all eluting impurities.

Phase 2: Detector Optimization
  • Evaporation Temperature: Set the CAD evaporation tube temperature to 35°C (Low).

    • Causality: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane is a semi-volatile ether. If the evaporation temperature is set too high (e.g., 50°C+), the analyte itself will volatilize along with the mobile phase, resulting in catastrophic signal loss[4].

  • Gas Pressure: Ensure the highly purified nitrogen gas supply is regulated to the manufacturer's specification (typically ~35 psi).

Phase 3: System Suitability Testing (SST) & Execution
  • Self-Validation Step: Inject a known standard of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane at the target LOD (e.g., 3 ng on-column). Calculate the Signal-to-Noise (S/N) ratio. Proceed only if S/N > 10.

  • Sample Injection: Inject the prepared sample (e.g., 1 mg/mL dissolved in initial mobile phase conditions to prevent solvent front distortion).

  • Data Processing: Utilize the chromatography data system to integrate peaks. Because CAD provides a near-uniform response, the relative area percent of the impurity peaks directly correlates to their mass fraction, allowing for standard-free quantification of unknown impurities[3].

Workflow Sample Sample Prep: 1,1-Diethoxy-2- (2-methoxyethoxy)ethane Column Column: Low-Bleed C18 or HILIC Sample->Column Separation Gradient Elution (Inverse Gradient) Column->Separation MobilePhase Mobile Phase: 100% Volatile (ACN/H2O + FA) MobilePhase->Column Detection Detection: Charged Aerosol Detector (CAD) Separation->Detection Data Data Analysis: Impurity Profiling Detection->Data

Figure 2: Optimized HPLC-CAD workflow for assaying 1,1-Diethoxy-2-(2-methoxyethoxy)ethane.

References

  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? - Thermo Fisher Scientific. thermofisher.com.
  • Charged aerosol detector - Wikipedia. wikipedia.org.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International.
  • CS001444: Quantifying more with less: Implementing charged aerosol detection to improve drug safety - ThermoFisher. thermofisher.com.
  • Charged Aerosol Detection – See What Other Universal Detectors Are Missing - Thermo Fisher Scientific. thermofisher.com.
  • 1,1-diethoxy-2-(2-Methoxyethoxy)ethane | 62005 ... - ChemicalBook. chemicalbook.com.

Sources

Validation

Comparative Stability Guide: Linear vs. Branched Acetal Ether Linkers

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Polymer Chemists, and Drug Delivery Engineers Focus: Hydrolytic Stability Profiling for pH-Responsive Systems Executive Summary In the design...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Polymer Chemists, and Drug Delivery Engineers Focus: Hydrolytic Stability Profiling for pH-Responsive Systems

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs) and pH-responsive nanocarriers, the acetal ether linkage serves as a critical "chemical fuse." The challenge lies in the "Goldilocks" window : the linker must be perfectly stable at physiological pH (7.4) to prevent premature payload dumping, yet sufficiently labile at endosomal pH (5.0–6.0) to ensure therapeutic efficacy.[1]

This guide compares Linear Acetal Ethers (derived from n-alkyl alcohols) against Branched Acetal Ethers (derived from secondary/tertiary alcohols or substituted carbonyls).

Key Finding:

  • Branching at the Ether Oxygen (Alkoxy Sterics): generally increases stability (retards hydrolysis) by hindering protonation and nucleophilic attack.

  • Branching at the Central Carbon (Ketals): drastically decreases stability (accelerates hydrolysis) due to electronic stabilization of the oxocarbenium intermediate.

Mechanistic Foundation: The Oxocarbenium War

To select the correct linker, one must understand the rate-determining step (RDS) of acid-catalyzed hydrolysis.

The Mechanism

The hydrolysis of acetal ethers proceeds via an A-1 mechanism (specific acid catalysis) or, less commonly, an A-2 mechanism depending on steric confinement.

  • Protonation: The ether oxygen is protonated by hydronium ions (

    
    ).
    
  • Cleavage (RDS): The C-O bond breaks, releasing an alcohol and forming a resonance-stabilized oxocarbenium ion .

  • Hydration: Water attacks the electrophilic carbon.

  • Decomposition: The hemiacetal collapses to the carbonyl and alcohol.

Visualization: Hydrolysis Pathway

The following diagram illustrates the critical transition states where linear and branched structures diverge in performance.

AcetalHydrolysis cluster_0 Structural Influences Start Acetal Ether (pH 7.4 Stable) Protonation Protonated Intermediate Start->Protonation + H+ (Fast Equilibrium) RDS Oxocarbenium Ion (Transition State) Protonation->RDS Rate Determining Step (Slow) Note1 Branched Ether (Steric) Blocks Protonation -> SLOWER Rate Protonation->Note1 End Hydrolysis Products (Drug Release) RDS->End + H2O (Fast) Note2 Branched Carbon (Electronic) Stabilizes Ion -> FASTER Rate RDS->Note2

Caption: Acid-catalyzed hydrolysis pathway showing the opposing effects of ether-side branching (steric hindrance) and carbon-side branching (electronic stabilization).

Comparative Analysis: Linear vs. Branched

The stability of acetal ethers is governed by the interplay between Steric Hindrance and Electronic Effects .

A. Linear Acetal Ethers (e.g., Diethyl Acetals)
  • Structure: Unhindered primary alkoxy groups (e.g., ethoxy, n-butoxy).

  • Performance:

    • Protonation: Accessible oxygen lone pairs allow rapid protonation.

    • Transition State: The resulting oxocarbenium ion is moderately stable.

    • Result: Moderate hydrolysis rates. Often too stable for rapid endosomal release unless the central carbon is modified (e.g., using a benzaldehyde derivative).

B. Branched Acetal Ethers (e.g., Diisopropyl Acetals)
  • Structure: Bulky secondary or tertiary alkoxy groups.

  • Performance:

    • Steric Shielding: The bulky alkyl groups (isopropyl, t-butyl) create a "protective shell" around the ether oxygens, hindering the approach of the hydronium ion.

    • Conformational Lock: Steric bulk restricts the bond rotation required to align the lone pair for C-O cleavage (stereoelectronic effect).

    • Result: Significantly Enhanced Stability. These are ideal for payloads requiring long circulation times (e.g., PEGylated liposomes).

C. The "False" Branch: Ketals (Central Carbon Branching)
  • Structure: Derived from ketones (e.g., acetone) rather than aldehydes.

  • Performance:

    • Electronic Acceleration: The two alkyl groups on the central carbon donate electrons (inductive effect), hyper-stabilizing the oxocarbenium cation.

    • Result: Rapid Hydrolysis. Ketals hydrolyze

      
       to 
      
      
      
      times faster than their acetal counterparts.
Comparative Data Summary

The table below synthesizes kinetic trends observed in physiological conditions (


C).
Linker TypeStructure ExampleHydrolysis

(pH 7.4)
Hydrolysis

(pH 5.0)
Primary Driver
Linear Acetal Acetaldehyde diethyl acetal> 24 Hours~ 1-2 HoursBaseline Electronic
Branched Ether Acetaldehyde diisopropyl acetal> 7 Days~ 10-20 HoursSteric Hindrance (Slows)
Cyclic Acetal 1,3-DioxolaneStableSlow (Days)Entropy/Strain
Ketal (Branched C) 2,2-Dimethoxypropane~ 2-4 Hours< 5 MinutesElectronic Stabilization (Speeds)

Experimental Protocol: Real-Time NMR Kinetics

To validate the stability of a new acetal linker, Real-Time


 NMR  is the gold standard method. It allows direct observation of the acetal proton signal decay without the separation artifacts inherent in HPLC.
Materials
  • Solvent: Deuterated Acetonitrile (

    
    ) and Deuterium Oxide (
    
    
    
    ).
  • Buffers:

    • pH 7.4: Phosphate-buffered

      
       (100 mM).
      
    • pH 5.0: Acetate-buffered

      
       (100 mM).
      
  • Internal Standard: DMSO or TMSP (Trimethylsilylpropanoic acid).

Step-by-Step Workflow
  • Stock Preparation: Dissolve the acetal candidate (10 mg) in

    
     (0.5 mL).
    
  • Buffer Equilibration: Pre-heat the NMR probe and the buffered

    
     solution to 
    
    
    
    C.
  • Initiation (T=0):

    • Mix 50

      
      L of Acetal Stock with 550 
      
      
      
      L of Buffered
      
      
      in an NMR tube.
    • Critical: Shake vigorously for 5 seconds and insert immediately into the magnet.

  • Acquisition:

    • Set up a pseudo-2D array (kinetics mode).

    • Pulse sequence: zg30 (standard proton).

    • Scans: 8 scans per time point.

    • Delay: 60 seconds between spectra.

    • Duration: Run for 3-5 half-lives (or 12 hours).

  • Data Analysis:

    • Integrate the unique acetal methine proton (typically

      
       4.5–5.5 ppm).
      
    • Integrate the aldehyde/ketone product signal (typically

      
       9.5–10.0 ppm).
      
    • Plot

      
       vs. Time. The slope is 
      
      
      
      .

Decision Matrix for Drug Delivery

Use this logic flow to select the appropriate linker based on your payload's toxicity and required release profile.

LinkerSelection Start Select Linker Strategy Q1 Is the payload highly cytotoxic? (e.g., Doxorubicin, MMAE) Start->Q1 Q2 Required Release Location? Q1->Q2 Yes OptionC Use LINEAR Acetal (e.g., Ethyl) Balanced Profile Q1->OptionC No (Mild drug) OptionA Use BRANCHED ETHER Acetal (e.g., Diisopropyl) Max Stability in Plasma Q2->OptionA Late Endosome/Lysosome (pH < 5.0) OptionB Use KETAL Linker (e.g., Acetone-based) Fast Burst Release Q2->OptionB Early Endosome (pH ~6.0)

Caption: Selection logic for acetal linkers. High toxicity payloads require the superior plasma stability of branched ether acetals.

References

  • Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery.[1][2][3][4] Bioconjugate Chemistry, 15(6), 1254–1263.[3] [Link]

  • Fife, T. H., & Jao, L. K. (1965). Substituent Effects in Acetal Hydrolysis. The Journal of Organic Chemistry, 30(5), 1492–1495. [Link]

  • Tomlinson, R., et al. (2002). Polyacetal-Doxorubicin Conjugates Designed for pH-Dependent Degradation. Bioconjugate Chemistry, 13(5), 1159–1164. [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.[5] Chemical Reviews, 74(5), 581–603. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

Welcome to your definitive resource for the safe handling and disposal of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane. In the fast-paced environment of research and development, a deep understanding of the chemicals we work w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your definitive resource for the safe handling and disposal of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane. In the fast-paced environment of research and development, a deep understanding of the chemicals we work with is paramount—not just for experimental success, but for the safety of ourselves, our colleagues, and our environment. This guide moves beyond mere procedural lists to provide a framework of scientific principles, ensuring that every step you take is informed, deliberate, and safe.

The core principle of chemical safety is proactive risk mitigation. For a solvent like 1,1-Diethoxy-2-(2-methoxyethoxy)ethane, a member of the glycol ether family, this means understanding its specific chemical properties, potential hazards, and the regulatory landscape governing its disposal.

Part 1: Chemical Profile and Hazard Identification

Before we can discuss disposal, we must understand what we are dealing with. 1,1-Diethoxy-2-(2-methoxyethoxy)ethane is a complex ether. Ethers, as a class, present two primary, and significant, hazards: flammability and the potential for peroxide formation.

Property Value Implication for Handling & Disposal
Molecular Formula C9H20O4Indicates a relatively large organic molecule.
Boiling Point ~225.1°C at 760 mmHg[1]A high boiling point suggests it is not highly volatile at room temperature, but it is still a combustible liquid.
Density ~0.947 g/cm³[1]Slightly less dense than water.
Hazards Combustible Liquid, Potential Peroxide Former, Skin and Eye Irritant[2][3]Requires specific storage, handling, and PPE protocols. Peroxide formation is a critical safety risk.

The Peroxide Threat: A Latent Danger

The most insidious hazard associated with many ethers, including this one, is the formation of explosive peroxides upon exposure to air and light.[4] This is a slow process that can occur during storage. Over time, shock-sensitive crystals can form, particularly around the cap or in the container. If these crystals are subjected to friction or shock—such as by twisting a stuck cap—a violent explosion can occur. This is why dating containers upon receipt and upon opening is not just good practice; it is a critical safety mandate.[4]

Part 2: Laboratory Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Every interaction with 1,1-Diethoxy-2-(2-methoxyethoxy)ethane must be governed by a respect for its potential hazards.

Engineered Controls:

  • Ventilation: Always handle this chemical in a properly functioning chemical fume hood to minimize inhalation of vapors.[5]

  • Ignition Sources: Ensure the work area is free of open flames, hot plates, and spark-producing equipment.[6]

Personal Protective Equipment (PPE): Your PPE is the last line of defense. The following should be considered mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional policies.[7]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[6]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

Disposing of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane is not merely about discarding it; it is about managing a hazardous waste stream from cradle to grave. Never pour this chemical down the drain.[5][8] It is harmful to aquatic life and can damage plumbing systems.

Step 1: Waste Segregation & Collection

  • Rationale: Preventing accidental mixing of incompatible chemicals is a cornerstone of lab safety. Mixing can lead to exothermic reactions, gas evolution, or the formation of even more hazardous substances.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for "Non-Halogenated Organic Solvents."

    • The container must be made of a material compatible with the chemical (e.g., glass or polyethylene).

    • Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.

    • Carefully pour the waste 1,1-Diethoxy-2-(2-methoxyethoxy)ethane into the container, avoiding splashes. Use a funnel if necessary.

    • Do not mix this waste with other waste streams (e.g., halogenated solvents, acidic waste, or aqueous waste).

Step 2: Container Management

  • Rationale: Proper container management minimizes risks of spills, vapor exposure, and peroxide-related incidents.

  • Procedure:

    • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents (e.g., "Waste 1,1-Diethoxy-2-(2-methoxyethoxy)ethane").

    • Closure: Keep the container closed at all times except when adding waste.[4] This minimizes vapor release and prevents contamination.

    • Storage: Store the waste container in a designated satellite accumulation area within the lab. This area should be in a secondary containment tray to catch any potential leaks. It must be away from heat and direct sunlight.[3]

Step 3: Arranging for Final Disposal

  • Rationale: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a flammable, non-halogenated solvent, this chemical waste would likely fall under the F003 hazardous waste code.[9][10] Disposal must be handled by a licensed and certified hazardous waste disposal company.

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EHS) office.

    • Provide them with the details of the waste (chemical name, quantity).

    • Follow their specific procedures for waste pickup and disposal. They will handle the final transport and destruction, typically via high-temperature incineration.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Chemical to be Disposed: 1,1-Diethoxy-2-(2-methoxyethoxy)ethane ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe 1. hood Work in a Fume Hood ppe->hood 2. container_check Is a labeled, compatible waste container available? hood->container_check get_container Obtain & Label New Waste Container container_check->get_container No add_waste Carefully transfer waste to container container_check->add_waste Yes get_container->add_waste seal_container Securely seal the container add_waste->seal_container drain_check Pour down drain? seal_container->drain_check no_drain PROHIBITED Environmental & Safety Hazard drain_check->no_drain Yes store_waste Store in designated Satellite Accumulation Area drain_check->store_waste No contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_process Disposal Complete contact_ehs->end_process

Caption: Decision workflow for the safe disposal of 1,1-Diethoxy-2-(2-methoxyethoxy)ethane.

Part 4: Contingency Planning: Spills and Exposures

Even with the best practices, accidents can happen. A robust disposal plan includes procedures for managing spills and exposures.

Spill Response:

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • If flammable vapors are a concern, eliminate all ignition sources.

    • Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite or a chemical spill kit). Do not use combustible materials like paper towels to absorb large quantities.[6]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

    • Contact your institution's emergency response team or EHS from a safe location.[4] Do not attempt to clean up a large spill yourself.

First Aid & Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

By integrating these principles and procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility. You ensure that your groundbreaking research does not come at the cost of personal or environmental well-being.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from osha.gov. [Link]

  • U.S. Chemical Safety Board. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from uschemsafety.gov. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from osha.gov. [Link]

  • Occupational Safety and Health Administration. (n.d.). Flammable Liquids 29 CFR 1910.106. Retrieved from osha.gov. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56738, 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. Retrieved from PubChem. [Link]

  • OSHA Training School. (2024, July 28). Safe Handling of Flammable Liquids: Key Safety Tips. Retrieved from oshatrainingschool.com. [Link]

  • Angene Chemical. (2024, August 12). Safety Data Sheet. Retrieved from angenetech.com. [Link]

  • Chemos GmbH & Co.KG. (2019, May 6). Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. Retrieved from chemos.de. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-diethoxy- (CAS 105-57-7). Retrieved from chemeo.com. [Link]

  • Chemsrc. (2025, August 25). 1,1-diethoxy-2-(2-methoxyethoxy)ethane | CAS#:62005-54-3. Retrieved from chemsrc.com. [Link]

  • Environmental Protection Agency. (n.d.). Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management. Retrieved from epa.gov. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1,1-diethoxy-. Retrieved from NIST WebBook. [Link]

  • Columbus Chemical Industries, Inc. (n.d.). Ether, ACS - 2030 - Safety Data Sheet. Retrieved from columbus-chemical.com. [Link]

  • University of California, Santa Barbara. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Retrieved from ehs.ucsb.edu. [Link]

  • Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from epa.gov. [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from epa.gov. [Link]

Sources

Handling

Personal protective equipment for handling 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

Comprehensive Safety and PPE Guide for Handling 1,1-Diethoxy-2-(2-methoxyethoxy)ethane As a Senior Application Scientist, I frequently consult on the safe handling of complex oxygenated solvents. 1,1-Diethoxy-2-(2-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and PPE Guide for Handling 1,1-Diethoxy-2-(2-methoxyethoxy)ethane

As a Senior Application Scientist, I frequently consult on the safe handling of complex oxygenated solvents. 1,1-Diethoxy-2-(2-methoxyethoxy)ethane (CAS: 62005-54-3) is a specialized acetal-ether utilized in advanced synthetic workflows and drug development. While its utility as a protecting group or solvent is significant, its structural motifs—specifically the acetal linkage and the methoxyethoxy appendage—introduce dual hazards: rapid autoxidation to explosive peroxides and latent reproductive toxicity.

This guide provides a mechanistic approach to personal protective equipment (PPE), handling, and disposal, ensuring your laboratory operations remain both scientifically rigorous and unequivocally safe.

Mechanistic Hazard Profiling

Before selecting PPE, we must understand the causality of the chemical's hazards to build a self-validating safety protocol:

  • Autoxidation (Peroxide Formation): The alpha-hydrogens adjacent to the ether and acetal oxygens are highly susceptible to radical abstraction by atmospheric oxygen. This forms shock-sensitive hydroperoxides, classifying the compound as a Class B peroxide former [1].

  • Metabolic Cleavage (Reproductive Toxicity): The 2-methoxyethoxy moiety is a critical structural alert. In biological systems, enzymatic cleavage of such ethers yields 2-methoxyethanol, which is subsequently oxidized to methoxyacetic acid—a well-documented testicular toxicant and teratogen [2].

  • Flammability & Defatting: As a volatile organic compound, it presents standard flammability risks and acts as a severe defatting agent, causing contact dermatitis upon dermal exposure.

Hazard and Mitigation Matrix

To facilitate rapid risk assessment, the following table summarizes the quantitative data and operational thresholds for this chemical.

Hazard ClassStructural/Mechanistic CauseQuantitative/Operational ThresholdPrimary Mitigation
Explosive Peroxides Alpha-carbon autoxidation< 20 ppm (Safe); > 100 ppm (Danger)Inert atmosphere (N2/Ar); Routine testing
Reproductive Toxicity Cleavage to methoxyacetic acidNo safe threshold (Thresholdless hazard)Rigorous dermal/inhalation isolation
Flammability High vapor pressureFlash point typical of low MW acetalsEliminate ignition sources; FR garments
Dermal/Eye Irritation Lipid defatting / CorrosivityImmediate upon contactButyl rubber gloves; Splash goggles

Personal Protective Equipment (PPE) Matrix: The "Why" Behind the Gear

Standard nitrile gloves and a standard cotton lab coat are insufficient for handling 1,1-Diethoxy-2-(2-methoxyethoxy)ethane. Based on rigorous chemical compatibility data and occupational safety standards [3], the following PPE is mandatory:

  • Hand Protection: Butyl Rubber or PE/EVAL/PE Laminate Gloves.

    • The Causality: Low-molecular-weight ethers and acetals rapidly permeate standard nitrile or latex gloves (often breaking through in under 10 minutes). Butyl rubber provides a highly dense polymer matrix that resists oxygenated solvents, ensuring zero dermal exposure to the potentially teratogenic methoxyethoxy substructure.

  • Eye & Face Protection: Tight-Fitting Chemical Splash Goggles.

    • The Causality: Safety glasses with side shields do not protect against vapor intrusion or pressurized splashes. If scaling up beyond 500 mL, a face shield must be worn over the goggles to protect the mucous membranes from corrosive vapor.

  • Body Protection: Flame-Resistant (FR) Lab Coat.

    • The Causality: Due to the flammability of the solvent, a Nomex® or FR-treated cotton lab coat is required. Synthetic blends (like polyester) can melt into the skin during a flash fire.

  • Respiratory Protection: Chemical Fume Hood.

    • The Causality: All handling must occur within a certified fume hood (face velocity of 80-120 fpm). If a spill occurs outside the hood, an elastomeric half-mask respirator equipped with Organic Vapor (Type A, brown color-coded) cartridges must be used during cleanup.

Experimental Workflow: Safe Handling & Peroxide Testing

Every protocol involving peroxide-forming ethers must be a self-validating system. Follow this step-by-step methodology before utilizing the chemical in any synthetic workflow.

Step 1: Pre-Use Inspection and Peroxide Quantification

  • Verify Age: Check the container's "Date Opened." If the container has been open for >6 months without an inhibitor, do not open it.

  • Don PPE: In a fume hood, don your Butyl gloves, FR coat, and splash goggles.

  • Test: Dip a semi-quantitative KI-starch peroxide test strip into the solvent for 1 second.

  • Validate: Read the strip after 15 seconds.

    • < 20 ppm: Safe for general use.

    • 20 - 100 ppm: Treat with a reducing agent (e.g., aqueous ferrous sulfate) to quench peroxides before use.

    • > 100 ppm: Do not touch. Close the sash and contact Environmental Health and Safety (EHS) immediately [1].

Step 2: Inert Atmosphere Setup

  • Purge your reaction vessel with Argon or Nitrogen using a Schlenk line to displace oxygen.

  • Transfer the 1,1-Diethoxy-2-(2-methoxyethoxy)ethane using a gas-tight syringe or cannula transfer to prevent atmospheric autoxidation during the experiment.

Step 3: Distillation, Concentration, and Disposal

  • Never distill to dryness. Always leave at least 20% residual bottoms in the distillation flask to prevent the concentration and subsequent detonation of high-boiling peroxides [1].

  • Waste Segregation: Dispose of as "Halogen-Free Organic Waste." If peroxides were detected and quenched in Step 1, explicitly note "Treated for Peroxides with FeSO4" on the hazardous waste label to inform disposal technicians.

Operational Decision Workflow

Below is the logical relationship and workflow for handling this chemical safely.

G Start Retrieve 1,1-Diethoxy-2- (2-methoxyethoxy)ethane Hood Transfer to Fume Hood Verify Face Velocity Start->Hood Test Quantify Peroxides (KI Starch Strip) Hood->Test Decision Peroxide Concentration? Test->Decision Safe < 20 ppm (Safe to Proceed) Decision->Safe Low Treat 20 - 100 ppm (Quench with FeSO4) Decision->Treat Moderate Danger > 100 ppm (Evacuate & Call EHS) Decision->Danger High PPE Don PPE: Butyl Gloves, FR Coat, Splash Goggles Safe->PPE Treat->Test Re-test Execute Execute Synthesis under N2/Ar Atmosphere PPE->Execute Dispose Dispose Waste (Leave 20% Bottoms) Execute->Dispose

Decision tree for peroxide testing, PPE donning, and safe handling of acetal-ethers.

References

  • Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals (Chapter 6: Working with Chemicals) Source: National Research Council (US) / National Center for Biotechnology Information URL: [Link]

  • Title: 2-Propenoic acid, 2-methoxyethyl ester - Evaluation Statement (Citing ECHA/NICNAS mechanisms for 2-methoxyethanol) Source: Australian Government - Industrial Chemicals Environmental Management Standard URL: [Link]

  • Title: Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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